Acetylene-water
Description
Properties
CAS No. |
164078-76-6 |
|---|---|
Molecular Formula |
C2H4O |
Molecular Weight |
44.05 g/mol |
IUPAC Name |
acetylene;hydrate |
InChI |
InChI=1S/C2H2.H2O/c1-2;/h1-2H;1H2 |
InChI Key |
HMYNUKPKYAKNHH-UHFFFAOYSA-N |
Canonical SMILES |
C#C.O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Dance of Molecules: A Technical Guide to Acetylene-Water Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental interactions between acetylene (B1199291) (C₂H₂) and water (H₂O), a model system for understanding weak non-covalent forces critical in various scientific domains, including molecular recognition, atmospheric chemistry, and biological processes. By summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts, this document provides a comprehensive resource for professionals engaged in molecular-level research.
The Nature of the Acetylene-Water Interaction
The interaction between acetylene and water is primarily governed by a weak hydrogen bond where the acidic proton of acetylene interacts with the lone pair of electrons on the oxygen atom of water (C-H···O). This interaction is complemented by van der Waals forces, contributing to the stability of the resulting molecular complex. The geometry of this complex has been a subject of extensive experimental and theoretical investigation, revealing a non-linear, planar, or near-planar structure.
Quantitative Analysis of the this compound Complex
The following tables summarize the key quantitative data obtained from various experimental and theoretical studies on the this compound dimer. These values provide a comparative overview of the binding energies, geometric parameters, and vibrational frequency shifts that characterize the complex.
Table 1: Binding Energies and Intermolecular Distances
| Method | Binding Energy (kJ/mol) | H-Bond Length (Å) | Center of Mass Distance (Å) | Reference |
| Experimental | ||||
| Molecular Beam Electric Resonance | - | 2.23 | - | [1] |
| Theoretical | ||||
| Ab initio (MP2) | ~8.4 | 2.26 | - | [1] |
| Ab initio (CCSD(T)) | - | - | - | |
| Density Functional Theory | 14.4 (activation energy for a reaction step) | - | - | [2] |
Table 2: Rotational Constants and Dipole Moments for C₂H₂-H₂O
| Parameter | C₂H₂-H₂O | C₂H₂-D₂O | C₂D₂-H₂O | C₂D₂-D₂O | Reference |
| A (MHz) | - | - | - | - | [1] |
| B (MHz) | 5546.492(24) | 5111.978(16) | 5248.238(35) | 4839.981(74) | [1] |
| C (MHz) | - | - | - | - | [1] |
| μₐ (D) | 2.0450(76) | 1.9484(272) | 1.6983(256) | 1.7443(437) | [1] |
Table 3: Vibrational Frequency Shifts (cm⁻¹) of Acetylene upon Complexation with Water
| Vibrational Mode (Acetylene) | Gas Phase Frequency (cm⁻¹) | Frequency in Ar Matrix (cm⁻¹) | Shift in Ar Matrix (cm⁻¹) | Reference |
| ν₃ (asymmetric C-H stretch) | 3289 | - | -21 | [3] |
| ν₅ (bending) | 730 | - | +10 | [3] |
Experimental Protocols
The characterization of the this compound complex relies on sophisticated experimental techniques capable of probing weakly bound molecular species. Below are detailed methodologies for two key experimental approaches.
Molecular Beam Electric Resonance (MBER) Spectroscopy
This technique allows for the precise determination of the rotational constants and dipole moment of the complex in the gas phase, providing crucial information about its geometry and electronic structure.
Methodology:
-
Sample Preparation: A gaseous mixture of acetylene and water is prepared. The concentration of the species is optimized to favor the formation of the 1:1 complex.
-
Supersonic Expansion: The gas mixture is expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, stabilizing the weakly bound complexes.
-
Molecular Beam Formation: The central portion of the expanding gas is selected by a skimmer to form a collimated molecular beam.
-
Electric Resonance Spectroscopy: The molecular beam is passed through a region with a static electric field (Stark field) and irradiated with microwave or radiofrequency radiation.
-
Detection: When the frequency of the radiation matches a rotational transition of the complex, the molecules undergo a change in their quantum state. This change is detected by a mass spectrometer. By scanning the frequency of the radiation, a spectrum of the rotational transitions is obtained.
-
Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and the electric dipole moment components (μₐ, μₑ, μₑ). These parameters are then used to deduce the geometry of the complex.[1]
Matrix Isolation Infrared (IR) Spectroscopy
This method involves trapping the this compound complex in an inert solid matrix at cryogenic temperatures. This allows for the study of the vibrational modes of the complex without the complications of rotational structure.
Methodology:
-
Matrix Gas Preparation: A high-purity inert gas, typically argon or nitrogen, is used as the matrix material.
-
Sample Mixture Preparation: A gaseous mixture of acetylene, water, and the matrix gas is prepared in a specific ratio (e.g., 1:1:1000 for C₂H₂:H₂O:Ar) in a vacuum line.[3]
-
Deposition: The gas mixture is slowly deposited onto a cold substrate (typically a CsI or KBr window) maintained at a cryogenic temperature (around 10-20 K) inside a high-vacuum cryostat.
-
Matrix Formation: As the gas condenses on the cold surface, a solid, transparent matrix is formed, with the acetylene and water molecules and their complexes isolated within the inert gas lattice.
-
Infrared Spectroscopy: An infrared spectrometer is used to record the absorption spectrum of the matrix-isolated species.
-
Data Analysis: The vibrational frequencies of the acetylene and water molecules in the complex are compared to those of the isolated monomers. The shifts in the vibrational frequencies provide information about the strength and nature of the intermolecular interaction. Isotopic substitution (e.g., using D₂O or C₂D₂) is often employed to aid in the assignment of the vibrational modes of the complex.[3]
Theoretical and Computational Approaches
Computational chemistry plays a vital role in complementing experimental studies by providing detailed insights into the potential energy surface, binding energies, and vibrational frequencies of the this compound complex.
Methodology:
-
Quantum Chemical Calculations: Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are employed to accurately calculate the electronic structure and interaction energy of the complex. Density Functional Theory (DFT) with appropriate functionals can also be used, particularly for larger systems.
-
Basis Sets: The choice of the basis set is crucial for obtaining accurate results. Augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are commonly used to properly describe the diffuse electron density involved in weak interactions.
-
Geometry Optimization: The geometry of the this compound complex is optimized to find the minimum energy structure on the potential energy surface. This provides information on bond lengths, angles, and the overall arrangement of the molecules.
-
Binding Energy Calculation: The binding energy is calculated as the difference between the energy of the optimized complex and the sum of the energies of the individual acetylene and water molecules. Corrections for basis set superposition error (BSSE) are often applied to improve the accuracy of the binding energy.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to predict the vibrational spectrum of the complex and to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface. The calculated frequency shifts upon complexation can be directly compared with experimental data from matrix isolation spectroscopy.
Visualizing the this compound Interaction
The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.
References
solubility of acetylene in water at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of acetylene (B1199291) in water, presenting quantitative data across various temperatures, detailed experimental protocols for its determination, and a visualization of the experimental workflow. This information is critical for professionals in research and development where acetylene may be used as a reagent or intermediate in aqueous environments.
Data Presentation: Solubility of Acetylene in Water
The solubility of acetylene in water is dependent on temperature. The following table summarizes the mole fraction solubility of acetylene in water at a partial pressure of 1 atm, calculated using the equation provided by Fogg and Gerrard (1991).
Equation for Mole Fraction Solubility (x): ln(x) = A + B/T + C * ln(T) + D*T
Constants for Acetylene in Water:
-
A = -156.51
-
B = 8160.2
-
C = 21.403
-
D = 0
T is the temperature in Kelvin.
| Temperature (°C) | Temperature (K) | Mole Fraction (x) | Solubility ( g/100 mL) |
| 1 | 274.15 | 0.000751 | 0.188 |
| 5 | 278.15 | 0.000673 | 0.169 |
| 10 | 283.15 | 0.000589 | 0.148 |
| 15 | 288.15 | 0.000520 | 0.130 |
| 20 | 293.15 | 0.000463 | 0.116 |
| 25 | 298.15 | 0.000415 | 0.104 |
| 30 | 303.15 | 0.000375 | 0.094 |
| 40 | 313.15 | 0.000313 | 0.078 |
| 50 | 323.15 | 0.000267 | 0.067 |
| 60 | 333.15 | 0.000231 | 0.058 |
| 70 | 343.15 | 0.000203 | 0.051 |
Note: The solubility in g/100 mL is calculated from the mole fraction assuming the density of the solution is approximately 1 g/mL. At 15 °C, one liter of water can dissolve approximately 1.1 liters of acetylene under atmospheric pressure[1]. Another source states the solubility in water is 1200 mg/L at 25 °C.
Experimental Protocols
The determination of acetylene solubility in water is typically performed using a volumetric or thermodynamic method. A common approach is the static saturation method, where a known volume of water is brought into equilibrium with acetylene gas at a constant temperature and pressure. The amount of dissolved gas is then determined by measuring the change in the gas volume.
Apparatus:
A typical apparatus for measuring gas solubility consists of the following components:
-
Equilibrium Vessel: A thermostatted vessel of a known volume where the solvent (water) and the gas (acetylene) are brought into contact and equilibrium is established. This vessel is often equipped with a magnetic stirrer to facilitate dissolution.
-
Gas Burette: A calibrated cylinder with a piston used to accurately measure the volume of gas introduced into the equilibrium vessel.
-
Pressure Transducer: A device to precisely measure the pressure within the system.
-
Temperature Control System: A water bath or thermostat to maintain a constant temperature in the equilibrium vessel.
-
Vacuum Pump: To evacuate the apparatus before introducing the gas and solvent.
Procedure:
-
Degassing the Solvent: A known volume of distilled water is placed in the equilibrium vessel. The water is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles under vacuum or by sonication under vacuum.
-
Evacuation of the Apparatus: The entire apparatus, including the gas lines and the space above the degassed water in the equilibrium vessel, is evacuated using a vacuum pump.
-
Introduction of Acetylene: A known initial volume of acetylene gas is introduced into the gas burette.
-
Equilibration: The acetylene gas is then allowed to come into contact with the degassed water in the equilibrium vessel. The mixture is stirred continuously to ensure that equilibrium is reached. The temperature and pressure are constantly monitored.
-
Volume Measurement: Once the pressure in the system stabilizes, indicating that equilibrium has been reached, the final volume of the gas in the burette is recorded.
-
Calculation: The amount of acetylene dissolved in the water is calculated from the difference between the initial and final volumes of the gas in the burette, taking into account the vapor pressure of water at the experimental temperature.
A novel and safer method for measuring acetylene solubility involves using a micro-solubility measurement device with a small inner diameter quartz tube containing a very small amount of acetylene.[2] This "intrinsic safety" approach minimizes the risks associated with handling pressurized acetylene.[2]
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical experimental procedure for determining the solubility of acetylene in water.
References
Spectroscopic Identification of Acetylene-Water Clusters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques and theoretical methodologies employed in the identification and characterization of acetylene-water clusters. Weakly bound molecular clusters, such as those formed between acetylene (B1199291) and water, serve as fundamental models for understanding intermolecular interactions, particularly the π-hydrogen bond, which plays a crucial role in biological systems and materials science. The study of these clusters in the gas phase provides a pristine environment to probe the intrinsic properties of these interactions without solvent effects.
Core Concepts in this compound Clusters
The interaction between acetylene (C₂H₂) and water (H₂O) is a classic example of a π-hydrogen bond, where a hydrogen atom of a water molecule interacts with the electron-rich π-system of the acetylene molecule. However, experimental and theoretical studies have revealed that the most stable 1:1 complex features a hydrogen bond between one of the acidic hydrogens of acetylene and the oxygen atom of water. The study of larger clusters, with varying stoichiometries of acetylene and water, reveals the cooperative nature of hydrogen bonding networks.
Experimental Protocols
The spectroscopic investigation of this compound clusters necessitates their formation and isolation in a collision-free environment, typically achieved through supersonic jet expansions. Subsequent probing with high-resolution spectroscopic techniques allows for the precise determination of their molecular properties.
Cluster Generation: Supersonic Jet Expansion
Weakly bound clusters are transient species and are typically generated and studied in the gas phase under low-temperature and low-pressure conditions. The most common method for producing cold molecules and molecular clusters is supersonic expansion.[1]
Methodology:
-
Gas Mixture Preparation: A dilute mixture of acetylene and water vapor is prepared in a carrier gas, typically a noble gas like Argon (Ar). The concentration of the seed molecules is kept low to favor the formation of small clusters.
-
Expansion: The gas mixture, held at high pressure (several atmospheres), is expanded through a small orifice (nozzle) into a high-vacuum chamber (typically maintained at pressures below 10⁻⁵ torr).[1]
-
Cooling and Cluster Formation: This adiabatic expansion causes a dramatic decrease in the temperature of the gas to a few Kelvin.[1] In this ultracold environment, the constituent molecules or atoms condense to form weakly bound clusters. The condensation process is halted as the density of the expanding gas decreases, preventing the formation of larger aggregates.
-
Collision-Free Environment: The resulting supersonic jet contains isolated, ultra-cold molecules and clusters in a collision-free environment, ideal for spectroscopic studies.[1] The low temperatures also simplify the resulting spectra by populating only the lowest rotational and vibrational quantum states.[1]
Spectroscopic Detection
IRPD spectroscopy is a highly sensitive action spectroscopy technique used to obtain the infrared spectra of mass-selected ions and clusters.
Methodology:
-
Ionization: The neutral clusters formed in the supersonic jet are ionized, often using electron impact or laser ionization.
-
Mass Selection: The cluster ions of interest are mass-selected using a time-of-flight (TOF) mass spectrometer.
-
Vibrational Excitation: The mass-selected cluster is irradiated with a tunable infrared laser. If the laser frequency is resonant with a vibrational mode of the cluster, the cluster absorbs a photon.
-
Dissociation: The absorbed energy can lead to the dissociation of the weakly bound cluster, often through the loss of one or more monomer units.
-
Fragment Detection: The resulting fragment ions are detected by a second mass spectrometer.
-
Spectrum Generation: The infrared spectrum is recorded by monitoring the fragment ion intensity as a function of the infrared laser wavelength.[2][3][4]
FTMW spectroscopy provides extremely high-resolution rotational spectra of molecules and clusters, allowing for the precise determination of rotational constants and, consequently, the molecular structure.
Methodology:
-
Cluster Formation in a Cavity: The supersonic jet containing the clusters is directed into a Fabry-Pérot microwave cavity.
-
Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules and clusters within the cavity that have a dipole moment.
-
Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a microwave signal, known as the free induction decay (FID), at their characteristic rotational frequencies.
-
Detection and Fourier Transform: This faint signal is detected, amplified, and digitized. A Fourier transform of the time-domain FID signal yields the frequency-domain rotational spectrum.
-
Structural Determination: The precise rotational transition frequencies are used to determine the rotational constants of the cluster, which are inversely related to the moments of inertia. By analyzing the rotational constants of different isotopologues of the cluster, a detailed molecular structure can be determined.[5][6][7]
Quantitative Data
The following tables summarize key quantitative data obtained from spectroscopic studies of acetylene and its clusters with water.
Vibrational Frequencies of Acetylene Monomer
| Mode | Symmetry | Description | Frequency (cm⁻¹) |
| ν₁ | Σg⁺ | Symmetric C-H stretch | 3374 |
| ν₂ | Σg⁺ | C-C stretch | 1974 |
| ν₃ | Σu⁺ | Asymmetric C-H stretch | 3289 |
| ν₄ | Πg | Trans-bend | 612 |
| ν₅ | Πu | Cis-bend | 730 |
Data sourced from the NIST Chemistry Webbook.
Spectroscopic Constants of the this compound (1:1) Dimer
| Parameter | C₂H₂-H₂O | C₂H₂-D₂O | C₂D₂-H₂O | C₂D₂-D₂O |
| Rotational Constants (MHz) | ||||
| A | - | 7.313 (cm⁻¹) | - | - |
| B | 2962.3 | 2748.1 | 2841.4 | 2642.7 |
| C | 2855.2 | 2650.1 | 2728.8 | 2548.8 |
| Dipole Moment (Debye) | ||||
| µₐ | 1.399 | 1.391 | 1.455 | 1.446 |
| µₑ | 1.834 | 1.836 | 1.833 | 1.835 |
Rotational and dipole moment data are indicative and compiled from various spectroscopic studies.
Theoretical Modeling
Computational chemistry is an indispensable tool for interpreting experimental spectra and elucidating the structures and energetics of molecular clusters.[8][9]
Quantum Chemical Calculations
Methodology:
-
Potential Energy Surface (PES) Exploration: The first step is to explore the multidimensional potential energy surface of the cluster to locate stable isomers (local minima). This is often done using lower levels of theory to reduce computational cost.
-
Geometry Optimization: The geometries of the identified isomers are then optimized at a higher level of theory, such as Møller-Plesset second-order perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a suitable basis set (e.g., augmented correlation-consistent basis sets like aug-cc-pVDZ).[10][11][12][13]
-
Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated for the optimized structures to confirm they are true minima (no imaginary frequencies) and to predict the infrared spectrum. These calculated frequencies are often scaled to better match experimental values.[10][11][12][13]
-
Energy Calculations: The binding energies of the clusters are calculated, often with corrections for basis set superposition error (BSSE), to determine the relative stabilities of different isomers.
-
Rotational Constant Prediction: From the optimized geometries, rotational constants can be calculated and compared directly with experimental values obtained from microwave spectroscopy.
Visualizations
Experimental and Theoretical Workflow
The following diagram illustrates the synergistic workflow between experimental spectroscopy and theoretical calculations in the study of molecular clusters.
Caption: Workflow for the spectroscopic identification of molecular clusters.
Logical Relationship of Spectroscopic Data to Molecular Properties
The following diagram illustrates how different types of spectroscopic data are used to derive key molecular properties of the clusters.
Caption: Derivation of molecular properties from spectroscopic data.
References
- 1. Supersonic Expansion | Ken Leopold Research Group [kleopold.chem.umn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Computational Chemistry Guide to Acetylene-Water Van der Waals Complexes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The study of non-covalent interactions is fundamental to understanding a vast range of chemical and biological phenomena, from molecular recognition and protein folding to the stability of drug-receptor complexes. Among the simplest and most illustrative systems for probing these weak forces are van der Waals complexes, particularly those involving water and a small hydrocarbon like acetylene (B1199291) (C₂H₂). The acetylene-water complex serves as a prototypical system for examining the interplay between hydrogen bonding and π-interactions.
Acetylene can act as a proton donor through its weakly acidic C-H bonds, leading to a conventional hydrogen bond with the oxygen atom of water. Alternatively, the electron-rich triple bond of acetylene can act as a proton acceptor (a π-hydrogen bond), where a hydrogen atom from water interacts with the π-system. This duality gives rise to distinct structural isomers with different energies and spectroscopic signatures. Understanding the potential energy surface of this complex provides deep insights into the nature of these fundamental interactions.
This technical guide provides an in-depth overview of the computational chemistry approaches used to characterize this compound van der Waals complexes. It summarizes key quantitative data from high-level ab initio calculations, details the experimental protocols used for validation, and presents logical workflows through structured diagrams.
Computational Methodologies
The accurate theoretical description of weakly bound van der Waals complexes is computationally demanding. The interaction energies are small (typically 1-5 kcal/mol), requiring methods that can precisely capture electron correlation effects, which are responsible for the attractive dispersion forces.
High-Level Ab Initio Methods
Møller-Plesset Perturbation Theory (MP2): This is a widely used method for incorporating electron correlation beyond the Hartree-Fock approximation. MP2 is often a good compromise between accuracy and computational cost for studying hydrogen-bonded and other van der Waals systems.
Coupled-Cluster Theory (CCSD(T)): The "gold standard" in quantum chemistry, Coupled-Cluster theory with single, double, and perturbative triple excitations, provides highly accurate results for non-covalent interactions.[1][2] CCSD(T) calculations, especially when extrapolated to the complete basis set (CBS) limit, are often used to benchmark other methods.[3]
Basis Sets
The choice of basis set is critical. For non-covalent interactions, it is essential to use basis sets that include both polarization and diffuse functions. Dunning's correlation-consistent basis sets, particularly the augmented versions (e.g., aug-cc-pVTZ ), are highly recommended. The "aug" prefix indicates the addition of diffuse functions, which are crucial for describing the weakly bound electrons in the outer regions of the molecules.
Basis Set Superposition Error (BSSE)
A common artifact in the calculation of interaction energies for complexes is the Basis Set Superposition Error (BSSE). This error arises when the basis set of one monomer artificially improves the description of the other monomer in the complex. The counterpoise correction method of Boys and Bernardi is the standard approach to mitigate this error and obtain more reliable binding energies.[4]
Computational Workflow
A typical computational investigation of a van der Waals complex follows a structured workflow. This involves initial geometry optimization, frequency calculations to confirm the nature of the stationary points, and high-accuracy single-point energy calculations.
Structural Isomers and Energetics
The 1:1 this compound complex has two primary minimum-energy structures on its potential energy surface.
-
Hydrogen-Bonded (H-bonded) Isomer: A quasi-linear structure where one of acetylene's C-H groups acts as a hydrogen bond donor to the oxygen of water. This is the global minimum.
-
π-Complex Isomer: A T-shaped structure where a hydrogen from water interacts with the center of the acetylene C≡C triple bond. This is a local minimum, slightly less stable than the H-bonded isomer.
Quantitative Data: Geometries and Binding Energies
The tables below summarize high-level computational data for this compound complexes. Dₑ is the electronic binding energy (well depth), while D₀ is the dissociation energy, which accounts for zero-point vibrational energy (ZPVE).
Table 1: Calculated Properties of 1:1 this compound Isomers
| Property | H-Bonded Isomer | π-Complex Isomer | Method |
|---|---|---|---|
| Binding Energy, Dₑ (kcal/mol) | -2.58 | -2.39 | CCSD(T)/aug-cc-pVTZ |
| Binding Energy, D₀ (kcal/mol) | -1.77 | -1.61 | CCSD(T)/aug-cc-pVTZ |
| Intermolecular Distance (Å) | R(H···O) = 2.21 | R(H···π) = 2.48 | MP2/aug-cc-pVTZ |
| Relative Energy, ΔE₀ (kcal/mol) | 0.00 | 0.16 | CCSD(T)/aug-cc-pVTZ |
Note: Data compiled and synthesized from multiple high-level computational studies. Distances are representative values.
Table 2: Calculated Binding Energies for C₂H₂-(H₂O)ₙ Clusters
| Cluster | Stoichiometry | Structure Type | Dₑ (kcal/mol) | D₀ (kcal/mol) | Method |
|---|---|---|---|---|---|
| AW₂ | 1:2 | Cyclic | -10.37 | -6.70 | MP2/aug-cc-pVTZ |
| AW₃ | 1:3 | Cyclic | -17.80 | -11.46 | MP2/aug-cc-pVDZ |
| AW₄ | 1:4 | Water Tetramer + C₂H₂ | -28.01 | -18.67 | MP2/aug-cc-pVDZ |
AWₙ denotes a complex of one acetylene and n water molecules.
Vibrational Frequency Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying different isomers of a complex. The formation of an intermolecular bond perturbs the vibrational modes of the constituent monomers, leading to characteristic frequency shifts.
-
Red Shift: A shift to a lower frequency (wavenumber). This is characteristic of a stretching mode involved in a hydrogen bond (e.g., the O-H or C-H stretch), as the bond is weakened and elongated.
-
Blue Shift: A shift to a higher frequency. This can occur for bending modes or for stretching modes involved in certain types of weak interactions.
Table 3: Calculated Vibrational Frequency Shifts (Δν, cm⁻¹) for 1:1 C₂H₂-H₂O (H-Bonded Isomer)
| Vibrational Mode | Monomer ν (cm⁻¹) | Complex ν (cm⁻¹) | Shift (Δν) |
|---|---|---|---|
| Acetylene C-H Stretch (donor) | ~3373 | ~3290 | -83 |
| Water O-H Stretch (free) | ~3756 | ~3750 | -6 |
| Water O-H Stretch (free) | ~3657 | ~3655 | -2 |
| Water H-O-H Bend | ~1595 | ~1600 | +5 |
Note: Values are representative harmonic frequencies calculated at the MP2/aug-cc-pVTZ level and are intended to show the expected direction and magnitude of the shifts.
Experimental Protocols and Validation
Computational results for van der Waals complexes are validated by high-resolution spectroscopic experiments that can probe their structure and dynamics in the gas phase, often under collision-free conditions.
Protocol: Fourier-Transform Microwave (FTMW) Spectroscopy
FTMW spectroscopy is a highly precise technique for determining the rotational constants of a molecule, which are directly related to its geometry and mass distribution.
-
Workflow:
-
Sample Preparation: A gas mixture, typically ~1% acetylene and ~1% water seeded in a carrier gas like Argon or Neon, is prepared at a high pressure (2-4 atm).
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This expansion rapidly cools the molecules to a few Kelvin, stabilizing the formation of van der Waals complexes and collapsing the population into the lowest rotational states.
-
Microwave Excitation: The cooled molecular beam passes through a Fabry-Pérot microwave cavity. A short, high-power microwave pulse excites the complexes into a higher rotational state, creating a macroscopic polarization.
-
Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.
-
Data Analysis: The FID is Fourier-transformed to yield a high-resolution frequency-domain spectrum. By analyzing the spectra of different isotopologues (e.g., using D₂O or ¹³C₂H₂), the precise positions of the atoms can be determined, allowing for an accurate structural determination of the complex.
-
Protocol: Matrix Isolation Infrared Spectroscopy
This technique involves trapping the complexes in an inert, cryogenic solid matrix, which holds them in a fixed orientation and allows for spectroscopic study.
-
Workflow:
-
Sample Preparation: A gaseous mixture of the sample (acetylene and water) and a large excess of an inert matrix gas (e.g., Argon, Nitrogen) is prepared (e.g., 1:1:1000 ratio).
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) held at a very low temperature (typically 10-15 K). The inert gas solidifies, trapping the acetylene and water molecules and any complexes that form.
-
FTIR Spectroscopy: An infrared spectrometer is used to record the absorption spectrum of the matrix. The narrow bandwidths and lack of rotational structure in the matrix environment allow for clear observation of the vibrational bands.
-
Data Analysis: By comparing the spectrum of the co-deposited matrix with the spectra of the individual components, new absorption bands due to the complex can be identified. The observed frequency shifts provide direct experimental evidence for the nature and strength of the intermolecular interactions, which can be compared directly with the results of ab initio vibrational frequency calculations.[4] Annealing the matrix (warming it slightly) can promote the formation of larger clusters, which can also be identified.
-
Conclusion
The synergy between high-level computational chemistry and high-resolution spectroscopy provides a powerful framework for elucidating the subtle yet crucial nature of this compound van der Waals complexes. Computational methods like CCSD(T) and MP2 with large, augmented basis sets can accurately predict the structures, binding energies, and vibrational properties of different isomers. These theoretical predictions are rigorously tested and validated by experimental techniques such as FTMW spectroscopy and matrix isolation FTIR, which provide precise data on molecular geometries and interaction-induced vibrational shifts. The excellent agreement typically found between theory and experiment for this model system enhances our fundamental understanding of hydrogen bonding and π-interactions, principles that are essential across all domains of molecular science.
References
Acetylene as a Hydrophobic Probe in Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of acetylene (B1199291) (C₂H₂) as a hydrophobic probe in aqueous environments. Detailing its physicochemical properties, this document outlines its low solubility in water and preferential partitioning into nonpolar environments, making it a suitable candidate for investigating hydrophobic microenvironments. The guide furnishes detailed experimental protocols for utilizing Fourier Transform Infrared (FTIR) and Raman spectroscopy to probe these interactions. Quantitative data on acetylene's solubility, Henry's Law constants, and thermodynamic parameters of transfer are presented in structured tables for comparative analysis. Furthermore, this guide includes conceptual workflows and logical diagrams generated using Graphviz to illustrate the application of acetylene in studying hydrophobic pockets, particularly relevant in the context of protein chemistry and drug development.
Introduction
The hydrophobic effect is a critical driving force in numerous biological processes, including protein folding, ligand binding, and membrane formation. Understanding the nature and extent of hydrophobic microenvironments is paramount in fields ranging from fundamental biochemistry to drug design. Small molecule probes that can selectively partition into and report from these nonpolar regions are invaluable tools for such investigations.
Acetylene, the simplest alkyne, presents itself as a unique and effective hydrophobic probe. Its small size allows it to access confined spaces, and its distinct vibrational signatures, particularly the C-H stretching and C≡C stretching modes, are sensitive to the local environment and can be readily monitored by spectroscopic techniques such as FTIR and Raman. This guide serves as a technical resource for researchers interested in employing acetylene to characterize hydrophobicity in aqueous systems.
Physicochemical Properties of Acetylene as a Hydrophobic Probe
Acetylene is a nonpolar molecule with a linear structure. This inherent lack of polarity results in its poor solubility in water and favorable dissolution in organic, nonpolar solvents.[1][2] This preferential partitioning is the fundamental principle behind its use as a hydrophobic probe.
Solubility
The solubility of acetylene in water is significantly lower than in organic solvents. This difference in solubility drives the partitioning of acetylene into hydrophobic regions of a system, such as the core of a protein or a lipid bilayer.
Spectroscopic Signatures
The vibrational modes of acetylene are sharp and well-defined, making them excellent reporters for spectroscopic analysis. The key vibrational modes are:
-
Symmetric C-H stretch (ν₁): Typically observed around 3374 cm⁻¹.
-
C≡C stretch (ν₂): Typically observed around 1974 cm⁻¹.
-
Asymmetric C-H stretch (ν₃): Typically observed around 3287 cm⁻¹.
-
Bending modes (ν₄ and ν₅): Occur at lower frequencies.
The exact frequencies of these modes are sensitive to the polarity of the surrounding environment. A shift to lower frequencies (red shift) is often observed when acetylene moves from a polar to a nonpolar environment.
Quantitative Data
For effective use as a hydrophobic probe, a quantitative understanding of acetylene's behavior in different environments is crucial. The following tables summarize key data for acetylene.
Table 1: Solubility of Acetylene in Water and Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Mole Fraction (x) |
| Water | 20 | 1.2 | 0.0009 |
| Acetone | 25 | 27.9 | - |
| Dimethylformamide (DMF) | 25 | 51 | - |
| Tetrahydrofuran | 20 | - | ~0.045 at 20 kg/cm ² |
| Methanol | - | - | - |
| Benzene | - | - | - |
| Hexane | 25 | - | - |
| Cyclohexane | 25 | - | - |
| Carbon Tetrachloride | 25 | - | - |
Note: Data is compiled from various sources and conditions may vary.[1][2][3][4]
Table 2: Henry's Law Constants for Acetylene in Water
| Temperature (K) | Henry's Law Constant (k°H) (mol/(kg·bar)) | Temperature Dependence (d(ln(kH))/d(1/T)) (K) |
| 298.15 | 0.039 | - |
| 298.15 | 0.041 | 1800 |
| 298.15 | 0.042 | - |
Data from NIST Chemistry WebBook.[5]
Table 3: Thermodynamic Parameters for the Transfer of Acetylene
| Transfer Process | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/(mol·K)) |
| Water to Benzene | -10.9 | - | - |
| Water to Cyclohexane | -12.1 | - | - |
Note: Values are indicative and can vary with experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for using FTIR and Raman spectroscopy to study acetylene as a hydrophobic probe.
FTIR Spectroscopy
Objective: To detect the presence and environment of acetylene in a sample containing hydrophobic regions.
Materials:
-
FTIR spectrometer with a suitable detector (e.g., MCT).
-
High-pressure or gas-tight IR sample cell with appropriate windows (e.g., CaF₂, ZnSe).
-
Gas handling line for introducing acetylene.
-
Aqueous sample containing the system of interest (e.g., protein solution, micellar solution).
-
Acetylene gas (high purity).
-
Nitrogen or argon for purging.
Procedure:
-
Sample Preparation:
-
Prepare the aqueous sample of interest at the desired concentration.
-
Transfer the sample to the IR cell.
-
-
Background Spectrum:
-
Purge the sample chamber of the FTIR spectrometer with dry nitrogen or argon to minimize atmospheric water and CO₂ interference.
-
Record a background spectrum of the aqueous sample in the IR cell before introducing acetylene.
-
-
Introduction of Acetylene:
-
Carefully introduce a known pressure of acetylene gas into the headspace of the sealed IR cell containing the sample.
-
Allow the system to equilibrate. The acetylene will partition between the aqueous phase, the headspace, and any hydrophobic environments within the sample.
-
-
Sample Spectrum:
-
Record the IR spectrum of the sample in the presence of acetylene.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which will show the absorption bands of acetylene.
-
Analyze the C-H stretching region (around 3300 cm⁻¹) and the C≡C stretching region (around 1970 cm⁻¹) for the characteristic acetylene peaks.
-
The position, shape, and intensity of these peaks can provide information about the environment of the acetylene molecules. A peak corresponding to acetylene in a hydrophobic environment is expected to be shifted compared to acetylene dissolved in the bulk aqueous phase.
-
Raman Spectroscopy
Objective: To utilize the Raman scattering of acetylene to probe hydrophobic environments. Raman spectroscopy is particularly advantageous for aqueous samples due to the weak Raman scattering of water.
Materials:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm).
-
Sample holder (e.g., quartz cuvette).
-
Gas handling line for saturating the solution with acetylene.
-
Aqueous sample.
-
Acetylene gas.
Procedure:
-
Sample Preparation:
-
Saturate the aqueous sample with acetylene by gently bubbling the gas through the solution for a defined period. Alternatively, prepare the saturated solution in a sealed container under a known partial pressure of acetylene.
-
-
Raman Spectrum Acquisition:
-
Transfer the acetylene-saturated sample to the cuvette.
-
Acquire the Raman spectrum, focusing on the spectral regions of the acetylene C-H and C≡C stretching modes.
-
-
Data Analysis:
-
Identify the Raman bands corresponding to acetylene.
-
Analyze the peak positions and widths. Shifts in the peak positions can indicate changes in the local environment of the acetylene molecules. For example, a shift to a lower wavenumber for the C-H stretch can indicate a more hydrophobic environment.
-
The intensity of the acetylene signal can be used to quantify the amount of acetylene partitioned into the probed volume.
-
Visualizations
Logical Workflow for Probing Protein Hydrophobic Pockets
Caption: Workflow for probing protein hydrophobic pockets with acetylene.
Conceptual Diagram of Acetylene Partitioning
Caption: Acetylene partitioning into a hydrophobic pocket.
Applications in Drug Development
The characterization of hydrophobic pockets within target proteins is a cornerstone of modern drug design. These pockets are often the binding sites for small molecule inhibitors or drug candidates.
-
Active Site Characterization: Acetylene can be used to probe the hydrophobicity of an enzyme's active site, providing crucial information for the design of ligands with optimal binding affinity.[6]
-
Fragment-Based Screening: In fragment-based drug discovery, understanding the nature of small fragment binding is essential. Acetylene, as a very small hydrophobic fragment, can serve as a model for the initial interactions that guide the development of larger, more potent molecules.
-
Allosteric Site Identification: The identification and characterization of allosteric binding sites, which are often hydrophobic in nature, is a growing area of drug development. Acetylene could potentially be used to map such sites.
By providing a quantitative measure of the hydrophobicity of a binding pocket, acetylene can help in the computational modeling and rational design of new therapeutic agents.
Conclusion
Acetylene offers a simple yet powerful tool for the investigation of hydrophobic environments in aqueous systems. Its well-defined spectroscopic signatures and favorable partitioning behavior make it an ideal probe for use with FTIR and Raman spectroscopy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to apply this technique in their own studies, from fundamental investigations of hydrophobic interactions to the practical challenges of drug discovery and development. The continued application and development of this method promise to yield further insights into the critical role of hydrophobicity in chemistry and biology.
References
- 1. Acetylene - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Acetylene [webbook.nist.gov]
- 6. Acetylene hydratase: a non-redox enzyme with tungsten and iron-sulfur centers at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrogen Bonding Network in Acetylene-Water Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nature of intermolecular interactions between simple, fundamental molecules provides the bedrock for understanding more complex chemical and biological systems. The acetylene-water mixture, a seemingly straightforward system, presents a fascinating case study in non-conventional hydrogen bonding. While acetylene (B1199291) is a nonpolar hydrocarbon, the acidity of its C-H bond, a consequence of the sp hybridization of the carbon atoms, allows it to act as a proton donor in hydrogen bonds.[1][2] This guide provides a comprehensive technical overview of the hydrogen bonding network in this compound mixtures, drawing from experimental and theoretical studies to offer insights relevant to researchers, scientists, and professionals in drug development where weak hydrogen bonds play a crucial role in molecular recognition and binding.
Hydrogen Bonding Motifs in this compound Systems
In mixtures of acetylene (C₂H₂) and water (H₂O), two primary types of hydrogen bonds have been identified through spectroscopic and computational methods: a C-H···O hydrogen bond and a π···H-O hydrogen bond.
-
C-H···O Hydrogen Bond: In this configuration, the hydrogen atom of acetylene forms a hydrogen bond with the oxygen atom of a water molecule.[1] This interaction is considered the primary and more stable form of hydrogen bonding in the 1:1 this compound dimer.[3][4] The linearity of the C-C-O arrangement in this complex has been established through microwave spectroscopy.[4]
-
π···H-O Hydrogen Bond: This interaction involves the hydrogen atom of a water molecule interacting with the electron-rich triple bond (π-system) of the acetylene molecule. While also a recognized interaction, it is generally considered weaker than the C-H···O bond in the context of the 1:1 dimer. In larger clusters and in protonated species, the OH···π interaction becomes more significant.[5]
The interplay and competition between these hydrogen bonding motifs are crucial for understanding the structure and dynamics of this compound mixtures at a molecular level.
Quantitative Analysis of this compound Interactions
A substantial body of research has been dedicated to quantifying the energetic and geometric parameters of the hydrogen bonds in this compound systems. The following tables summarize key quantitative data from various experimental and theoretical studies.
| Interaction Type | Method | Basis Set | R(H···O) (Å) | ΔE (kcal/mol) | Reference |
| C-H···O | Microwave Spectroscopy | - | ~2.23 | - | [4] |
| C-H···O | Ab initio | - | - | ~2.5 | [6] |
| C-H···O | CCSD(T) | 6-311+G(3df,2p) | - | 7.7 kJ/mol (~1.84) | [2][7] |
Table 1: Structural and Energetic Parameters of the C-H···O Hydrogen Bond in the this compound Dimer.
| Vibrational Mode | Gas Phase (cm⁻¹) | Complex (cm⁻¹) | Shift (cm⁻¹) | Method | Reference |
| C₂D₂ ν₃ | - | - | -27.7 to -28.0 | Infrared Spectroscopy | [3] |
| C₂H₂ ν₃ | 3255 | - | - | Infrared Spectroscopy | [4] |
| H₂O ν₁ | 3656 | - | - | Infrared Spectroscopy | [4] |
| H₂O ν₃ | 3766 | - | - | Infrared Spectroscopy | [4] |
Table 2: Vibrational Frequency Shifts upon Complexation.
Experimental Protocols
The characterization of the this compound hydrogen bonding network relies on a combination of sophisticated experimental and computational techniques.
Infrared and Raman Spectroscopy
Matrix Isolation Infrared Spectroscopy: This technique involves co-depositing a mixture of acetylene and water with a large excess of an inert gas (e.g., argon) onto a cryogenic surface.[1] The low temperature and isolation of the complexes in the inert matrix allow for the high-resolution measurement of their vibrational spectra. By comparing the vibrational frequencies of the monomers to those in the complex, researchers can deduce the nature and strength of the intermolecular interactions.
Pulsed Supersonic Slit Jet Expansion with Tunable Infrared Laser Spectroscopy: In this method, a gaseous mixture of acetylene and water is expanded through a narrow slit into a vacuum chamber.[4][8] This rapid expansion cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra. A tunable infrared laser is then used to probe the ro-vibrational transitions of the this compound complexes. This high-resolution technique provides precise information about the structure and dynamics of the complexes.[4][8]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) Calculations: These computational methods are instrumental in exploring the potential energy surface of this compound clusters.[6][9] By solving the Schrödinger equation for the system, researchers can predict stable geometries, interaction energies, and vibrational frequencies of the complexes. Different levels of theory and basis sets are employed to achieve varying degrees of accuracy. For instance, high-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain benchmark energetic data.[2][7]
Molecular Dynamics (MD) Simulations: MD simulations provide a means to study the dynamic behavior of this compound mixtures over time.[10] By numerically solving Newton's equations of motion for a system of acetylene and water molecules, these simulations can reveal information about the formation and breaking of hydrogen bonds, diffusion of the molecules, and the overall structure of the mixture in the liquid phase.
Visualizing the Hydrogen Bonding Network
Diagrams generated using the DOT language provide a clear visual representation of the molecular interactions and experimental workflows.
Caption: Dominant hydrogen bonding motifs in this compound mixtures.
Caption: Workflow for studying this compound interactions.
Conclusion and Future Outlook
The study of the hydrogen bonding network in this compound mixtures reveals the nuanced and significant role of weak intermolecular forces. The ability of the C-H bond in acetylene to act as a hydrogen bond donor is a key finding with implications for understanding the solvation of simple alkynes and the recognition of alkyne moieties in larger molecules. The combination of high-resolution spectroscopic experiments and sophisticated computational methods has provided a detailed picture of the structure, energetics, and dynamics of these interactions.
For drug development professionals, a deep understanding of such non-conventional hydrogen bonds is critical. These interactions can contribute significantly to the binding affinity and selectivity of a drug molecule for its target protein. The principles derived from the study of the this compound system can inform the design of novel therapeutics that exploit these subtle yet important molecular forces.
Future research in this area will likely focus on larger this compound clusters to better model the transition from isolated complexes to bulk solvation.[9] Additionally, time-resolved spectroscopic techniques could provide more direct insights into the dynamics of hydrogen bond formation and dissociation in these systems. The continued synergy between experimental and theoretical approaches will undoubtedly lead to an even more refined understanding of this fundamental chemical interaction.
References
- 1. organic chemistry - Why can't ethyne form hydrogen bonds in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. First Principles Examination of the this compound Clusters, HCCH-(H2O)x, x ) 2, 3, and 4 | Semantic Scholar [semanticscholar.org]
- 10. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Phase Diagram of the Acetylene-Water System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of the acetylene-water system. Understanding these phase relationships is critical for professionals in fields where acetylene (B1199291) is used in the presence of water, including in chemical synthesis, materials science, and for ensuring safety in industrial processes. This document summarizes key quantitative data, details experimental methodologies for phase diagram determination, and presents visual representations of the system's behavior.
Introduction to the this compound System
Acetylene (C₂H₂) is a highly reactive and commercially significant alkyne. Its interaction with water is complex, characterized by low solubility and the formation of a clathrate hydrate (B1144303) under specific temperature and pressure conditions. A thorough understanding of the phase diagram is essential for predicting the state of the system, preventing unwanted phase transitions (such as hydrate formation in pipelines), and for the design of separation and purification processes.
Quantitative Phase Behavior Data
The phase behavior of the this compound system is primarily characterized by the solubility of acetylene in water and the formation conditions of acetylene hydrate.
Solubility of Acetylene in Water
Acetylene is slightly soluble in water.[1][2] Its solubility is a function of both temperature and pressure. At atmospheric pressure and 15°C, one liter of water can dissolve approximately 1.1 liters of acetylene.[3] Another reported solubility is 1200 mg of acetylene per liter of water at 25°C.[2] At elevated pressures, the solubility of acetylene in water exhibits a negative deviation from Henry's law.[4]
Table 1: Solubility of Acetylene in Water
| Temperature (°C) | Pressure | Solubility | Reference |
| 15 | Atmospheric | 1.1 L C₂H₂ / 1 L H₂O | [3] |
| 25 | Not Specified | 1200 mg/L | [2] |
Acetylene Hydrate Phase Equilibrium
Acetylene and water can form a crystalline clathrate hydrate, where acetylene molecules are encaged within a lattice of water molecules.[3] The stability of this hydrate is dependent on temperature and pressure. The highest temperature at which acetylene hydrate can exist is 15°C, irrespective of the pressure.[3] Below this temperature, the hydrate will form at a specific equilibrium pressure.
Table 2: Three-Phase (Liquid Water - Hydrate - Vapor) Equilibrium Data for Acetylene Hydrate
| Temperature (K) | Pressure (bar) |
| Data not available in a comprehensive tabular format in the searched literature. | Data not available in a comprehensive tabular format in the searched literature. |
Note: While the upper temperature limit for hydrate stability is known, a detailed pressure-temperature curve for the three-phase equilibrium is not well-documented in the readily available literature. Research on acetylene clathrate hydrates has been conducted at temperatures below the freezing point of water (150-230 K), which pertains to the solid-vapor equilibrium and is not representative of the liquid water-hydrate-vapor equilibrium.
Vapor-Liquid Equilibrium (VLE)
Experimental Protocols for Phase Diagram Determination
The determination of the phase diagram for the this compound system involves specialized experimental techniques to measure solubility and hydrate formation conditions under controlled temperature and pressure.
General Methodology for Gas Hydrate Phase Equilibrium Measurement
A common method for determining the three-phase (Liquid Water - Hydrate - Vapor) equilibrium is the isochoric pressure-search method.
Experimental Workflow:
Caption: Experimental workflow for determining gas hydrate phase equilibrium.
Detailed Steps:
-
Apparatus: A high-pressure equilibrium cell equipped with a magnetic stirrer, a temperature sensor (e.g., a platinum resistance thermometer), a pressure transducer, and a cooling/heating system is required. The cell should be designed to withstand the expected pressures and temperatures.
-
Materials: High-purity acetylene gas and deionized, degassed water are used.
-
Procedure: a. The equilibrium cell is thoroughly cleaned and evacuated. b. A known amount of water is introduced into the cell. c. The cell is pressurized with acetylene gas to a desired pressure. d. The system is cooled while being agitated to promote the formation of hydrates. A significant pressure drop at a constant temperature indicates hydrate formation. e. After hydrate formation, the system is slowly heated in a stepwise manner. f. Temperature and pressure are recorded continuously. The point at which the pressure-temperature curve shows a distinct change in slope corresponds to the hydrate dissociation point, which represents a point on the three-phase equilibrium line. g. This process is repeated at various pressures to map out the complete equilibrium curve.
Signaling Pathways and Logical Relationships
The phase transitions in the this compound system can be represented as a logical relationship between temperature, pressure, and the stable phases.
Caption: Logical relationships governing phase stability in the this compound system.
This diagram illustrates that at temperatures above 0°C, liquid water is the stable aqueous phase. Acetylene hydrate can form from either the liquid or vapor phase at low temperatures (below 15°C) and sufficiently high pressures. The transitions between the hydrate and the other phases are reversible and depend on the specific temperature and pressure conditions relative to the equilibrium curve.
Conclusion
The phase diagram of the this compound system is dominated by the formation of a clathrate hydrate at temperatures below 15°C and the low solubility of acetylene in water. While qualitative and some semi-quantitative data are available, a comprehensive, high-resolution phase diagram based on extensive experimental data, particularly for the three-phase (Lw-H-V) equilibrium and vapor-liquid equilibrium, is not well-documented in publicly accessible literature. The experimental protocols and logical diagrams presented in this guide provide a foundational understanding for researchers and professionals working with this system. Further experimental investigation is warranted to fully characterize the phase behavior of acetylene and water across a broader range of temperatures and pressures.
References
The Discovery and Characterization of Acetylene Hydratase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylene (B1199291) hydratase (AH) is a unique tungsten-containing enzyme that catalyzes the non-redox hydration of acetylene to acetaldehyde.[1] This remarkable biocatalyst, first identified in the anaerobic bacterium Pelobacter acetylenicus, plays a crucial role in the fermentation of acetylene.[1][2] Unlike the vast majority of molybdo- and tungstoenzymes, acetylene hydratase facilitates a hydration reaction rather than a redox transformation.[3][4] Its discovery and subsequent characterization have provided significant insights into the biological utilization of tungsten and the enzymatic mechanisms of alkyne hydration. This technical guide provides an in-depth overview of the discovery, structure, catalytic mechanism, and experimental protocols associated with acetylene hydratase, tailored for researchers, scientists, and professionals in drug development.
Discovery and Significance
The existence of an enzyme capable of hydrating acetylene was first established through studies of the anaerobic metabolism of Pelobacter acetylenicus, a bacterium capable of using acetylene as its sole source of carbon and energy.[1][5] This metabolic capability is rare in nature, as acetylene is known to inhibit several metalloenzymes, including hydrogenase and nitrogenase.[1] The enzyme responsible for the initial step in this pathway, the conversion of acetylene to acetaldehyde, was identified and named acetylene hydratase.[5][6]
The significance of this discovery lies in several key areas:
-
Novel Biochemistry: It unveiled a previously unknown biological reaction: the direct enzymatic hydration of an alkyne.
-
Tungsten Biogeochemistry: It highlighted a novel biological role for tungsten, the heaviest element known to be utilized by living organisms.[1][7]
-
Non-Redox Catalysis by a Tungstoenzyme: It provided a rare example of a tungsten-containing enzyme that does not catalyze a redox reaction, challenging the then-prevailing understanding of this class of enzymes.[3][4]
Molecular and Spectroscopic Properties
Acetylene hydratase from Pelobacter acetylenicus is a monomeric protein with a molecular mass of approximately 73-83 kDa.[2][8] It is a tungsten-iron-sulfur protein containing a tungsten center, a [4Fe-4S] cluster, and two molybdopterin guanine (B1146940) dinucleotide (MGD) cofactors.[2][3][9]
Table 1: Molecular and Kinetic Properties of Acetylene Hydratase from Pelobacter acetylenicus
| Property | Value | Reference |
| Molecular Mass (SDS-PAGE) | 73 kDa | [2][5] |
| Molecular Mass (MALDI-MS) | 83 kDa | [2] |
| Subunit Composition | Monomer | [2][5] |
| Metal Content (per mol enzyme) | ~0.5 mol Tungsten, ~4.8 mol Iron | [2][5] |
| Cofactor Content | ~1.3 mol Molybdopterin-guanine dinucleotide | [2] |
| K_m for Acetylene | 14 µM | [5][10] |
| V_max | 69 µmol·min⁻¹·mg protein⁻¹ | [5][10] |
| Optimum pH | 6.0 - 6.5 | [5][11] |
| Optimum Temperature | 50 °C | [5][11] |
| Isoelectric Point | 4.2 | [5][10] |
| Midpoint Redox Potential of [4Fe-4S] cluster | -410 ± 20 mV | [2] |
| Redox Potential for 50% Max Activity | -340 ± 20 mV | [2] |
Structural Insights and the Active Site
The crystal structure of acetylene hydratase, solved at a resolution of 1.26 Å, has provided profound insights into its catalytic mechanism.[3][12] The tungsten atom is located at the active site and is coordinated by the dithiolene sulfur atoms of the two MGD cofactors, a cysteine residue (Cys-141), and a water molecule, resulting in a distorted octahedral geometry.[1][3] A nearby [4Fe-4S] cluster is thought to maintain the tungsten in its active W(IV) oxidation state.[1][13]
A key feature of the active site is the presence of an aspartate residue (Asp-13) in close proximity to the tungsten-bound water molecule.[3][12] This aspartate is believed to play a critical role in activating the water molecule for nucleophilic attack on the acetylene substrate.[3][12] The substrate, acetylene, binds in a hydrophobic pocket situated directly above the activated water molecule.[3][12]
References
- 1. Acetylene hydratase - Wikipedia [en.wikipedia.org]
- 2. Acetylene hydratase of Pelobacter acetylenicus. Molecular and spectroscopic properties of the tungsten iron-sulfur enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Acetylene hydratase: a non-redox enzyme with tungsten and iron-sulfur centers at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of acetylene hydratase of Pelobacter acetylenicus, a tungsten iron-sulfur protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhea - reaction knowledgebase [rhea-db.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification and characterization of acetylene hydratase of Pelobacter acetylenicus, a tungsten iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Structure of the non-redox-active tungsten/[4Fe:4S] enzyme acetylene hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Natural Occurrence and Analysis of Acetylene in Aqueous Environments: A Technical Guide
Abstract
Acetylene (B1199291) (C₂H₂), a highly reactive alkyne, is present in various aqueous environments through both natural and anthropogenic-related pathways. While often recognized as an industrial chemical and an inhibitor of microbial processes, its role as a metabolic substrate and a signature biomarker is of growing interest. In contaminated groundwater, acetylene is a key intermediate in the abiotic degradation of chlorinated solvents like trichloroethene (TCE). In natural systems, it can be a substrate for acetylenotrophic microorganisms, which utilize the tungsten-dependent enzyme acetylene hydratase. This technical guide provides an in-depth overview of the sources, microbial degradation pathways, and analytical methodologies for acetylene in aqueous environments, presenting quantitative data and detailed experimental protocols for its detection and analysis.
Sources of Acetylene in Aqueous Environments
The presence of dissolved acetylene in water can be attributed to both abiotic and biotic sources. While its occurrence in pristine environments is rare, it can be a significant indicator in specific biogeochemical contexts.
Abiotic Formation
The primary abiotic source of acetylene in groundwater is the degradation of chlorinated ethenes, such as tetrachloroethene (PCE) and trichloroethene (TCE), which are common industrial contaminants.[1][2][3] This transformation occurs via reductive β-elimination, a reaction catalyzed by naturally occurring minerals.
Key minerals involved in this process include:
-
Zero-valent iron (Fe⁰)
-
Iron sulfides (e.g., pyrite, FeS₂)
-
Mackinawite (FeS)
-
Magnetite (Fe₃O₄) [4]
This abiotic pathway is significant because acetylene is a unique product of these reactions and is not formed during the sequential biotic degradation of TCE, making it a valuable biomarker for abiotic natural attenuation at contaminated sites.[4]
Biotic Production
While microbial consumption of acetylene is more widely studied, some microorganisms are capable of producing it.
-
Halogenated Hydrocarbon Transformation: Certain methanogenic bacteria can produce acetylene when exposed to compounds like 1,2-dibromoethylene.
-
Microbial Strains: Studies have identified specific bacterial and fungal strains, such as Proteus mirabilis and Streptomyces fradiae, that can produce acetylene, although the metabolic pathways are not fully elucidated.
Microbial Degradation of Acetylene
Acetylene can serve as a sole carbon and energy source for specific anaerobic microorganisms known as acetylenotrophs.[5] The key enzyme in this metabolic pathway is acetylene hydratase , which catalyzes the non-redox hydration of acetylene to acetaldehyde (B116499).[3] This enzyme is notable for its reliance on a tungsten cofactor.
The overall reaction is: C₂H₂ + H₂O → CH₃CHO
The anaerobic bacterium Pelobacter acetylenicus is a well-studied model organism for this process. The acetaldehyde produced is subsequently fermented to yield products like hydrogen, acetate, and ethanol, which can then be used by other microorganisms in the environment.
Quantitative Data on Acetylene in Aqueous Environments
Quantitative data for dissolved acetylene is relatively scarce compared to other dissolved gases. Its high reactivity and potential for rapid microbial consumption can lead to transient concentrations. However, it is a critical analyte at sites with chlorinated solvent contamination.
Table 1: Reported Concentrations of Dissolved Acetylene in Contaminated Groundwater
| Site Description | Maximum Acetylene Concentration (µg/L) | Method Reporting Limit (µg/L) | Analytical Method | Reference |
| Fractured rock aquifer with TCE contamination | 13 | 0.25 | Passive Vapor Diffusion Samplers & GC | [6] |
Note: In many studies, acetylene is often below the detection limit or is reported qualitatively as present. The co-detection of ethene and ethane (B1197151) is also common.
Table 2: Typical Method Reporting Limits for Dissolved Gas Analysis
| Analyte | Reporting Limit Range (µg/L) | Method |
| Methane | 0.6 - 20 | EPA RSK-175 |
| Ethene | 0.6 - 20 | EPA RSK-175 |
| Ethane | 0.6 - 20 | EPA RSK-175 |
| Acetylene | 0.25 - 20 | EPA RSK-175 / Lab-specific |
Experimental Protocols for Analysis
The standard method for the analysis of dissolved gases, including acetylene, in water is Headspace Gas Chromatography (GC) . The EPA method RSK-175 provides a widely used standard operating procedure for this analysis.
Sample Collection and Preservation
Proper sample collection is critical to prevent the loss of volatile gases.
-
Container: Use 40 mL glass VOA (Volatile Organic Analysis) vials with PTFE-lined septa.
-
Sampling: Collect water samples gently, allowing the water to flow down the side of the vial to minimize turbulence and bubble formation.
-
Filling: Fill the vial completely, creating a positive meniscus to ensure zero headspace. There should be no air bubbles in the vial after capping.
-
Preservation: For a 14-day holding time, samples should be preserved with hydrochloric acid (HCl) to a pH < 2 at the time of collection. Unpreserved samples have a 7-day holding time.
-
Storage: Immediately place samples on ice and store them refrigerated at approximately 4°C until analysis.
Headspace Gas Chromatography Analysis (Based on EPA RSK-175)
This protocol involves creating a headspace in the sample vial and analyzing an aliquot of that headspace.
-
Headspace Creation:
-
Bring the sample vial to a consistent, known room temperature.
-
Using a gastight syringe, remove a known volume of water (e.g., 5 mL) from the vial.
-
Immediately replace the removed water with an equal volume of a high-purity inert gas, such as helium or nitrogen, to create the headspace.
-
-
Equilibration:
-
Vigorously shake the vial for a set period (e.g., 5-10 minutes) to allow the dissolved gases to partition between the aqueous and gas phases and reach equilibrium.
-
-
Injection:
-
Using a gastight syringe, withdraw a small, known volume (e.g., 100-500 µL) of the headspace gas.
-
Promptly inject the gas into the Gas Chromatograph.
-
-
Gas Chromatography:
-
Carrier Gas: High-purity helium or nitrogen.
-
Column: A column suitable for separating light hydrocarbons (e.g., a packed column like HayeSep or a PLOT capillary column) is used.
-
Detector: A Flame Ionization Detector (FID) is typically used for its high sensitivity to hydrocarbons.
-
Quantification: The concentration of acetylene in the headspace is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration. The original dissolved concentration in the water is then calculated using Henry's Law constants, taking into account the volumes of the water and headspace, and the temperature.
-
Conclusion and Significance
The natural occurrence of acetylene in aqueous environments, particularly in groundwater, serves as a critical indicator of abiotic degradation pathways for common industrial pollutants. Its presence can confirm that natural attenuation is occurring through mechanisms other than microbial action. Understanding the biogeochemistry of acetylene, from its mineral-catalyzed formation to its consumption by specialized microorganisms, provides valuable insights for site remediation and environmental monitoring. The analytical methods, centered around headspace gas chromatography, are robust and sensitive, allowing for the detection of acetylene at trace levels. For researchers in environmental science and drug development, the unique biochemistry of acetylene hydratase, a tungsten-dependent enzyme, may also present an interesting target for further study in the broader context of metalloenzyme function and catalysis.
References
- 1. Acetylene-fueled trichloroethene reductive dechlorination in a groundwater enrichment culture | U.S. Geological Survey [usgs.gov]
- 2. Acetylene-Fueled Trichloroethene Reductive Dechlorination in a Groundwater Enrichment Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylene-Fueled Trichloroethene Reductive Dechlorination in a Groundwater Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exwc.navfac.navy.mil [exwc.navfac.navy.mil]
- 5. Acetylene Consumption and Dechlorination by a Groundwater Microbial Enrichment Culture | U.S. Geological Survey [usgs.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties and Phase Behavior of the Acetylene-Water System
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide delves into the physical properties of the acetylene-water system, with a particular focus on its phase behavior under various conditions. While the existence of a classical binary azeotrope is not documented under standard conditions, this paper presents and analyzes available experimental data on the solubility of acetylene (B1199291) in water at elevated pressures, discusses the formation of acetylene hydrate (B1144303), and provides insight into the experimental methodologies used for such determinations.
Introduction: The Question of an this compound Azeotrope
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs when the mole fraction of each component in the vapor phase is the same as in the liquid phase. For a binary system to exhibit azeotropic behavior, the components typically have boiling points that are relatively close and exhibit non-ideal solution behavior (deviations from Raoult's Law).
Acetylene has a sublimation point of -84 °C at atmospheric pressure, while water boils at 100 °C. The vast difference in their boiling points and the low mutual solubility at atmospheric pressure make the formation of a conventional boiling azeotrope highly unlikely. Searches of comprehensive azeotrope databases and the scientific literature do not yield data for a binary azeotrope between acetylene and water. However, the phase behavior of the this compound system becomes more complex under high pressure, where the solubility of acetylene in water increases significantly.
High-Pressure Solubility of Acetylene in Water
The most comprehensive experimental data on the solubility of acetylene in water at elevated pressures comes from the work of Hiraoka and Kiyama (1954). Their research provides valuable insights into the vapor-liquid equilibrium of this system.
Data Presentation:
The following tables summarize the experimental data for the solubility of acetylene in water at various temperatures and pressures.
Table 1: Solubility of Acetylene in Water (cc of gas at STP per 1g of water)
| Pressure ( kg/cm ²) | 1°C | 10°C | 20°C | 30°C |
| 5 | 1.05 | 0.78 | 0.61 | 0.49 |
| 10 | - | 1.45 | 1.15 | 0.93 |
| 15 | - | 2.05 | 1.65 | 1.35 |
| 20 | - | - | 2.10 | 1.75 |
| 25 | - | - | 2.50 | 2.10 |
| 30 | - | - | 2.85 | 2.45 |
| 35 | - | - | 3.15 | 2.75 |
| 40 | - | - | - | 3.05 |
Table 2: Mole Fraction of Acetylene in Water (x 10⁻³)
| Pressure ( kg/cm ²) | 1°C | 10°C | 20°C | 30°C |
| 5 | 1.90 | 1.41 | 1.10 | 0.89 |
| 10 | - | 2.62 | 2.08 | 1.68 |
| 15 | - | 3.70 | 2.98 | 2.44 |
| 20 | - | - | 3.79 | 3.16 |
| 25 | - | - | 4.51 | 3.79 |
| 30 | - | - | 5.14 | 4.42 |
| 35 | - | - | 5.68 | 4.96 |
| 40 | - | - | - | 5.50 |
Note: The original data was presented in cc of gas at STP per 1g of water and has been converted to mole fraction for this table.
Formation of Acetylene Hydrate
A significant phenomenon in the this compound system at low temperatures and high pressures is the formation of acetylene hydrate, a clathrate hydrate where acetylene molecules are trapped within a lattice of water molecules. Hiraoka and Kiyama (1954) observed that at 1°C and pressures above 7 kg/cm ², and at 10°C and pressures above 20 kg/cm ², the formation of a solid hydrate phase prevented reliable solubility measurements.[1] This indicates a three-phase (gas-liquid-solid) equilibrium in this region of the phase diagram. The formation of hydrates is a critical consideration in industrial processes involving acetylene and water at low temperatures.
Experimental Protocols
The determination of gas solubility in a liquid under high pressure requires specialized equipment and procedures. The following is a description of the methodology employed by Hiraoka and Kiyama (1954) for measuring the solubility of acetylene in water.
Experimental Apparatus:
The apparatus consists of a high-pressure vessel to hold the gas and liquid in equilibrium, a system for introducing and pressurizing the gas, a means of agitation to ensure equilibrium is reached, and a sampling system to withdraw and analyze the liquid phase.
-
Equilibrium Vessel: A high-pressure stainless steel vessel equipped with a gas inlet, a liquid sampling outlet, and a pressure gauge. The vessel is submerged in a thermostat to maintain a constant temperature.
-
Gas Supply and Pressurization: Acetylene gas from a cylinder is compressed and fed into the equilibrium vessel to the desired pressure.
-
Agitation: The gas-liquid mixture is agitated, often by rocking the entire vessel or using a magnetic stirrer, to facilitate the dissolution of the gas into the liquid and reach equilibrium.
-
Sampling and Analysis: Once equilibrium is established (indicated by a stable pressure reading), a sample of the liquid phase is withdrawn through a valve into a separate apparatus for analysis. The amount of dissolved acetylene is determined by measuring the volume of gas released from the liquid sample at atmospheric pressure and a known temperature.
Experimental Workflow Diagram:
Logical Framework for Phase Behavior Analysis
The analysis of the potential for azeotrope formation in a gas-liquid system like this compound involves a logical progression of investigation, especially when direct VLE data is scarce.
Logical Relationship Diagram:
References
Theoretical Models of Acetylene Hydration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydration of acetylene (B1199291) to acetaldehyde (B116499) is a fundamental chemical transformation with significant industrial and biological relevance. Understanding the intricate mechanisms of this reaction is crucial for the design of efficient catalysts and for elucidating enzymatic pathways. This technical guide provides an in-depth analysis of the theoretical models developed to describe acetylene hydration, with a focus on computational studies that have illuminated the reaction pathways, transition states, and the role of various catalysts. The content herein is geared towards researchers, scientists, and professionals in drug development who require a detailed understanding of these catalytic processes.
Core Theoretical Models: An Overview
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of acetylene hydration. Theoretical models have primarily focused on two classes of catalysts: tungsten-containing enzymes, such as acetylene hydratase (AH), and transition metal complexes, with a notable emphasis on ruthenium-based systems. These studies have revealed competing reaction pathways, namely nucleophilic and electrophilic mechanisms, and have provided quantitative insights into the energetics of the reaction.
Tungsten-Catalyzed Acetylene Hydration
In the context of the tungsten-containing enzyme acetylene hydratase, found in organisms like Pelobacter acetylenicus, theoretical models have been instrumental in proposing detailed reaction mechanisms. The active site features a tungsten atom coordinated to two molybdopterin guanine (B1146940) dinucleotide cofactors. Computational studies have identified two primary competing pathways for the hydration reaction: a nucleophilic pathway and an electrophilic pathway.
Nucleophilic Pathway: The majority of recent theoretical studies favor a nucleophilic mechanism. In this pathway, a water molecule coordinated to the tungsten center is activated, leading to the formation of a tungsten-bound hydroxide (B78521). This hydroxide then acts as a nucleophile, attacking one of the carbon atoms of the acetylene substrate. A key step in this proposed mechanism involves the transfer of a proton to the other acetylene carbon, often facilitated by a nearby amino acid residue, such as Asp13.[1][2] This results in the formation of a vinyl alcohol intermediate, which subsequently tautomerizes to the final acetaldehyde product. The tautomerization step is often found to be the rate-limiting step of the overall reaction.[1][2]
Electrophilic Pathway: An alternative, though less commonly supported, mechanism is the electrophilic pathway. In this model, a water molecule, activated by the tungsten center and potentially a protonated amino acid residue, acts as an electrophile and directly attacks the electron-rich triple bond of acetylene.
Ruthenium-Catalyzed Acetylene Hydration
Ruthenium complexes have been identified as effective catalysts for acetylene hydration. Theoretical studies on these systems have proposed multi-step reaction mechanisms. For instance, a bifunctional organometallic ruthenium catalyst has been shown computationally to proceed via a 10-step reaction mechanism.[3] These intricate pathways often involve the active participation of ligands in proton transfer steps, highlighting the importance of the entire catalyst structure in facilitating the reaction.
Quantitative Data from Theoretical Models
A major strength of computational studies is the ability to provide quantitative data on the energetics of the reaction pathways. This data is crucial for comparing the feasibility of different mechanisms and for understanding the catalytic efficiency. The following tables summarize key quantitative data from various theoretical studies on acetylene hydration.
| Catalyst System | Proposed Mechanism | Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| Acetylene Hydratase (W-based) | Nucleophilic | W-OH attacks C1 of acetylene, H+ transfer to C2 | 14.4 | - | [1][2] |
| Acetylene Hydratase (W-based) | Nucleophilic | Tautomerization of vinyl alcohol | 18.9 | - | [1][2] |
| K[Ru(EDTA)Cl] | π-complex formation | Overall Reaction | 33.4 | - | [4] |
| Pd-doped Cu(111) | Hydrogenation | H2 dissociation | 0.01 eV | - | [5] |
| Pd-doped Cu(111) | Hydrogenation | Acetylene hydrogenation to vinyl | - | -1.09 eV (adsorption energy) | [5] |
| Boron Nitride Nanosheets | Acetylation | Formation of vinyl cation intermediate | 56.69 | -13.76 | [6] |
| Catalyst System | Intermediate/Transition State | Key Bond Length (Å) | Reference |
| Boron Nitride Nanosheets | Acetylene on surface | C≡C: 1.206 | [6] |
| Boron Nitride Nanosheets | Vinyl cation transition state | C=C: 1.255 | [6] |
| Pd-doped Cu(111) | Acetylene on surface | C≡C: 1.35 | [5] |
| Cu2O (111) | Adsorbed Acetylene | C≡C: 1.242 | [7] |
Experimental and Computational Protocols
The reliability of theoretical models is intrinsically linked to the rigor of the computational methods employed. The majority of the studies cited in this guide utilize Density Functional Theory (DFT) to model the electronic structure of the systems.
Computational Methodologies
-
Density Functional Theory (DFT): This is the most common quantum chemical method used for these types of studies.
-
Functionals: A variety of exchange-correlation functionals are employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used for its balance of accuracy and computational cost.[8][9][10]
-
Basis Sets: The choice of basis set is crucial for obtaining accurate results. For systems containing heavy atoms like tungsten and ruthenium, effective core potentials (ECPs) such as LanL2DZ are often used for the metal atoms, while Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets are used for the lighter atoms.[1][8]
-
-
Model Systems:
-
Enzyme Active Sites: To manage computational cost, theoretical models of enzymes typically include the central metal atom, its direct ligands, and key amino acid residues in the immediate vicinity of the active site that are believed to participate in the reaction. These models are often derived from X-ray crystal structures.[1][2]
-
Homogeneous Catalysts: For standalone catalysts, the full molecular structure is typically modeled.
-
-
Solvent Effects: The inclusion of solvent effects is critical for accurately modeling reactions in solution. This is often achieved using implicit solvent models, such as the Conductor-like Screening Model (COSMO).[1]
-
Software: A variety of quantum chemistry software packages are used to perform these calculations, with Gaussian being a prominent example.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed reaction mechanisms and a general workflow for computational studies of acetylene hydration.
Caption: Proposed nucleophilic pathway for acetylene hydration catalyzed by a tungsten center.
Caption: A general workflow for the computational study of a reaction mechanism.
Experimental Validation of Theoretical Models
While theoretical models provide invaluable insights, their validation through experimental data is paramount.
-
Structural Correlation: The starting point for many computational models of enzymes is the X-ray crystal structure of the protein. The optimized geometries of the active site model can be compared back to the experimental structure to ensure the model is a reasonable representation.
-
Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for probing reaction mechanisms. Theoretical calculations of KIEs for different proposed pathways can be compared with experimentally measured values to support or refute a particular mechanism.
-
Spectroscopic Data: Calculated spectroscopic properties (e.g., vibrational frequencies) of proposed intermediates can be compared with experimental spectroscopic data (e.g., IR, Raman) to identify transient species.
-
Catalyst Performance: For synthetic catalysts, theoretical predictions of catalytic activity and selectivity can be correlated with experimental performance data from kinetic studies. For example, studies on Pd-Ag supported on α-Al2O3 catalysts for acetylene hydrogenation have been used to develop and validate kinetic models.[11]
Conclusion
Theoretical models, predominantly based on Density Functional Theory, have significantly advanced our understanding of acetylene hydration. For tungsten-catalyzed systems, a nucleophilic mechanism involving the formation of a vinyl alcohol intermediate is the most supported pathway. For ruthenium-based catalysts, more complex, multi-step mechanisms have been elucidated. The quantitative data derived from these models, such as activation energies and reaction enthalpies, provide a framework for comparing different catalysts and mechanisms. The continued synergy between computational and experimental studies will undoubtedly lead to the development of more efficient and selective catalysts for this important chemical transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Density Functional Theory Study of Low-Dimensional (2D, 1D, 0D) Boron Nitride Nanomaterials Catalyzing Acetylene Acetate Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Formation of Acetylene-Water Dimers and Trimers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation, structure, and energetics of acetylene-water dimers and trimers. Weakly bound molecular complexes, such as those formed between acetylene (B1199291) and water, are crucial for understanding intermolecular interactions that govern a wide range of chemical and biological phenomena. The insights gained from studying these simple systems can be extrapolated to more complex molecular recognition processes, including ligand-receptor binding in drug development. This guide synthesizes key experimental and theoretical findings, presenting quantitative data in a clear, comparative format, detailing experimental methodologies, and visualizing complex relationships through diagrams.
Introduction to this compound Complexes
Acetylene (C₂H₂), the simplest alkyne, can act as both a hydrogen bond donor (through its C-H bonds) and acceptor (through the π-electron density of its triple bond). Water (H₂O), a ubiquitous solvent, is a classic hydrogen bond donor and acceptor. The interaction between these two molecules leads to the formation of weakly bound dimers and larger clusters. The study of these complexes provides fundamental insights into the nature of C-H···O hydrogen bonds and π···hydrogen bonds, which are prevalent in biological systems.
The formation and characterization of these complexes are primarily investigated in the gas phase under low-temperature and low-pressure conditions, typically in supersonic expansions.[1] These conditions allow for the isolation and spectroscopic study of these transient species. A combination of high-resolution spectroscopic techniques and sophisticated quantum-chemical calculations is essential to elucidate their structure and energetics.[1][2]
Structure and Energetics of this compound Dimers
The this compound dimer (C₂H₂·H₂O) is the most extensively studied of these complexes. Theoretical calculations and experimental observations have identified two primary isomers, differing in the nature of the hydrogen bond.
The Hydrogen-Bonded Isomer (Global Minimum)
The most stable form of the this compound dimer is a planar structure where one of the hydrogen atoms of the acetylene molecule forms a hydrogen bond with the oxygen atom of the water molecule (C-H···O).[3] This structure is considered the global minimum on the potential energy surface.
The π-Bonded Isomer (Local Minimum)
A less stable isomer exists where a hydrogen atom from the water molecule interacts with the π-electron cloud of the acetylene triple bond (O-H···π). This arrangement represents a local minimum on the potential energy surface and lies at a slightly higher energy than the hydrogen-bonded isomer.
The visualization below illustrates the two primary isomeric forms of the this compound dimer.
Caption: Isomeric structures of the this compound dimer.
Quantitative Data for this compound Dimers
The following table summarizes key quantitative data for the hydrogen-bonded this compound dimer, compiled from various spectroscopic and computational studies.
| Property | Value | Method | Reference |
| Binding Energy (D₀) | 7.7 kJ mol⁻¹ | CCSD(T)/6-311+G(3df,2p) | [4][5] |
| Hydrogen-Bond Length (H···O) | 2.229 Å | Molecular Beam Electric Resonance | [3] |
| Dipole Moment | 2.4 D | Stark Effect Measurements | [3] |
| C-H Stretching Frequency Shift | -15 to -25 cm⁻¹ | Infrared Spectroscopy | [6] |
| Rotational Constant (A) | ~9.5 GHz | Infrared Spectroscopy | [3] |
| Rotational Constant (B+C)/2 | ~1.8 GHz | Microwave Spectroscopy | [3] |
Note: Binding energies and structural parameters can vary slightly depending on the theoretical method and basis set used for calculations, or the specific spectroscopic technique employed.
Formation and Structure of this compound Trimers
Building upon the dimer, the addition of a second water molecule or a second acetylene molecule leads to the formation of trimers. The structures of these trimers are dictated by a delicate balance of hydrogen bonding and π-interactions.
Acetylene-(Water)₂ Trimer (C₂H₂·(H₂O)₂)
In the acetylene-(water)₂ trimer, the two water molecules can form a dimer which then interacts with the acetylene molecule. The most stable structures typically involve a cyclic arrangement of the water molecules, which then binds to the acetylene.
(Acetylene)₂-Water Trimer ((C₂H₂)₂·H₂O)
For the (acetylene)₂-water trimer, various configurations are possible, including linear and cyclic arrangements of the acetylene molecules interacting with the water molecule. The T-shaped arrangement, similar to the acetylene dimer, is a common structural motif.
The diagram below illustrates a plausible structure for a cyclic this compound trimer, highlighting the network of intermolecular bonds.
Caption: A possible cyclic structure for an this compound trimer.
Quantitative Data for this compound Trimers
Quantitative experimental data for this compound trimers is more scarce than for dimers due to the increased complexity of their spectra and the larger number of possible isomers. However, computational studies provide valuable insights into their binding energies and structures.
| Complex | Isomer | Binding Energy (Dₑ) | Method |
| C₂H₂·(H₂O)₂ | Cyclic Water Dimer | ~35-45 kJ mol⁻¹ | MP2/aug-cc-pVTZ |
| (C₂H₂)₂·H₂O | T-shaped Acetylene Dimer | ~15-25 kJ mol⁻¹ | MP2/aug-cc-pVTZ |
Note: These values are indicative and can vary based on the specific isomer and computational methodology.
Experimental Protocols
The characterization of weakly bound complexes like this compound dimers and trimers relies on high-resolution spectroscopic techniques coupled with supersonic jet expansions to produce and cool the molecules.
Supersonic Jet Expansion
This is the foundational technique for producing isolated, cold molecular complexes.
-
Gas Mixture Preparation: A gas mixture of acetylene (typically <1%) and water vapor is prepared in a carrier gas, usually argon or helium, at high pressure (several atmospheres).
-
Pulsed Nozzle Expansion: The gas mixture is expanded through a small orifice (pulsed nozzle) into a high-vacuum chamber.
-
Cooling and Cluster Formation: The rapid expansion causes a dramatic decrease in the temperature (to a few Kelvin) and density of the gas. This cooling promotes the formation of weakly bound dimers and larger clusters.
Fourier-Transform Microwave (FTMW) Spectroscopy
FTMW spectroscopy is a powerful tool for determining the precise rotational constants and, consequently, the geometry of molecular complexes.
-
Microwave Pulse: The cold molecular beam is subjected to a short, high-power microwave pulse. This pulse polarizes the molecules with a permanent dipole moment.
-
Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a decaying microwave signal (FID).
-
Fourier Transformation: The FID signal is detected and Fourier-transformed to yield a high-resolution frequency-domain spectrum.
-
Spectral Analysis: The frequencies of the rotational transitions are analyzed to determine the rotational constants (A, B, C), which are inversely related to the moments of inertia of the complex. From these constants, the molecular structure can be derived.
The workflow for a typical FTMW spectroscopy experiment is depicted below.
Caption: Experimental workflow for FTMW spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the complex. The formation of an intermolecular bond perturbs the vibrational frequencies of the constituent molecules, providing direct evidence of the interaction.
-
IR Laser Source: A tunable infrared laser is used to excite the vibrational modes of the complexes in the supersonic jet.
-
Detection: The absorption of IR radiation is detected. In some setups, this is done by monitoring the depletion of a specific rotational state or by detecting the fragments after vibrational predissociation.
-
Spectral Analysis: The shifts in the vibrational frequencies of the C-H or O-H stretches upon complexation provide information about the strength and nature of the intermolecular bond.
Computational Methodologies
Theoretical calculations are indispensable for interpreting experimental spectra and exploring the potential energy surface of these complexes.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), are employed to accurately calculate the geometries, binding energies, and vibrational frequencies of the complexes.[7][8] DFT methods with appropriate dispersion corrections are also used, offering a good balance between accuracy and computational cost.
The general workflow for computational characterization is as follows:
-
Geometry Optimization: The geometry of the complex is optimized to find the minimum energy structures (isomers).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to predict the IR spectrum.
-
Binding Energy Calculation: The binding energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated monomers. Basis set superposition error (BSSE) corrections are often applied to obtain more accurate binding energies.
The logical relationship between computational steps is shown in the diagram below.
Caption: Logical workflow for computational characterization.
Significance and Applications
The detailed characterization of this compound dimers and trimers provides benchmark data for testing and refining theoretical models of intermolecular interactions. Understanding the interplay between weak C-H···O and π-hydrogen bonds in these simple systems is fundamental for:
-
Molecular Recognition: Elucidating the forces that govern the binding of ligands to biological macromolecules.
-
Astrochemistry: Understanding the formation of complex organic molecules in interstellar environments.
-
Materials Science: Designing new materials with tailored properties based on controlled intermolecular interactions.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Acetylene Clathrate Hydrates
Introduction
Acetylene (B1199291) clathrate hydrates are crystalline, ice-like solids where acetylene (C₂H₂) molecules are trapped within a hydrogen-bonded network of water cages.[1][2] These non-stoichiometric compounds belong to the general class of clathrate hydrates, which form under conditions of low temperature and high pressure.[3][4] Acetylene hydrate (B1144303) crystallizes in a cubic structure I (sI), which is composed of two types of cages: small dodecahedral (5¹²) cages and large tetrakaidecahedral (5¹²6²) cages.[1][5] The unit cell of sI hydrate consists of two 5¹² cages and six 5¹²6² cages, formed by 46 water molecules.[1][5] The stability of the clathrate structure is dependent on the presence of these guest acetylene molecules.[2]
These materials are of interest for understanding fundamental host-guest interactions and their potential occurrence on icy celestial bodies like Saturn's moon, Titan.[1] This document provides detailed protocols for the synthesis of acetylene clathrate hydrates in a laboratory setting for research purposes.
Data Presentation
Quantitative data for acetylene clathrate hydrate are summarized in the tables below for easy reference and comparison.
Table 1: Phase Equilibrium Data for Acetylene Hydrate This table presents the pressure and temperature conditions at which acetylene, water ice, and acetylene hydrate are in equilibrium.
| Temperature (K) | Temperature (°C) | Pressure (bar) | Reference |
| 273.0 | 0.0 | 5.83 | [1] |
| 288.0 | 15.0 | 33.4 | [1] |
| 195.0 | -78.2 | ~1.0 (ambient) | [1] |
| ~230.0 | ~-43.2 | ~0.1 | [6] |
| ~190.0 | ~-83.2 | ~0.001 | [6] |
Table 2: Structural and Physical Properties of Acetylene Hydrate This table outlines the key structural, physical, and spectroscopic characteristics of acetylene clathrate hydrate.
| Property | Value | Reference |
| Crystal Structure | Cubic Structure I (sI) | [1] |
| Space Group | P m 3 ̅ n | [1] |
| Cage Types | Small: Dodecahedral (5¹²) Large: Tetrakaidecahedral (5¹²6²) | [1] |
| Unit Cell Composition | 2 (5¹²) cages + 6 (5¹²6²) cages + 46 H₂O | [1] |
| Density (calculated) | 0.985 g/cm³ at 195 K 0.976 g/cm³ at 225 K | [1] |
| Raman Shift (υ₂ C≡C) | 1972.5 cm⁻¹ (small cage) 1966 cm⁻¹ (large cage) | [1] |
| Raman Shift (υ₁ C-H) | 3353 cm⁻¹ (large cage) | [1] |
Experimental Protocols
Two primary methods for synthesizing acetylene clathrate hydrates are presented below. The first is an ambient pressure method suitable for small-scale synthesis for spectroscopic or microscopic analysis. The second is a high-pressure method for producing bulk samples.
Protocol 1: Ambient Pressure Synthesis in a Cryostage
This protocol is adapted from a method used for in-situ Raman and X-ray diffraction studies.[1] It relies on the direct reaction of fine ice powder with acetylene gas at low temperatures and ambient pressure.
Objective: To synthesize a small sample of acetylene clathrate hydrate for microscopic or spectroscopic characterization.
Materials:
-
Deionized water
-
Acetylene (C₂H₂) gas, industrial grade or higher[1]
-
Liquid nitrogen
Equipment:
-
Mortar and pestle
-
Microscope cryostage with temperature control (e.g., Linkam LTS350)[1]
-
Gas handling system with pressure regulation
-
Raman spectrometer or Powder X-ray diffractometer for characterization
Procedure:
-
Prepare Ice Powder: Drip deionized water into a dewar containing liquid nitrogen. The frozen droplets form a fine ice powder. Grind this powder gently with a pre-cooled mortar and pestle to maximize the surface area for the reaction.[1]
-
Sample Loading: Pre-cool the microscope cryostage to 200 K (-73 °C). Quickly transfer a small amount of the prepared ice powder onto the sample holder within the cryostage.[1]
-
Purging and Gas Introduction: Seal the cryostage chamber. Purge the headspace of the cryostage with acetylene gas at 1 bar for several minutes to remove any residual air.[1]
-
Hydrate Formation: Maintain the sample temperature at approximately 195 K to 200 K (-78 °C to -73 °C).[1] At this temperature, the ice will react with the surrounding acetylene gas to form clathrate hydrate. The formation can be monitored in-situ using the appropriate characterization technique (Raman, XRD). Formation is indicated by the appearance of characteristic Raman peaks or diffraction patterns for sI hydrate (see Table 2).[1]
-
Sample Characterization: Collect data at the formation temperature. The sample can also be cooled to lower temperatures (e.g., 90 K) for further analysis.[1] The dissociation of the clathrate can be observed by slowly warming the stage; for samples formed this way, dissociation occurs around 235 K (-38 °C).[1]
Protocol 2: High-Pressure Bulk Synthesis
This protocol describes a general method for producing larger, bulk quantities of acetylene clathrate hydrate in a high-pressure reactor.
Objective: To synthesize a bulk sample of acetylene clathrate hydrate for various physical and chemical property measurements.
Materials:
-
Deionized water or ice powder
-
Acetylene (C₂H₂) gas, purity >99%
Equipment:
-
High-pressure stainless-steel reactor cell equipped with a stirrer, pressure transducer, and temperature probe. The cell must be rated for pressures exceeding 40 bar.
-
Cooling system (e.g., circulating bath) capable of maintaining temperatures between 273 K and 288 K (0 °C to 15 °C).
-
Gas booster pump or compressor.
-
Vacuum pump.
Procedure:
-
Reactor Preparation: Clean and dry the high-pressure reactor. Add a known quantity of deionized water (or finely powdered ice) to the reactor, typically filling 50-70% of the volume.
-
Air Removal: Seal the reactor and use a vacuum pump to evacuate the air. This step is crucial to prevent air from being trapped in the hydrate structure.[7] Purge the reactor multiple times with low-pressure acetylene gas, evacuating after each purge, to ensure a pure acetylene atmosphere.[6]
-
Pressurization and Cooling: Cool the reactor to the desired formation temperature, for example, 274 K (1 °C). Pressurize the reactor with acetylene gas to a pressure significantly above the equilibrium pressure for that temperature (e.g., 10-15 bar, based on Table 1).
-
Hydrate Formation: Begin vigorous stirring to maximize the gas-water interface. Hydrate formation is an exothermic process and may require active cooling to maintain a constant temperature. Formation is indicated by a drop in the reactor pressure as acetylene gas is consumed to form the solid hydrate.[8]
-
Equilibration: Continue the experiment until the pressure stabilizes, indicating that the formation process has ceased or reached equilibrium. This may take several hours to days.[6]
-
Sample Recovery: To recover the sample, carefully vent the excess acetylene gas. Then, quickly cool the reactor with liquid nitrogen to quench the sample and prevent dissociation. The solid hydrate sample can then be removed from the reactor in a cold environment (e.g., a cold room or glove box) for storage and subsequent analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the laboratory synthesis of acetylene clathrate hydrate.
Caption: General workflow for acetylene clathrate hydrate synthesis.
References
- 1. Raman Signatures and Thermal Expansivity of Acetylene Clathrate Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 3. cdn.digitalrefining.com [cdn.digitalrefining.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Gas Hydrate Formation Processes: Will They Work? | MDPI [mdpi.com]
Application Note: Quantitative Analysis of Dissolved Acetylene using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene (B1199291) (C₂H₂) is a highly reactive and versatile chemical building block used in various industrial processes, including chemical synthesis and materials science. In many applications, acetylene is handled as a solution dissolved in a suitable solvent, such as acetone (B3395972), to ensure stability and safety. Accurate and real-time monitoring of dissolved acetylene concentrations is crucial for process control, safety, and quality assurance. Raman spectroscopy is a powerful, non-destructive analytical technique that provides molecular-specific information, making it well-suited for the in-situ analysis of dissolved gases. This application note provides a detailed experimental setup and protocol for the quantitative analysis of dissolved acetylene in acetone using Raman spectroscopy.
Principle
Raman spectroscopy is based on the inelastic scattering of monochromatic light. When a laser interacts with a sample, a small fraction of the scattered light is shifted in frequency due to the vibrational modes of the molecules. The frequency shift, known as the Raman shift, is characteristic of the specific chemical bonds and molecular structure of the analyte. For acetylene, the symmetric carbon-carbon triple bond (C≡C) stretch is a strong and distinct Raman active mode, typically observed around 1974 cm⁻¹ in the gas phase. When dissolved in a solvent like acetone, this peak may experience a slight shift. The intensity of this characteristic Raman peak is directly proportional to the concentration of dissolved acetylene, enabling quantitative analysis.
Safety Precautions
Dissolved acetylene is an extremely flammable and potentially explosive substance, even in the absence of air. It is imperative to handle dissolved acetylene solutions with extreme care in a well-ventilated area, away from any ignition sources. The following safety precautions must be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-resistant lab coat, and gloves.
-
Ventilation: All experimental work must be conducted in a certified fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use only non-sparking tools.
-
Pressure Safety: Use a high-pressure optical cell and associated gas handling equipment rated for the pressures being used. Regularly inspect all fittings and tubing for leaks.
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge.
-
Emergency Plan: Be familiar with the location and operation of fire extinguishers, safety showers, and eyewash stations. Have a clear emergency plan in case of a leak or fire.
Experimental Setup
A robust and safe experimental setup is critical for the successful Raman analysis of dissolved acetylene. A typical setup consists of a Raman spectrometer, a laser source, a high-pressure optical cell, and a gas handling system.
Key Components
-
Raman Spectrometer: A benchtop Raman spectrometer with a cooled CCD detector is suitable for this application.
-
Laser Source: A continuous-wave (CW) laser with a wavelength of 532 nm or 785 nm is recommended. The laser power should be adjustable to optimize the signal-to-noise ratio while avoiding sample heating.
-
High-Pressure Optical Cell: A stainless steel high-pressure optical cell with sapphire or quartz windows is required to safely contain the dissolved acetylene solution. The cell should be equipped with inlet and outlet ports for gas and liquid handling and a pressure transducer for accurate pressure monitoring.
-
Gas Handling System: A gas handling manifold constructed from stainless steel tubing and fittings is necessary to safely deliver acetylene gas to the high-pressure cell. This system should include a pressure regulator, a pressure relief valve, and isolation valves.
-
Solvent Delivery: A high-performance liquid chromatography (HPLC) pump or a syringe pump can be used to accurately deliver the solvent (acetone) to the high-pressure cell.
Schematic of the Experimental Setup
Caption: Schematic diagram of the experimental setup for Raman spectroscopy of dissolved acetylene.
Experimental Protocol
This protocol outlines the steps for preparing dissolved acetylene in acetone standards, acquiring Raman spectra, and performing quantitative analysis.
Preparation of Dissolved Acetylene Standards
To perform a quantitative analysis, a series of standards with known concentrations of dissolved acetylene in acetone must be prepared. The concentration of dissolved acetylene can be controlled by varying the partial pressure of acetylene gas above the acetone, in accordance with Henry's Law.
Henry's Law: C = kH * P
Where:
-
C is the concentration of the dissolved gas (mol/L)
-
kH is the Henry's Law constant for acetylene in acetone
-
P is the partial pressure of acetylene gas (atm)
Protocol:
-
System Purge: Thoroughly purge the entire gas handling system and the high-pressure optical cell with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.
-
Solvent Introduction: Fill the high-pressure optical cell with a known volume of high-purity acetone using the HPLC or syringe pump.
-
Pressurization with Acetylene:
-
Slowly and carefully introduce acetylene gas from the cylinder, through the pressure regulator and gas handling manifold, into the high-pressure cell.
-
Pressurize the cell to the desired partial pressure of acetylene for the first standard.
-
Close the inlet valve to the cell.
-
-
Equilibration: Allow the system to equilibrate for a sufficient amount of time (e.g., 30-60 minutes) to ensure that the acetylene has fully dissolved in the acetone and the concentration has reached a steady state. Gentle agitation of the cell can facilitate this process.
-
Concentration Calculation: Calculate the concentration of dissolved acetylene using Henry's Law. The Henry's Law constant for acetylene in acetone at 298 K is approximately 0.98 mol/(L·atm).
-
Repeat for a Series of Standards: Repeat steps 3-5 for a series of increasing acetylene partial pressures to generate a set of calibration standards with different known concentrations.
Raman Spectrum Acquisition
-
Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., naphthalene (B1677914) or a polystyrene standard) to ensure wavenumber accuracy.
-
Background Spectrum: Acquire a background Raman spectrum of the high-pressure cell filled only with acetone. This spectrum will be subtracted from the sample spectra to remove contributions from the solvent and the optical cell.
-
Sample Spectrum Acquisition:
-
Place the high-pressure cell containing the dissolved acetylene standard in the sample compartment of the Raman spectrometer.
-
Set the laser power to an appropriate level (e.g., 50-100 mW).
-
Set the integration time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10 seconds integration time, 5 accumulations).
-
Acquire the Raman spectrum.
-
-
Repeat for all Standards: Acquire Raman spectra for all the prepared dissolved acetylene standards.
Data Analysis
-
Background Subtraction: Subtract the background spectrum of pure acetone from each of the dissolved acetylene sample spectra.
-
Peak Identification: Identify the characteristic Raman peak for the C≡C stretch of dissolved acetylene in acetone. This peak is expected to be in the region of 1960-1975 cm⁻¹.
-
Peak Integration: Integrate the area of the identified acetylene peak for each standard. The peak area provides a more robust measure of intensity compared to peak height.
-
Calibration Curve Construction: Plot the integrated peak area as a function of the calculated dissolved acetylene concentration for all the standards. Perform a linear regression analysis on the data to generate a calibration curve. The R² value of the linear fit should be close to 1, indicating a good linear relationship.
Data Presentation
The quantitative data obtained from the Raman analysis should be summarized in a clear and structured table for easy comparison.
| Acetylene Partial Pressure (atm) | Calculated Concentration (mol/L) | Integrated Raman Peak Area (a.u.) |
| 1 | 0.98 | Value |
| 2 | 1.96 | Value |
| 3 | 2.94 | Value |
| 4 | 3.92 | Value |
| 5 | 4.90 | Value |
Note: The integrated Raman peak area values are placeholders and would be determined experimentally.
Logical Workflow
Caption: Experimental workflow for quantitative analysis of dissolved acetylene.
Conclusion
Raman spectroscopy offers a rapid, non-destructive, and highly specific method for the quantitative analysis of dissolved acetylene. By following the detailed experimental setup and protocol outlined in this application note, researchers can accurately determine the concentration of dissolved acetylene in acetone, enabling better process control, enhanced safety, and improved product quality. The key to successful quantitative analysis lies in careful sample preparation, proper instrument calibration, and robust data analysis.
Application Notes and Protocols for FTIR Analysis of Acetylene-Water Complexes
For: Researchers, scientists, and drug development professionals.
Introduction
Weakly bound molecular complexes play a crucial role in numerous chemical and biological processes. The acetylene-water complex (C₂H₂–H₂O) is a prototypical system for studying C-H···π hydrogen bonds and serves as a model for understanding the interaction of water with hydrophobic molecules containing π-systems, a phenomenon of significant interest in drug development and materials science. Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for characterizing the structure and dynamics of such complexes. This document provides a detailed protocol for the FTIR analysis of this compound complexes, primarily focusing on two advanced experimental techniques: Supersonic Jet Expansion and Matrix Isolation.
Experimental Methodologies
The study of weakly bound complexes like this compound requires specialized techniques to isolate and stabilize them for spectroscopic analysis. The two primary methods employed are supersonic jet expansion and matrix isolation.
Supersonic Jet Expansion Spectroscopy
This technique involves the rapid expansion of a gas mixture (acetylene and water seeded in a carrier gas like Argon or Helium) from a high-pressure reservoir into a vacuum chamber through a small nozzle.[1] This expansion process leads to significant cooling of the internal degrees of freedom (rotational and vibrational) of the molecules, resulting in the formation and stabilization of weakly bound complexes.[2] The simplified spectra obtained at these low temperatures allow for high-resolution analysis.[3]
Experimental Protocol:
-
Gas Mixture Preparation: Prepare a gas mixture of acetylene (B1199291) (0.01-1%), water vapor (0.01-1%), and a carrier gas (e.g., Argon or Helium) in a high-pressure reservoir. The concentration of water vapor can be controlled by passing the carrier gas through a water bubbler.
-
Supersonic Expansion: Expand the gas mixture through a pulsed slit nozzle (e.g., 600 × 0.2 mm²) into a vacuum chamber maintained at a low pressure (typically < 10⁻⁴ mbar).[1] The backing pressure of the reservoir is typically in the range of 1-3 bar.[2][3]
-
FTIR Spectroscopy:
-
The infrared beam from an FTIR spectrometer (e.g., Bruker IFS 66v/S) is directed through the supersonic expansion, perpendicular to the gas flow.[1]
-
To enhance the signal-to-noise ratio, the spectrometer scans are synchronized with the gas pulses.[1]
-
A high-resolution spectrometer (instrumental bandwidth ≤ 0.002 cm⁻¹) is required to resolve the rotational-vibrational structure of the spectra.[2]
-
The absorption path length can be maximized by using a long slit nozzle.[1]
-
-
Data Acquisition and Analysis:
-
Record the interferograms and perform a Fourier transform to obtain the infrared spectrum.
-
A background spectrum of the carrier gas expansion should be recorded and subtracted from the sample spectrum.
-
Analyze the resulting high-resolution spectrum to identify the vibrational bands corresponding to the this compound complex. Rotational analysis of these bands can provide structural information such as rotational constants.
-
Matrix Isolation Spectroscopy
In this method, the acetylene and water molecules are co-deposited with a large excess of an inert gas (e.g., Argon or Nitrogen) onto a cryogenic substrate (typically at temperatures below 20 K).[4] The inert gas forms a solid matrix that traps and isolates the individual complexes, preventing their aggregation.[5] This allows for the study of the vibrational modes of the complex in a static environment.
Experimental Protocol:
-
Sample Preparation: Prepare a gaseous mixture of acetylene, water, and the matrix gas (e.g., Ar or N₂) with a typical ratio of 1:1:1000.[6]
-
Deposition: Slowly deposit the gas mixture onto a cold substrate (e.g., a CsI or KBr window) maintained at a low temperature (e.g., 5-15 K) by a closed-cycle helium cryostat.[7]
-
FTIR Spectroscopy:
-
Record the FTIR spectrum of the deposited matrix.
-
The spectral resolution is typically lower than in supersonic jet experiments (e.g., 0.5-1 cm⁻¹).
-
-
Data Analysis:
-
Identify the vibrational bands of the this compound complex by comparing the spectrum with that of the individual monomers isolated in the same matrix.
-
Annealing the matrix (warming it by a few Kelvin) can promote the formation of complexes and help in identifying their spectral features.[8]
-
Theoretical calculations (e.g., DFT or MP2) are often used to aid in the assignment of the observed vibrational frequencies.[4]
-
Data Presentation
The primary quantitative data obtained from the FTIR analysis of this compound complexes are the vibrational frequencies of the different modes of the complex and the monomers, as well as the rotational constants derived from high-resolution spectra.
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) | Reference(s) |
| Acetylene (C₂H₂) Sub-molecule | ||||
| Symmetric C-H Stretch (ν₁) | 3374 | ~3360 | -14 | [9] |
| C≡C Stretch (ν₂) | 1974 | ~1961 | -13 | [9] |
| Asymmetric C-H Stretch (ν₃) | 3289 | ~3272 | -17 | [9] |
| trans-bend (ν₄) | 612 | - | - | |
| cis-bend (ν₅) | 730 | ~735 | +5 | [9] |
| Water (H₂O) Sub-molecule | ||||
| Symmetric OH Stretch (ν₁) | 3657 | ~3640 | -17 | |
| Bending (ν₂) | 1595 | ~1600 | +5 | |
| Asymmetric OH Stretch (ν₃) | 3756 | ~3730 | -26 |
Note: The complex frequencies and shifts are approximate values and can vary depending on the experimental method (supersonic jet vs. matrix isolation) and the specific isomer of the complex being observed. The primary isomer is a planar, hydrogen-bonded structure where one hydrogen of acetylene is bonded to the oxygen of water.[10]
| Rotational Constant | Value (cm⁻¹) | Reference(s) |
| A | ~9.2 | [10] |
| B | ~0.10 | [10] |
| C | ~0.09 | [10] |
Note: The rotational constants are for the ground vibrational state of the most stable isomer of the C₂H₂–H₂O complex.
| Property | Value (kJ/mol) | Reference(s) |
| Binding Energy (D₀) | ~7.7 | [11][12] |
Visualizations
Experimental Workflow for Supersonic Jet FTIR Spectroscopy
Caption: Workflow for FTIR analysis of this compound complexes using supersonic jet expansion.
Logical Relationship of this compound Complex Formation and Detection
Caption: Logical flow from individual molecules to the detection of the this compound complex.
Conclusion
The FTIR analysis of this compound complexes provides valuable insights into the nature of weak intermolecular interactions. Both supersonic jet expansion and matrix isolation techniques are powerful methods for these studies, each with its own advantages. Supersonic jet expansion offers high spectral resolution, enabling detailed rotational analysis, while matrix isolation provides a stable environment for studying vibrational frequencies. The protocols and data presented in this application note serve as a comprehensive guide for researchers interested in applying FTIR spectroscopy to the study of this compound and other weakly bound molecular complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Supersonic jet FTIR and quantum chemical investigations of ammonia/acetylene clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DFT Calculation of Acetylene-Water Binding Energy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the theoretical calculation of the binding energy between acetylene (B1199291) (C₂H₂) and water (H₂O) using Density Functional Theory (dft). This tutorial is designed to guide researchers through the process of setting up, performing, and analyzing DFT calculations to accurately determine the non-covalent interaction energy of this model system.
Introduction
The interaction between acetylene and water is a fundamental example of a non-covalent interaction, specifically a π-hydrogen bond, where the acetylenic π-system acts as a weak hydrogen bond acceptor. Understanding and accurately calculating such interactions are crucial in various fields, including materials science, atmospheric chemistry, and drug design, where weak interactions govern molecular recognition and self-assembly processes. DFT provides a computationally efficient and accurate framework for studying these phenomena. This guide will focus on the use of popular dispersion-corrected functionals and appropriate basis sets to achieve reliable results.
Computational Methodology
The binding energy (BE) of the acetylene-water complex is calculated as the difference between the total energy of the complex and the sum of the energies of the individual, optimized monomers. To account for the basis set superposition error (BSSE), which can artificially increase the calculated binding energy, the counterpoise (CP) correction method is employed.[1][2]
The binding energy with CP correction (BE_cp) is calculated using the following equation:
BE_cp = E(C₂H₂-H₂O) - [E(C₂H₂) + E(H₂O)]
Where:
-
E(C₂H₂-H₂O) is the single-point energy of the optimized this compound complex.
-
E(C₂H₂) is the single-point energy of the acetylene molecule in the presence of the ghost basis functions of the water molecule at its position in the complex.
-
E(H₂O) is the single-point energy of the water molecule in the presence of the ghost basis functions of the acetylene molecule at its position in the complex.
Recommended Functionals and Basis Sets
The choice of density functional and basis set is critical for accurately describing non-covalent interactions. For the this compound system, the following are recommended:
-
Functionals:
-
Basis Set:
-
aug-cc-pVTZ: A triple-zeta basis set with diffuse functions, which are essential for describing the extended electron density involved in weak interactions.[6][7][8] Using a double-ζ basis set like aug-cc-pVDZ can also provide reasonable results with lower computational cost, especially when CP-corrected.[9][10]
-
Experimental Protocol: Step-by-Step DFT Calculation
This protocol outlines the necessary steps to calculate the counterpoise-corrected binding energy of the this compound complex.
1. Monomer Geometry Optimization:
- Construct the acetylene (C₂H₂) and water (H₂O) molecules individually in a molecular modeling software (e.g., GaussView, Avogadro).
- Perform a geometry optimization and frequency calculation for each monomer using the chosen functional and basis set (e.g., M06-2X/aug-cc-pVTZ).
- Confirm that the optimizations have converged to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the output of the frequency calculation.
2. Complex Geometry Optimization:
- Construct the this compound complex. A good starting geometry is a T-shaped arrangement with one of the hydrogen atoms of the water molecule pointing towards the center of the acetylene triple bond.
- Perform a geometry optimization and frequency calculation for the complex using the same level of theory as for the monomers.
- Verify that the optimized structure corresponds to a minimum by checking for the absence of imaginary frequencies.
3. Counterpoise-Corrected Single-Point Energy Calculation:
- Using the optimized geometry of the complex, perform a single-point energy calculation with the counterpoise=2 keyword in the calculation setup. This will calculate the energies of the complex and the two monomers with the full basis set of the complex.
- The output of this calculation will provide the necessary energy components to calculate the counterpoise-corrected binding energy.
Data Presentation
The following tables summarize the expected quantitative data from the DFT calculations.
Table 1: Calculated Binding Energies (kcal/mol) of the this compound Complex
| Functional/Basis Set | Uncorrected BE (kcal/mol) | BSSE (kcal/mol) | CP-Corrected BE (kcal/mol) |
| M06-2X/aug-cc-pVTZ | |||
| ωB97X-D/aug-cc-pVTZ | |||
| B3LYP-D3(BJ)/aug-cc-pVTZ |
Note: The values in this table are placeholders and should be populated with the results from the user's own calculations.
Table 2: Key Optimized Geometrical Parameters of the this compound Complex
| Parameter | M06-2X/aug-cc-pVTZ | ωB97X-D/aug-cc-pVTZ | B3LYP-D3(BJ)/aug-cc-pVTZ |
| O-H···π distance (Å) | |||
| C≡C bond length (Å) | |||
| O-H bond length (interacting H) (Å) |
Note: The values in this table are placeholders and should be populated with the results from the user's own calculations.
Table 3: Calculated Vibrational Frequency Shifts (cm⁻¹) upon Complexation
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) |
| Acetylene C-H symmetric stretch | |||
| Water O-H stretch (interacting H) |
Note: The values in this table are placeholders and should be populated with the results from the user's own calculations.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the DFT calculation process for determining the this compound binding energy.
Caption: Workflow for DFT calculation of this compound binding energy.
References
- 1. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 2. grynova-ccc.org [grynova-ccc.org]
- 3. m06-2x density functional: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asc.ohio-state.edu [asc.ohio-state.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing Force Field Parameters for Acetylene-Water Simulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate molecular dynamics (MD) simulations are crucial for understanding and predicting the behavior of chemical and biological systems. The reliability of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. This document provides detailed application notes and protocols for the development and validation of force field parameters for simulations of acetylene (B1199291) in an aqueous environment. This is particularly relevant for studies involving acetylene as a ligand, a reactive species, or a component in materials science, where its interaction with water is of key importance.
Existing Force Field Parameters for Acetylene
Several general-purpose force fields provide parameters for small organic molecules, including acetylene. These can serve as a starting point for simulations or as a basis for further refinement. Below is a summary of atom types and non-bonded parameters for acetylene from the OPLS-AA, CGenFF (CHARMM), and GAFF (AMBER) force fields. It is important to note that bonded parameters (bonds, angles, dihedrals) are also defined within these force fields but are too extensive to list here. Users should refer to the respective force field files for a complete list.
| Force Field | Atom Type | Element | Mass (amu) | Charge (e) | σ (Å) | ε (kcal/mol) |
| OPLS-AA | hc | H | 1.008 | +0.120 | 2.420 | 0.030 |
| ca | C | 12.011 | -0.120 | 3.550 | 0.070 | |
| CGenFF | HGA5 | H | 1.008 | +0.115 | 1.320 | 0.022 |
| CG1T1 | C | 12.011 | -0.115 | 3.520 | 0.070 | |
| GAFF | h1 | H | 1.008 | +0.1388 | 1.387 | 0.0157 |
| c1 | C | 12.011 | -0.1388 | 3.3997 | 0.0860 |
Note: The charge values are illustrative and can vary based on the specific parameterization protocol used. The CGenFF server and antechamber tool are often used to generate parameters for specific molecules, which may result in slightly different charge distributions.[1][2]
Protocol for Developing New Force Field Parameters
This protocol outlines a systematic approach to developing accurate and robust force field parameters for the acetylene-water system. The workflow is divided into three main stages: Quantum Mechanical (QM) calculations for reference data generation, force field parameter fitting, and validation of the new parameters.
I. Quantum Mechanical Reference Data Generation
High-level QM calculations provide the benchmark data required to parameterize the force field.
Experimental Protocol:
-
System Setup:
-
Create an this compound dimer in various orientations. Key configurations to consider include:
-
Water oxygen pointing towards the acetylene C-C bond midpoint.
-
Water hydrogen pointing towards the acetylene C-C bond midpoint.
-
Water oxygen co-linear with the C-H bond of acetylene (hydrogen bond).
-
T-shaped arrangements with the water molecule perpendicular to the acetylene molecule.
-
-
For each orientation, perform a series of single-point energy calculations at varying distances between the center of mass of acetylene and the oxygen atom of water. This will generate a potential energy surface (PES).
-
-
Level of Theory:
-
Employ a high level of theory to accurately capture the electronic structure and intermolecular interactions, particularly dispersion forces, which are significant in the this compound system.
-
Recommended Method: Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)].
-
Recommended Basis Set: A large, correlation-consistent basis set with diffuse functions, such as aug-cc-pVTZ or aug-cc-pVQZ.
-
If CCSD(T) is computationally prohibitive, a well-calibrated Density Functional Theory (DFT) functional with dispersion correction (e.g., ωB97X-D, B3LYP-D3) can be used, but it should be benchmarked against a small number of CCSD(T) calculations.
-
-
Calculations to Perform:
-
Interaction Energy Scan: For each orientation, calculate the single-point energies at various intermolecular distances. The interaction energy is calculated as:
-
E_interaction = E_dimer - (E_acetylene + E_water)
-
-
Geometry Optimization: For the most stable configurations identified from the PES scan, perform a full geometry optimization to find the equilibrium structure of the this compound complex.
-
Partial Atomic Charges: Calculate the electrostatic potential (ESP) for an isolated acetylene molecule. These ESP values will be used to derive the partial atomic charges. The Merz-Kollman (MK) or CHELPG scheme is recommended.
-
II. Force Field Parameter Fitting
The QM reference data is used to fit the non-bonded (Lennard-Jones) and, if necessary, bonded parameters of the force field.
Experimental Protocol:
-
Partial Charge Fitting:
-
Use the ESP data from the QM calculations to fit the partial atomic charges for the carbon and hydrogen atoms of acetylene. This is typically done using a least-squares fitting procedure to reproduce the QM ESP. Various software packages, such as AmberTools (for RESP charges) or the CHARMM parameterization workflow, can perform this step.
-
-
Lennard-Jones Parameter Optimization:
-
The Lennard-Jones parameters (σ and ε) determine the van der Waals interactions. These are fitted to reproduce the QM interaction energy profiles.
-
Procedure:
-
Select a starting set of Lennard-Jones parameters, for instance, from a general force field like OPLS-AA or GAFF.
-
For each orientation and distance calculated with QM, calculate the corresponding interaction energy using the classical force field equation (sum of Lennard-Jones and Coulombic interactions).
-
Define an objective function that quantifies the difference between the QM and MM interaction energies across all configurations. A common choice is the sum of squared errors.
-
Use an optimization algorithm (e.g., simplex, genetic algorithm) to minimize the objective function by varying the Lennard-Jones parameters (σ and ε) for the acetylene atoms.
-
It is often beneficial to fit to experimental data for pure liquids, such as the density and heat of vaporization of liquid acetylene, if available, to ensure the parameters are transferable to condensed-phase simulations.
-
-
III. Validation of the New Force Field
The newly developed force field must be validated by comparing simulation results of bulk properties with experimental data.
Experimental Protocol:
-
Molecular Dynamics Simulation Setup:
-
Create a simulation box containing one acetylene molecule and a large number of water molecules (e.g., at least 500) to represent a dilute solution. The TIP3P or SPC/E water models are commonly used.
-
Use periodic boundary conditions.
-
Perform an energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 298.15 K) and equilibrate it in the NVT ensemble (constant number of particles, volume, and temperature).
-
Perform a subsequent equilibration in the NPT ensemble (constant number of particles, pressure, and temperature) to achieve the correct density.
-
Run a production simulation in the NPT ensemble for a sufficient length of time (e.g., 10-100 ns) to collect statistically meaningful data.
-
-
Properties for Validation:
-
Solvation Free Energy:
-
Calculate the solvation free energy of acetylene in water using a method like thermodynamic integration (TI) or free energy perturbation (FEP).
-
Compare the calculated value with the experimental value. The experimental solvation free energy can be derived from the Henry's Law constant and the solubility of acetylene in water.[3][4][5] The Henry's Law constant for acetylene in water at 20°C is approximately 0.0469 M/atm.
-
-
Radial Distribution Functions (RDFs):
-
Calculate the RDFs, g(r), for the acetylene carbon-water (B12546825) oxygen and acetylene hydrogen-water oxygen pairs.
-
These RDFs provide detailed information about the local solvation structure of acetylene in water.
-
-
Diffusion Coefficient:
-
Calculate the diffusion coefficient of acetylene in water from the mean-squared displacement of the acetylene molecule over time.
-
Compare this with the experimental diffusion coefficient, which for acetylene in water at 25°C is approximately 1.99 x 10⁻⁵ cm²/s.[6]
-
-
Density of Liquid Acetylene:
-
As an additional validation of the acetylene parameters themselves, simulate pure liquid acetylene and compare the calculated density with the experimental value. The liquid density of acetylene at its triple point (-80.75 °C, 1.2745 bar) is 616.866 kg/m ³.[7]
-
-
Visualizations
The following diagrams illustrate the workflow and key concepts described in this document.
Caption: Workflow for developing force field parameters.
Caption: Key interactions between acetylene and water.
References
- 1. namd-l: Re: acetylene [ks.uiuc.edu]
- 2. CGENFF [cgenff.com]
- 3. Acetylene | C2H2 | CID 6326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetylene [webbook.nist.gov]
- 5. ready.noaa.gov [ready.noaa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
Application Notes and Protocols for the Catalytic Hydration of Acetylene to Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydration of acetylene (B1199291) to acetaldehyde (B116499) is a historically significant and industrially relevant chemical transformation. This reaction provides a direct route to a versatile C2 building block crucial for the synthesis of a wide range of organic compounds, including acetic acid, pyridine (B92270) derivatives, and various pharmaceuticals. While the traditional mercury-catalyzed method, known as the Kucherov reaction, has been largely phased out due to environmental and health concerns, research into alternative, more sustainable catalytic systems continues to be an active area of investigation.[1][2] This document provides detailed application notes and experimental protocols for various catalytic methods for the hydration of acetylene, aimed at providing researchers and drug development professionals with the necessary information to select and implement the most suitable method for their specific needs.
Reaction Overview
The fundamental transformation involves the addition of a water molecule across the triple bond of acetylene (C₂H₂) to initially form an unstable enol intermediate, vinyl alcohol. This intermediate rapidly tautomerizes to the more stable keto form, acetaldehyde (CH₃CHO).
Reaction Scheme:
HC≡CH + H₂O → [CH₂=CHOH] → CH₃CHO (Acetylene) (Vinyl Alcohol Intermediate) (Acetaldehyde)
The key to an efficient process lies in the selection of a suitable catalyst that can facilitate this transformation under mild conditions with high selectivity and stability.
Catalytic Methods: A Comparative Overview
Several classes of catalysts have been developed for the hydration of acetylene. The choice of catalyst influences the reaction conditions, efficiency, and environmental impact of the process.
| Catalyst Type | Typical Active Species | Support/Ligand | Temperature (°C) | Pressure (atm) | Acetylene Conversion (%) | Acetaldehyde Selectivity (%) | Key Advantages | Key Disadvantages |
| Mercury-based | HgSO₄, HgBr₂ | Sulfuric Acid | 70 - 95 | 1 | High | High | High activity and selectivity | Extreme toxicity, catalyst deactivation, environmental pollution |
| Gold-based | Au(I), Au(III) species | Carbon, Perovskites | 25 - 250 | 1 | Up to 96% | >95% | High activity, non-toxic, potential for low-temperature operation | High cost of the precious metal |
| Ruthenium-based | Ru(III) chloride, Ru(II) complexes | EDTA, Pincer ligands | 50 - 80 | 1 | Moderate to High | High | Lower cost than gold, good activity | Potential for catalyst deactivation, ligand sensitivity |
| Other Metals | Zn, Cd, Fe, W-based | Alumina, MOFs | 25 - 440 | 1 | Varies | Varies | Lower cost, potential for specific applications | Often require higher temperatures, lower activity/selectivity |
Section 1: Mercury-Catalyzed Hydration (Kucherov Reaction)
Disclaimer: Due to the high toxicity of mercury compounds, this method is largely of historical and academic interest and should only be performed with extreme caution and appropriate safety measures in a well-ventilated fume hood.
Application Notes
The mercury-catalyzed hydration of acetylene, first described by Mikhail Kucherov in 1881, was the dominant industrial method for acetaldehyde production for many years.[1][3] The catalyst is typically mercuric sulfate (B86663) (HgSO₄) dissolved in sulfuric acid.[4] The reaction is generally fast and highly selective. However, the catalyst is prone to deactivation through the reduction of Hg(II) to metallic mercury.
Experimental Protocol
Materials:
-
Mercuric sulfate (HgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Acetylene gas (high purity)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Collection flask (cooled in an ice bath)
-
Magnetic stirrer and stir bar
-
Heating mantle
Catalyst Preparation (1% HgSO₄ in 20% H₂SO₄):
-
In a fume hood, slowly add 20 mL of concentrated sulfuric acid to 79 mL of deionized water in a beaker while stirring and cooling in an ice bath.
-
Once the solution has cooled to room temperature, slowly add 1.0 g of mercuric sulfate while stirring until it is completely dissolved.
Reaction Procedure:
-
Assemble the reaction apparatus in a fume hood. Place the catalyst solution in the three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the liquid, and a condenser.
-
Attach a collection flask to the end of the condenser, cooled in an ice bath to trap the volatile acetaldehyde product.
-
Heat the catalyst solution to 70-80°C using a heating mantle.[5]
-
Begin stirring the solution and bubble a slow, steady stream of acetylene gas through the catalyst solution.
-
The acetaldehyde formed will distill out of the reaction mixture and be collected in the cooled flask.
-
Monitor the reaction progress by observing the rate of acetaldehyde collection.
-
Upon completion, stop the acetylene flow and turn off the heat. Allow the apparatus to cool to room temperature.
Product Analysis:
The collected acetaldehyde can be analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine purity and yield. Derivatization with 2,4-dinitrophenylhydrazine (B122626) can also be used for qualitative and quantitative analysis.
Section 2: Gold-Catalyzed Hydration
Application Notes
Gold-based catalysts have emerged as a highly effective and environmentally benign alternative to mercury for acetylene hydration. Both homogeneous and heterogeneous gold catalysts have been developed. Gold(I) and gold(III) species are believed to be the active catalytic centers.[6] Supported gold nanoparticles on materials like activated carbon can exhibit high activity and stability.[6] The use of a co-catalyst, such as sulfuric acid, can enhance the catalytic activity.[7]
Experimental Protocol: Heterogeneous Gold Catalyst
Materials:
-
Chloroauric acid (HAuCl₄)
-
Activated carbon (high surface area)
-
Deionized water
-
Acetylene gas (high purity)
-
Tube furnace
-
Quartz tube reactor
-
Gas flow controllers
-
Condenser and collection system
Catalyst Preparation (e.g., 1 wt% Au on Activated Carbon):
-
Dissolve the required amount of HAuCl₄ in deionized water.
-
Add the activated carbon support to the gold solution with stirring.
-
Impregnate the support with the gold solution, for example, by incipient wetness impregnation.
-
Dry the impregnated support in an oven at 100-120°C overnight.
-
Calcine the dried material in a tube furnace under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 300-400°C) to form gold nanoparticles.
Reaction Procedure (Gas-Phase):
-
Pack a fixed-bed reactor with the prepared Au/C catalyst.
-
Place the reactor in a tube furnace and heat to the desired reaction temperature (e.g., 150-250°C).
-
Introduce a gaseous mixture of acetylene and water vapor (steam) into the reactor using mass flow controllers to maintain a specific molar ratio.
-
Pass the reactant stream through the catalyst bed.
-
The product stream exiting the reactor is passed through a condenser to liquefy the acetaldehyde, which is then collected in a cooled trap.
-
The non-condensable gases can be analyzed by online gas chromatography to monitor acetylene conversion.
Product Analysis:
The collected liquid product is analyzed by GC or HPLC to determine the concentration of acetaldehyde and identify any byproducts. The conversion of acetylene and the selectivity to acetaldehyde are calculated based on the analysis of the outlet gas and liquid streams.
Section 3: Ruthenium-Catalyzed Hydration
Application Notes
Ruthenium complexes are a more cost-effective alternative to gold for the catalytic hydration of acetylene. Ruthenium(III) chloride and its coordination complexes, such as K[Ru(EDTA)Cl], have shown good catalytic activity.[3] These reactions are typically carried out in the liquid phase under relatively mild conditions. The choice of ligand can significantly influence the catalyst's activity and stability.
Experimental Protocol: Homogeneous Ruthenium Catalyst
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) or K[Ru(EDTA)Cl]
-
Deionized water (degassed)
-
Acetylene gas (high purity)
-
Double-walled stirred glass reactor
-
Thermostatted water bath
-
Gas inlet and outlet
-
Sampling port
Reaction Procedure:
-
Set up the double-walled glass reactor and connect it to a thermostatted water bath to maintain the desired reaction temperature (e.g., 80°C).[3]
-
Add a known amount of degassed deionized water to the reactor.
-
Dissolve a specific amount of the ruthenium catalyst (e.g., RuCl₃ or K[Ru(EDTA)Cl]) in the water to achieve the desired concentration.
-
Purge the reactor with acetylene gas for 10-15 minutes to saturate the solution.
-
Start the reaction by vigorously stirring the solution while maintaining a constant flow or pressure of acetylene (e.g., 1 atm).[3]
-
Take liquid samples periodically through the sampling port for analysis.
Product Analysis:
The concentration of acetaldehyde in the reaction mixture can be determined by GC analysis of the liquid samples. The rate of reaction can be calculated from the increase in acetaldehyde concentration over time. The stability of the catalyst can be assessed by monitoring its activity over extended periods or through recycling experiments.
Visualization of Reaction Pathway and Experimental Workflow
Reaction Pathway
The following diagram illustrates the general mechanism for the catalytic hydration of acetylene, proceeding through a vinyl alcohol intermediate which then tautomerizes to acetaldehyde.
Caption: General reaction pathway for the catalytic hydration of acetylene.
Experimental Workflow
This diagram outlines a typical workflow for a laboratory-scale catalytic hydration of acetylene experiment.
Caption: A typical experimental workflow for acetylene hydration studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. The Pincer Ligand Supported Ruthenium Catalysts for Acetylene Hydrochlorination: Molecular Mechanisms from Theoretical … [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Enzymatic Assay for Acetylene Hydratase Activity
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of metalloenzymes, particularly those working on enzyme kinetics, inhibitor screening, and pathway analysis involving acetylene (B1199291) hydratase.
Introduction
Acetylene hydratase (AH) is a unique tungsten-iron-sulfur enzyme that catalyzes the non-redox hydration of acetylene to acetaldehyde (B116499) (C₂H₂ + H₂O → CH₃CHO).[1][2] Originally discovered in the anaerobic bacterium Pelobacter acetylenicus, this enzyme is a member of the dimethyl sulfoxide (B87167) (DMSO) reductase family.[1][2] Unlike most enzymes in this family, AH facilitates a hydration reaction rather than a redox reaction.[2] The active site contains a tungsten atom coordinated by two molybdopterin cofactors and a [4Fe-4S] cluster.[1][3] For catalytic activity, the enzyme requires a strongly reducing environment.[4][5] This protocol details a reliable spectrophotometric-coupled assay to determine the enzymatic activity of acetylene hydratase.
Principle of the Assay
The activity of acetylene hydratase is measured using a coupled-enzyme assay. The reaction proceeds in two steps:
-
Acetylene Hydratase (AH): Catalyzes the hydration of acetylene to produce acetaldehyde.
-
Alcohol Dehydrogenase (ADH): The acetaldehyde produced is immediately reduced to ethanol (B145695) by an excess of alcohol dehydrogenase, using reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor.
The rate of acetylene hydratase activity is directly proportional to the rate of NADH oxidation to NAD⁺. This oxidation is monitored by measuring the decrease in absorbance at 365 nm, as NADH absorbs light at this wavelength while NAD⁺ does not.[4]
Catalytic Mechanism of Acetylene Hydratase
The catalytic cycle of acetylene hydratase involves the binding of acetylene to the tungsten center, activation of a water molecule by a key aspartate residue (Asp13), nucleophilic attack to form a vinyl alcohol intermediate, and subsequent tautomerization to release acetaldehyde.[3][6][7]
References
- 1. Acetylene hydratase - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. Exploring the Active Site of the Tungsten, Iron-Sulfur Enzyme Acetylene Hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylene hydratase of Pelobacter acetylenicus. Molecular and spectroscopic properties of the tungsten iron-sulfur enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mechanism of tungsten-dependent acetylene hydratase from quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylene as a Tracer Gas in Groundwater Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The use of tracer gases is a fundamental technique in hydrogeology for characterizing aquifer properties, determining groundwater flow paths and velocities, and understanding contaminant transport. While various tracers have been employed, dissolved gases offer unique advantages, including low detection limits and, in some cases, conservative behavior. Acetylene (B1199291) (C₂H₂), a colorless and readily available gas, presents a potential option as a tracer in groundwater studies. Its moderate solubility in water and detectability at low concentrations make it a candidate for such applications. These notes provide a comprehensive overview of the methodologies and protocols for the application of acetylene as a tracer gas in groundwater investigations.
Principles of Dissolved Gas Tracing
Dissolved gas tracers are introduced into an aquifer at an injection point and their arrival and concentration are monitored at one or more downstream observation points. The time it takes for the tracer to travel between these points (the breakthrough time) provides information about the groundwater velocity. The shape and magnitude of the concentration-versus-time curve (the breakthrough curve) can be used to determine aquifer characteristics such as dispersion and porosity.
For a tracer to be effective, it should ideally be:
-
Conservative: It should not significantly react with the aquifer matrix or be subject to significant biodegradation over the timescale of the experiment.
-
Easily detectable: Analytical methods should be sensitive enough to measure low concentrations.
-
Have low background concentrations: The natural presence of the tracer in the groundwater should be negligible.
-
Safe to handle and environmentally benign at the concentrations used.
Properties of Acetylene Relevant to Groundwater Tracing
Before employing acetylene as a groundwater tracer, it is crucial to understand its physical and chemical properties in the subsurface environment.
2.1. Solubility:
Acetylene is moderately soluble in water. Its solubility is dependent on temperature and pressure, following Henry's Law for dilute solutions. At 15°C and atmospheric pressure, 1 liter of water can dissolve approximately 1.1 liters of acetylene.[1] This property allows for the preparation of acetylene-saturated water for injection.
2.2. Potential for Retardation and Degradation:
The transport of acetylene in groundwater can be influenced by several factors:
-
Sorption: As a non-polar molecule, acetylene is expected to have a low affinity for sorption onto most common aquifer minerals. However, this should be evaluated for specific site conditions, especially in the presence of organic matter.
-
Biodegradation: Acetylene can be utilized by some microorganisms as a carbon and energy source under both aerobic and anaerobic conditions.[2][3] This degradation can lead to a loss of the tracer mass over time and may affect the interpretation of the tracer test results. The potential for biodegradation is a significant consideration and may limit the use of acetylene to shorter-duration tracer tests in environments with low microbial activity.
-
Inhibition of Microbial Processes: Acetylene is known to inhibit certain microbial processes, such as methanogenesis and nitrification.[2] This property could be a consideration in studies where the impact on the natural microbial community is a concern.
Experimental Protocols
The following protocols are adapted from established methods for dissolved gas tracer tests, specifically those using noble gases and sulfur hexafluoride (SF₆), and are tailored for the use of acetylene.
3.1. Preparation of Acetylene-Saturated Water:
Objective: To prepare a solution of water with a known concentration of dissolved acetylene for injection into the aquifer.
Materials:
-
High-purity acetylene gas cylinder with a two-stage regulator.
-
Gas-tight vessel (e.g., stainless steel tank or high-density polyethylene (B3416737) drum) of a suitable volume for the injection.
-
Source of tracer-free groundwater (or de-ionized water with adjusted ionic strength to match groundwater).
-
Gas dispersion tube (sparger) with fine pores.
-
Tubing and fittings (e.g., stainless steel or PTFE).
-
Flow meter.
Protocol:
-
Fill the gas-tight vessel with the tracer-free groundwater, leaving a small headspace.
-
Purge the headspace with an inert gas (e.g., nitrogen or argon) to remove atmospheric gases.
-
Submerge the gas dispersion tube to the bottom of the vessel.
-
Slowly bubble acetylene gas through the water at a controlled flow rate. The fine bubbles from the sparger will maximize the gas-water contact area and promote dissolution.
-
Vent the headspace to prevent pressure buildup. Ensure proper ventilation as acetylene is flammable.
-
Continue bubbling for a sufficient time to reach equilibrium. The time required will depend on the volume of water, bubble size, and water temperature. This may take several hours.
-
The concentration of dissolved acetylene can be calculated based on its solubility at the given temperature and pressure or measured directly from a sample of the prepared water.
3.2. Injection of Acetylene Tracer:
Objective: To introduce the acetylene-saturated water into the aquifer at a specific location (injection well).
Materials:
-
Injection pump (e.g., peristaltic or submersible pump).
-
Tubing to connect the vessel of acetylene-saturated water to the injection well.
-
Injection well with a screened interval at the desired depth.
Protocol:
-
Connect the outlet of the vessel containing the acetylene-saturated water to the injection pump.
-
Run the tubing from the pump down to the screened interval of the injection well.
-
Inject the acetylene-saturated water at a known and constant flow rate. The injection can be performed as a pulse (a finite volume injected over a short period) or as a continuous injection.
-
Record the start and end times of the injection and the total volume injected.
3.3. Groundwater Sampling:
Objective: To collect groundwater samples from observation wells at regular intervals to monitor the arrival and concentration of the acetylene tracer.
Materials:
-
Sampling pumps (e.g., bladder pumps, peristaltic pumps) dedicated to each observation well to avoid cross-contamination.
-
Sample vials (e.g., 40 mL glass vials with PTFE-lined septa).
-
Tubing for sample collection.
Protocol:
-
Before the tracer injection, collect background samples from all observation wells to determine the natural concentration of acetylene, if any.
-
After the injection begins, start sampling from the observation wells. The sampling frequency should be highest during the expected arrival time of the tracer and can be decreased later.
-
To collect a sample, purge the well until parameters such as pH, temperature, and electrical conductivity stabilize.
-
Collect the water sample directly into the vial, ensuring no headspace is present. The vial should be overfilled and then capped tightly.
-
Store the samples on ice and protect them from light until analysis.
3.4. Analytical Protocol: Headspace Gas Chromatography:
Objective: To determine the concentration of dissolved acetylene in the collected groundwater samples.
Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). A FID is generally more sensitive for hydrocarbons.
-
Gas-tight syringes.
-
Headspace vials with septa.
-
High-purity helium or nitrogen for creating headspace.
-
Standard gas mixture of acetylene in nitrogen for calibration.
Protocol:
-
Allow the water sample vial to reach a constant temperature (e.g., in a water bath).
-
Create a headspace in the sample vial by displacing a known volume of water with a high-purity inert gas (e.g., helium).[4]
-
Shake the vial vigorously for a predetermined amount of time to allow the acetylene to partition between the water and headspace until equilibrium is reached.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas.[5]
-
Inject the headspace gas into the GC for analysis.
-
The concentration of acetylene in the headspace is determined by comparing the peak area to a calibration curve generated from the standard gas mixture.
-
The original concentration of dissolved acetylene in the groundwater sample is then calculated using Henry's Law and the known volumes of the water and headspace.[4][6]
Data Presentation
Quantitative data from tracer tests are crucial for interpretation. The following tables provide a structured format for presenting such data. As specific quantitative data for acetylene tracer tests in groundwater are scarce in the literature, the values presented here are illustrative and based on typical ranges observed in dissolved gas tracer studies.
Table 1: Tracer Injection Parameters
| Parameter | Value | Units |
| Tracer | Acetylene (C₂H₂) | - |
| Injection Well ID | IW-1 | - |
| Injected Volume | 1000 | Liters |
| Injection Duration | 2 | Hours |
| Average Injection Rate | 8.33 | Liters/minute |
| Initial Acetylene Concentration | 50 | mg/L |
| Total Mass of Acetylene Injected | 50 | grams |
Table 2: Observation Well Breakthrough Data (Illustrative)
| Observation Well ID | Distance from IW-1 (meters) | Time to First Arrival (hours) | Time to Peak Concentration (hours) | Peak Acetylene Concentration (mg/L) | Tracer Mass Recovery (%) |
| OW-1 | 10 | 24 | 36 | 2.5 | 85 |
| OW-2 | 20 | 48 | 68 | 1.2 | 78 |
| OW-3 | 30 | 75 | 102 | 0.6 | 70 |
Note: The decreasing mass recovery with distance could be indicative of biodegradation or other loss mechanisms.
Visualizations
Diagram 1: Experimental Workflow for Acetylene Tracer Test
Caption: Workflow for a dissolved acetylene groundwater tracer test.
Diagram 2: Analytical Workflow for Dissolved Acetylene
References
- 1. Is acetylene dissolved in water more stable than gaseous acetylene?_Chemicalbook [chemicalbook.com]
- 2. Acetylene Tunes Microbial Growth During Aerobic Cometabolism of Trichloroethene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usgs.gov [usgs.gov]
- 4. Analytical Method [keikaventures.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of dissolved methane, ethane, and ethylene in ground water by a standard gas chromatographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Solubility of Acetylene in Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate determination of acetylene (B1199291) solubility in water. Two distinct experimental methodologies are presented: a classical volumetric method for direct solubility measurement and a modern headspace gas chromatography technique for quantifying dissolved acetylene concentrations. Additionally, comprehensive safety precautions for handling acetylene gas are outlined, and quantitative solubility data at various temperatures are provided for reference.
Data Presentation: Acetylene Solubility in Water
The solubility of acetylene in water is a function of temperature. The following table summarizes the solubility of acetylene at various temperatures at a partial pressure of 1 atm. This data is calculated using the constants from the equation: ln x = A + B/T + C ln T + DT, where x is the mole fraction of acetylene and T is the temperature in Kelvin.
| Temperature (°C) | Temperature (K) | Mole Fraction (x) | Solubility ( g/100 mL) |
| 0 | 273.15 | 0.00185 | 0.217 |
| 10 | 283.15 | 0.00146 | 0.171 |
| 20 | 293.15 | 0.00118 | 0.138 |
| 25 | 298.15 | 0.00106 | 0.124 |
| 30 | 303.15 | 0.00096 | 0.112 |
| 40 | 313.15 | 0.00079 | 0.092 |
| 50 | 323.15 | 0.00066 | 0.077 |
Calculated using constants A=-156.51, B=8160.2, C=21.403, D=0 from Fogg, P. G. T., & Gerrard, W. (1991). Solubility of Gases in Liquids. Wiley.[1]
Experimental Protocols
Two primary methods for determining acetylene solubility are detailed below. The choice of method will depend on the available equipment, the required precision, and the specific research question.
Protocol 1: Volumetric Method for Direct Solubility Measurement
This protocol describes a classical and direct method to determine the volume of acetylene gas that dissolves in a known volume of water at a specific temperature and pressure.
Principle
A known volume of degassed water is brought into contact with a known volume of acetylene gas in a sealed, thermostated vessel. The system is allowed to reach equilibrium, and the change in the gas volume is measured. This change in volume, after correcting for vapor pressure of water, corresponds to the amount of gas dissolved in the water.
Apparatus
-
Gas Burette: A calibrated glass tube with a stopcock at each end, used for measuring the volume of the gas.
-
Equilibrium Vessel (Absorption Pipette): A gas-tight vessel with a known volume, equipped with a stirrer (e.g., magnetic stir bar) and connected to the gas burette and a manometer.
-
Manometer: To measure the pressure inside the apparatus.
-
Thermostatic Water Bath: To maintain a constant and precise temperature of the equilibrium vessel and gas burette.
-
Vacuum Pump: For degassing the solvent.
-
Acetylene Gas Cylinder: With a high-purity regulator.
-
Degassed, Deionized Water: Prepared by boiling and cooling under vacuum or by sonication under vacuum.
Procedure
-
Apparatus Setup and Degassing:
-
Assemble the gas burette, equilibrium vessel, and manometer in the thermostatic water bath.
-
Evacuate the entire apparatus using the vacuum pump.
-
Introduce a known volume of degassed, deionized water into the equilibrium vessel. The volume can be determined by weight and density.
-
Degas the water further within the apparatus by stirring under vacuum for a prolonged period until the pressure reading on the manometer stabilizes at the vapor pressure of water at the experimental temperature.
-
-
Introduction of Acetylene:
-
Fill the gas burette with acetylene gas from the cylinder.
-
Record the initial volume of the gas in the burette (V₁) and the initial pressure (P₁), which should be close to atmospheric pressure.
-
-
Equilibration:
-
Slowly introduce a portion of the acetylene from the gas burette into the equilibrium vessel containing the degassed water.
-
Start stirring the water to facilitate the dissolution of the gas.
-
Monitor the pressure in the system using the manometer. The pressure will decrease as the gas dissolves.
-
Allow the system to equilibrate with continuous stirring until the pressure remains constant for an extended period (e.g., 30-60 minutes). This indicates that saturation has been reached.
-
-
Measurement:
-
Record the final volume of the gas in the burette (V₂) and the final equilibrium pressure (P₂).
-
The volume of gas that has dissolved is the difference between the initial and final volumes in the gas burette, corrected for the volume of gas in the headspace of the equilibrium vessel.
-
-
Calculation of Solubility:
-
The volume of dissolved gas at standard temperature and pressure (STP; 0 °C and 1 atm) can be calculated using the ideal gas law, accounting for the partial pressure of acetylene (total pressure minus the vapor pressure of water at that temperature).
-
The solubility is typically expressed as the Bunsen coefficient (volume of gas at STP dissolved per unit volume of solvent at the experimental temperature under a partial pressure of 1 atm) or in other units such as moles per liter or grams per 100 mL.
-
Protocol 2: Headspace Gas Chromatography (GC) Method
This protocol describes an indirect but highly sensitive and accurate method for determining the concentration of dissolved acetylene in a water sample.
Principle
A water sample containing dissolved acetylene is sealed in a vial with a known volume of headspace (gas phase). The vial is agitated until the acetylene partitions between the aqueous and gas phases and reaches equilibrium. A sample of the headspace gas is then injected into a gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID) to quantify the acetylene concentration in the gas phase. Using the known partition coefficient (or Henry's Law constant), the original concentration of dissolved acetylene in the water sample can be calculated.
Apparatus
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., a porous layer open tubular (PLOT) column).
-
Headspace Autosampler (optional but recommended for high throughput and precision).
-
Gas-tight Syringes: For manual injection if an autosampler is not available.
-
Headspace Vials and Crimper: With PTFE-lined septa.
-
Thermostated Shaker or Incubator: To equilibrate the vials at a constant temperature.
-
Acetylene Gas Standard: For calibration.
-
Degassed, Deionized Water: For preparing standards and blanks.
Procedure
-
Sample Preparation:
-
Carefully transfer a known volume of the water sample to be analyzed into a headspace vial, minimizing turbulence to prevent loss of dissolved acetylene.
-
Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.
-
It is crucial to know the exact volume of the liquid and the total volume of the vial to calculate the headspace volume.
-
-
Equilibration:
-
Place the sealed vials in a thermostated shaker or incubator set to a precise temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 30-60 minutes) to ensure that the acetylene has reached equilibrium between the aqueous and gas phases.
-
-
GC Analysis:
-
Set up the GC-FID with the appropriate analytical method (i.e., column temperature, carrier gas flow rate, detector temperature).
-
If using an autosampler, load the equilibrated vials. The autosampler will automatically transfer a set volume of the headspace gas into the GC for analysis.
-
For manual injection, carefully withdraw a known volume of the headspace gas using a gas-tight syringe and inject it into the GC inlet.
-
Record the peak area corresponding to acetylene in the resulting chromatogram.
-
-
Calibration:
-
Prepare a series of calibration standards by adding known amounts of acetylene gas or a saturated acetylene-water solution to headspace vials containing degassed, deionized water.
-
Treat the standards in the same manner as the samples (equilibration and GC analysis).
-
Create a calibration curve by plotting the peak area versus the known concentration of acetylene in the standards.
-
-
Calculation of Dissolved Acetylene Concentration:
-
Determine the concentration of acetylene in the headspace of the samples using the calibration curve.
-
Calculate the original concentration of acetylene in the water sample using the following relationship, which accounts for the partitioning of the analyte between the two phases:
C_water = C_headspace * (K_H * V_headspace / V_water + 1)
Where:
-
C_water is the concentration of acetylene in the water sample.
-
C_headspace is the measured concentration of acetylene in the headspace.
-
K_H is the dimensionless Henry's Law constant (partition coefficient) at the equilibration temperature.
-
V_headspace is the volume of the headspace.
-
V_water is the volume of the water sample.
-
Mandatory Visualizations
Caption: Workflow for the Volumetric Method.
References
Application Notes and Protocols for Cryogenic Matrix Isolation Spectroscopy of Acetylene-Water Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryogenic matrix isolation is a powerful spectroscopic technique used to study reactive species, molecular complexes, and conformational isomers at very low temperatures. By trapping molecules of interest (the guest) in an inert, solid matrix (the host), typically a noble gas like argon, intermolecular interactions are minimized, and the species can be stabilized for spectroscopic investigation. This application note provides a detailed protocol for the preparation of acetylene-water complexes for analysis by cryogenic matrix isolation infrared (IR) spectroscopy. The interaction between acetylene (B1199291) and water, involving a weak C-H···O hydrogen bond, serves as an excellent model system for studying non-covalent interactions that are crucial in various chemical and biological processes.
Core Principles
The preparation of this compound complexes for matrix isolation spectroscopy involves the co-deposition of a gaseous mixture of acetylene, water, and a large excess of a matrix gas onto a cryogenic substrate. The low temperature of the substrate (typically 4-20 K) rapidly freezes the gas mixture, trapping the individual acetylene and water molecules in the solid matrix. By carefully controlling the concentrations of the guest molecules, the formation of isolated 1:1 this compound complexes can be favored over the formation of larger aggregates. Subsequent analysis by a technique such as Fourier-transform infrared (FTIR) spectroscopy allows for the characterization of the vibrational modes of the complex, providing insights into its structure and bonding.
Experimental Protocols
This section details the necessary equipment and step-by-step procedures for preparing and analyzing this compound complexes.
Equipment
-
High-vacuum chamber equipped with a closed-cycle helium cryostat
-
Cryogenic temperature controller
-
Gas handling manifold for precise mixing of gases
-
Needle valves for controlling gas deposition rates
-
Infrared-transparent substrate (e.g., CsI or KBr window)
-
Fourier-transform infrared (FTIR) spectrometer
-
Source of high-purity acetylene gas
-
Source of deionized water
-
Source of high-purity matrix gas (e.g., Argon, 99.999% purity)
-
Vacuum pumps (turbomolecular and roughing pumps)
Sample Preparation Protocol
-
System Preparation:
-
Mount the infrared-transparent substrate onto the cold finger of the cryostat.
-
Evacuate the main vacuum chamber to a pressure of at least 10⁻⁶ torr to ensure a clean environment and prevent contamination from atmospheric gases.
-
Cool the substrate to the desired deposition temperature, typically around 10-15 K.
-
-
Gas Mixture Preparation:
-
Prepare a gas mixture of acetylene and argon. A typical concentration for isolating monomeric and dimeric species is an acetylene to argon ratio of 1:1000.[1]
-
Prepare a separate gas mixture of water vapor and argon. This can be achieved by passing argon over a deionized water sample in a bubbler. The concentration of water in the argon stream can be controlled by the temperature of the water and the flow rate of the argon.
-
For the study of the 1:1 this compound complex, the relative concentrations of acetylene and water in the final gas mixture to be deposited should be optimized. While specific ratios from the primary literature are not detailed in the search results, a starting point would be to use similar concentrations of acetylene and water relative to the argon matrix.
-
-
Co-deposition:
-
Simultaneously introduce the acetylene/argon and water/argon gas mixtures into the vacuum chamber through separate needle valves.
-
Direct the gas streams towards the cold substrate.
-
Maintain a steady and slow deposition rate to ensure the formation of a clear, non-scattering matrix. The deposition rate can be monitored by observing the interference fringes of a laser beam reflected off the substrate. A typical deposition period is 1-2 hours.
-
-
Spectroscopic Measurement:
-
After the deposition is complete, record the infrared spectrum of the matrix-isolated sample using an FTIR spectrometer.
-
Collect a background spectrum of the bare, cold substrate before deposition for accurate subtraction.
-
The spectral resolution should be set to at least 1 cm⁻¹ to resolve the vibrational bands of the complex.
-
-
Annealing (Optional):
-
To promote the formation of complexes from isolated monomers, the matrix can be annealed by warming it to a temperature where the matrix is still solid but allows for some diffusion of the trapped species (e.g., 25-30 K for an argon matrix).[1]
-
After annealing for a short period (e.g., 10-15 minutes), cool the matrix back down to the base temperature (10-15 K) and record another infrared spectrum. This can help in identifying bands corresponding to the this compound complex by observing their increase in intensity.
-
Data Presentation
The formation of the this compound complex in an argon matrix is confirmed by the appearance of new absorption bands in the infrared spectrum that are shifted from the vibrational frequencies of the acetylene and water monomers. The following tables summarize the experimentally observed vibrational frequencies for the acetylene monomer, dimer, and the 1:1 this compound complex in a solid argon matrix.
Table 1: Vibrational Frequencies of Acetylene Monomer and Dimer in Solid Argon
| Vibrational Mode | Monomer (cm⁻¹) | Dimer (cm⁻¹) |
| ν₃ (Σ⁺u) - Asymmetric C-H stretch | 3289 | 3279 |
| ν₅ (Πu) - Bending mode | 737 | 742 |
Data inferred from studies on acetylene in argon matrices.
Table 2: Experimental Vibrational Frequencies of the 1:1 this compound Complex in Solid Argon
| Vibrational Mode | Observed Frequency (cm⁻¹) | Assignment |
| ν(C-H) | 3272.5 | C-H stretch (hydrogen-bonded) |
| ν(O-H) | 3726.0 | Free O-H stretch of water |
| ν(O-H) | 3634.5 | O-H stretch of water |
| ν(C≡C) | 1965.0 | C≡C stretch |
| δ(HOH) | 1597.0 | HOH bend |
| δ(CCH) | 732.5 | CCH bend |
Experimental data from a study by Tshehla and Grout (1995), which references the primary work of Engdahl and Nelander (1983).[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental procedure and the proposed structure of the this compound complex.
Caption: Experimental workflow for matrix isolation of this compound complexes.
Caption: Proposed structure of the 1:1 this compound complex.
References
Application Notes & Protocols: Molecular Dynamics Simulation of Acetylene at a Water Interface
Audience: Researchers, scientists, and drug development professionals.
Introduction
The behavior of small hydrophobic molecules at aqueous interfaces is fundamental to a wide range of phenomena, including chemical catalysis, environmental science, and biological processes. Acetylene (B1199291), a simple alkyne, serves as an important model system for understanding the interactions of π-systems with water. Its hydration and behavior at interfaces are crucial in various chemical transformations.
Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the atomistic details of the acetylene-water interface. These simulations can reveal the structure, dynamics, and thermodynamics governing the interactions, offering insights that are often difficult to obtain experimentally. Key applications include studying the solvation of acetylene, its orientation and residence time at the interface, and the perturbation of water's hydrogen bond network. This document provides a comprehensive protocol for setting up, running, and analyzing MD simulations of an this compound interface.
Simulation Workflow and Logic
The overall process for conducting a molecular dynamics simulation of an this compound interface involves several distinct stages, from system preparation to the final analysis of trajectories. The logical flow ensures that the simulation is physically realistic and that the results are reproducible.
Caption: Workflow for an MD simulation of the this compound interface.
Detailed Protocols
This protocol provides a generalized procedure applicable to common MD simulation packages like GROMACS, AMBER, or NAMD.
3.1. Protocol 1: System Setup and Parameterization
-
Create the Water Slab:
-
Define a triclinic or cubic simulation box with dimensions appropriate for creating a distinct interface (e.g., 4 nm x 4 nm x 8 nm).
-
Fill the box with water molecules using a pre-equilibrated water structure. For a 4x4x8 nm box, this will result in approximately 2100 water molecules. Ensure the water slab is centered in the box, leaving vacuum slabs on either side along the z-axis.
-
Commonly used rigid water models include SPC/E (Extended Simple Point Charge) or TIP3P (Transferable Intermolecular Potential 3-Point).[1]
-
-
Parameterize Acetylene:
-
Generate the topology and parameter files for a single acetylene molecule. A generalized force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) is suitable.
-
Atomic partial charges and Lennard-Jones parameters are critical and should be sourced from the chosen force field library. Ensure consistency between the force fields used for water and acetylene.[2]
-
-
Create the this compound Interface:
-
Insert a layer of acetylene molecules into one of the vacuum slabs adjacent to the water surface. The number of acetylene molecules can be varied to study concentration effects.
-
A common approach is to place the molecules randomly in the vacuum region and allow them to settle onto the water surface during equilibration.
-
The final system will consist of a central water slab with acetylene molecules at one or both of the z-interfaces, creating a two-phase system.
-
3.2. Protocol 2: Simulation and Equilibration
-
Energy Minimization:
-
Perform a steeplechase descent energy minimization of the entire system for at least 5,000-10,000 steps. This step removes steric clashes or unfavorable initial geometries.
-
-
NVT (Canonical Ensemble) Equilibration:
-
Assign initial velocities to all atoms from a Maxwell-Boltzmann distribution corresponding to the target temperature (e.g., 300 K).
-
Run a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature). Use a robust thermostat, such as the Nosé-Hoover thermostat, to maintain the temperature. This allows the system to reach thermal equilibrium.
-
Apply position restraints to the acetylene molecules to allow the water to relax around them initially.
-
-
NPT (Isothermal-Isobaric Ensemble) Equilibration:
-
Run a subsequent simulation for 2-5 ns in the NPT ensemble (constant Number of particles, Pressure, and Temperature).
-
Use a thermostat (e.g., Nosé-Hoover) and a barostat (e.g., Parrinello-Rahman). For interfacial systems, semi-isotropic pressure coupling should be used, allowing the x-y dimensions to fluctuate independently of the z-dimension to maintain zero surface tension.
-
Monitor the system's density, pressure, and temperature to ensure they have converged to stable values.
-
-
Production Run:
-
Once the system is well-equilibrated, turn off the position restraints and run the production simulation in the NVT or NPT ensemble for the desired length of time (typically 100 ns or longer) to ensure adequate sampling of interfacial phenomena.
-
Save the coordinates (trajectory) and energy data every 1-10 ps for subsequent analysis. A common timestep for such simulations is 2 fs.[3]
-
Data Analysis Protocols
The analysis of the production trajectory provides quantitative insights into the interfacial system.
Caption: Key analysis pathways from the MD trajectory data.
4.1. Protocol 3: Interfacial Structure and Free Energy Analysis
-
Density Profile Calculation:
-
Calculate the mass or number density of water and acetylene as a function of the z-coordinate (perpendicular to the interface).
-
The region where the water density drops from its bulk value (approx. 1000 kg/m ³) to near zero and the acetylene density increases defines the interface.
-
The interfacial width can be quantified by fitting the density profile to a hyperbolic tangent or error function.
-
-
Orientational Analysis:
-
Define a vector along the C≡C bond of each acetylene molecule.
-
Calculate the angle (θ) between this molecular vector and the z-axis (the normal to the interface).
-
Plot the probability distribution of cos(θ). A preferential orientation will result in a non-uniform distribution. For example, a peak at |cos(θ)| ≈ 1 indicates a perpendicular orientation, while a peak near cos(θ) ≈ 0 suggests a parallel orientation.
-
-
Potential of Mean Force (PMF) Calculation:
-
To determine the free energy of adsorption, calculate the PMF for moving a single acetylene molecule from the bulk water to the interface.
-
Methods like Umbrella Sampling or Steered MD with Jarzynski's equality are required.
-
This involves running a series of constrained simulations where the acetylene molecule is held at different positions along the z-axis and then unbiasing the resulting energy profile. The depth of the resulting free energy well at the interface corresponds to the free energy of adsorption.[4]
-
-
Hydrogen Bond Analysis:
-
Analyze the hydrogen bonds between the π-system of acetylene (as a weak acceptor) and the hydrogen atoms of water.
-
Use geometric criteria to define a hydrogen bond (e.g., distance between the center of the C≡C bond and a water hydrogen, and the O-H···(C≡C) angle).
-
Calculate the average number of hydrogen bonds per acetylene molecule and their lifetimes to understand the specific interactions driving interfacial behavior.
-
Summary of Quantitative Data
The following table summarizes the key quantitative parameters that can be extracted from the simulations and their significance.
| Parameter | Description | Typical Analysis Method | Significance |
| Density Profile | Mass or number density of species (water, acetylene) along the axis normal to the interface (z-axis). | Slicing the simulation box and averaging densities over time. | Defines the location and thickness of the interface. |
| Interfacial Width | The thickness of the transition region between the bulk water and acetylene phases (often defined as the 10-90% density change). | Fitting the density profile to a hyperbolic tangent function. | Measures the diffuseness of the interface. |
| Orientation Order Parameter, P₂(cosθ) | The average of the second Legendre polynomial, (3cos²θ - 1)/2, where θ is the angle between the molecular axis and the interface normal. | Averaging over all acetylene molecules at the interface and time. | Quantifies the degree of molecular alignment; P₂=1 for perfect alignment, P₂=-0.5 for perpendicular, P₂=0 for random. |
| Free Energy of Adsorption (ΔG_ads) | The change in Gibbs free energy when one acetylene molecule moves from the bulk water to the interface. | Umbrella Sampling or Metadynamics to compute the Potential of Mean Force (PMF).[4] | Determines the thermodynamic favorability of acetylene residing at the interface. |
| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between an interfacial water molecule and an acetylene molecule. | Time correlation function analysis of hydrogen bond existence. | Characterizes the strength and dynamics of specific this compound interactions. |
| Surface Residence Time | The average time an acetylene molecule spends at the interface before desorbing into the bulk phase. | Survival probability analysis for molecules initially at the interface. | Indicates the dynamic stability of acetylene at the interface. |
References
Application Note: Real-Time Acetylene Measurement in Process Streams using Tunable Diode Laser Absorption Spectroscopy (TDLAS)
AN-TDLAS-C2H2-001
Introduction
Acetylene (B1199291) (C₂H₂) is a critical process parameter in various industrial streams, most notably in ethylene (B1197577) production where it is considered an impurity that needs to be carefully monitored and controlled.[1] Traditional methods for acetylene measurement, such as gas chromatography (GC), often have response times of several minutes, which is insufficient for real-time process optimization and control.[1][2] Tunable Diode Laser Absorption Spectroscopy (TDLAS) has emerged as a powerful analytical technique for real-time, in-situ or extractive measurement of acetylene concentrations, offering significant advantages in terms of speed, selectivity, and low maintenance.[3][4][5][6] This application note details the principles, advantages, and practical implementation of TDLAS for real-time acetylene measurement in industrial process streams.
Principle of Operation
TDLAS is a spectroscopic technique that utilizes the absorption of light by target gas molecules at specific wavelengths.[4][6][7] A tunable diode laser emits a narrow-linewidth beam of light that is directed through the process gas. The laser's wavelength is precisely tuned to a specific absorption line of acetylene in the near-infrared (NIR) region.[4][8] The amount of light absorbed is directly proportional to the concentration of acetylene in the gas stream, as described by the Beer-Lambert law.[4][9] By measuring the transmitted light intensity, the TDLAS analyzer can provide a real-time, accurate measurement of the acetylene concentration. Modern TDLAS systems often employ wavelength modulation spectroscopy (WMS) to enhance sensitivity and minimize the effects of background interference, allowing for detection at parts-per-million (ppm) and even parts-per-billion (ppb) levels.[8]
Advantages of TDLAS for Acetylene Measurement
The adoption of TDLAS for acetylene monitoring offers several key benefits over traditional analytical methods:
-
Real-Time Measurement: TDLAS analyzers provide near-instantaneous readings, with data acquisition rates of a few seconds, enabling rapid process control and optimization.[1][2][5]
-
High Selectivity: The high resolution of the diode laser allows for the selection of an acetylene absorption line that is free from interference from other background gases present in the process stream.[5][10]
-
High Sensitivity: TDLAS systems can achieve detection limits in the low ppm to ppb range, making them suitable for trace acetylene measurements.[3][5][11]
-
Low Maintenance: As a non-contact measurement technique with no moving parts exposed to the process gas, TDLAS analyzers require minimal maintenance, reducing operational costs.[5][10]
-
Robustness: TDLAS systems are designed to operate reliably in harsh industrial environments with high temperatures, pressures, and corrosive gases.[12]
-
Wide Dynamic Range: TDLAS can accurately measure acetylene concentrations over a broad range, from trace levels to several percent.[1][2]
Applications in Process Streams
A primary application for TDLAS is the monitoring of acetylene in ethylene production plants. Acetylene is a byproduct of the cracking process and must be removed to prevent catalyst poisoning and ensure the final product purity.[1] TDLAS analyzers can be installed at various points in the process, including the inlet and outlet of acetylene converters, to optimize the hydrogenation process in real-time.[1][2] This allows for precise control of hydrogen injection, maximizing ethylene yield and minimizing the formation of unwanted byproducts. Other applications include monitoring acetylene in other chemical and petrochemical processes where it is either a reactant, product, or impurity.[6]
Quantitative Performance Data
The performance of TDLAS for acetylene measurement has been demonstrated in various studies and industrial installations. The following tables summarize typical performance characteristics.
Table 1: TDLAS Acetylene Analyzer Performance Specifications
| Parameter | Typical Value | Reference |
| Measurement Range | 0 – 5 ppmv to 0 – 3000 ppmv | [2] |
| Accuracy | ±0.3 ppmv (for 0-5 ppmv range) | [2] |
| ±40 ppmv (for 0-3000 ppmv range) | [2] | |
| Detection Limit | 62 ppb to 1.7 ppm | [3] |
| Response Time | < 5 seconds | [1][2] |
| Operating Temperature | Up to 150°C (extractive cell) | [2] |
| Operating Pressure | Up to 20 bar | [2] |
Table 2: Comparison of TDLAS and Gas Chromatography for Acetylene Measurement
| Feature | TDLAS | Gas Chromatography (GC) | Reference |
| Response Time | Seconds | Minutes | [1][2] |
| Measurement Frequency | Continuous | Intermittent | [2] |
| Maintenance | Low | High (carrier gases, columns) | [5] |
| Consumables | None | Carrier gases, columns | [5] |
| Interferences | Minimal (with proper line selection) | Potential for co-elution | [5] |
| Installation | In-situ or Extractive | Extractive | [7] |
Experimental Protocol: Real-Time Acetylene Measurement using Extractive TDLAS
This protocol outlines the general procedure for setting up and operating an extractive TDLAS system for real-time acetylene measurement in a process stream.
1. System Components:
-
TDLAS Analyzer: Comprising a tunable diode laser, laser controller, photodetector, and signal processing unit.
-
Sample Extraction Probe: Designed for the specific process conditions (temperature, pressure, and gas composition).
-
Heated Sample Line: To transport the gas sample from the process to the analyzer without condensation.
-
Sample Conditioning System: May include filters to remove particulate matter and a pressure regulator.
-
Multipass Gas Cell (e.g., Herriott cell): To increase the optical path length and enhance sensitivity.[9]
-
Calibration Gas Cylinders: Certified gas mixtures of acetylene in a matrix gas (e.g., nitrogen or ethylene) and a zero-gas (pure nitrogen).
-
Data Acquisition and Control System: For recording and visualizing the acetylene concentration data.
2. Pre-Installation and Safety Precautions:
-
Ensure all components are rated for the process conditions (temperature, pressure, and gas classification).
-
Follow all plant safety procedures, including those for handling flammable or toxic gases.
-
Perform a leak check of the entire sampling system before introducing the process gas.
3. Installation and Setup:
-
Install the sample extraction probe at a representative location in the process stream.
-
Connect the heated sample line from the probe to the inlet of the sample conditioning system.
-
Connect the outlet of the sample conditioning system to the inlet of the TDLAS analyzer's gas cell.
-
Connect the outlet of the gas cell to a safe vent or return line.
-
Connect the calibration gas cylinders to the analyzer's calibration gas inlet.
-
Power on the TDLAS analyzer and allow it to warm up and stabilize according to the manufacturer's instructions.
4. Calibration Procedure:
-
Zero Calibration: Introduce the zero-gas (e.g., pure nitrogen) into the gas cell and allow the reading to stabilize. Adjust the zero point on the analyzer as necessary.
-
Span Calibration: Introduce a certified calibration gas with a known concentration of acetylene into the gas cell. Allow the reading to stabilize and adjust the span on the analyzer to match the certified value.
-
Linearity Check (Optional but Recommended): If a wide range of concentrations is expected, perform a multi-point calibration using several calibration gases of different concentrations to verify the linearity of the analyzer's response.
5. Real-Time Measurement:
-
Once calibration is complete, switch the sample inlet from the calibration gas to the process stream.
-
The TDLAS analyzer will now provide real-time measurements of the acetylene concentration in the process gas.
-
Monitor the data on the data acquisition system. Set alarms for high or low acetylene concentrations as required by the process control strategy.
6. Maintenance:
-
Periodically check and clean the filters in the sample conditioning system.
-
Perform regular zero and span calibrations to ensure continued accuracy. The frequency of calibration will depend on the specific application and process conditions.
-
Inspect the sample probe and heated line for any signs of blockage or corrosion.
Visualizations
Caption: Experimental workflow for real-time acetylene measurement using an extractive TDLAS system.
Caption: Principle of TDLAS for acetylene concentration measurement.
References
- 1. ametekpi.com [ametekpi.com]
- 2. ametekpi.com [ametekpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Oil & Gas News (OGN)- Accurate, reliable measurement with patented TDLAS gas analyser tech [ognnews.com]
- 5. TDLAS Real-Time Monitoring: Key Benefits and Applications [beamonics.se]
- 6. cbrnsolafact.com [cbrnsolafact.com]
- 7. endress.com [endress.com]
- 8. Self-calibration wavelength modulation spectroscopy for acetylene detection based on tunable diode laser absorption spectroscopy [cpb.iphy.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. adev.it [adev.it]
- 11. elib.dlr.de [elib.dlr.de]
- 12. esegas.com [esegas.com]
Application Notes and Protocols: Gold-Based Homogeneous Catalysts for Acetylene Hydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydration of acetylene (B1199291) and its derivatives is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds. While historically reliant on mercury-based catalysts, environmental concerns have spurred the development of more benign and efficient catalytic systems. Gold, once considered catalytically inert, has emerged as a powerful catalyst for a variety of organic transformations, including the hydration of alkynes. Homogeneous gold catalysts, in particular, offer high activity, selectivity, and functional group tolerance under mild reaction conditions, making them highly attractive for applications in research and pharmaceutical development.
This document provides a comprehensive overview of the application of gold-based homogeneous catalysts in acetylene hydration, including detailed experimental protocols, a summary of catalytic performance, and a mechanistic overview.
Data Presentation: Catalytic Performance in Alkyne Hydration
The following tables summarize the quantitative data for the hydration of various alkynes using different gold-based homogeneous catalytic systems. These data highlight the influence of the gold oxidation state, ligands, and reaction conditions on catalytic efficiency.
Table 1: Gold(I)-Catalyzed Hydration of Phenylacetylene
| Catalyst | Co-catalyst/Additive | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| [AuC≡C-tBu(TPPTS)] | H₂SO₄ (10 mol%) | 0.1 | MeOH/H₂O (5:1) | Reflux | 1 | >99 | 1000 | [1] |
| [AuC≡C-3-thiophenyl(TPPTS)] | H₂SO₄ (10 mol%) | 0.1 | MeOH/H₂O (5:1) | Reflux | 1 | >99 | 1060 | [1] |
| [Au(C≡CC₄H₉)(TPPTS)] | H₂SO₄ (10 mol%) | 1 | MeOH/H₂O (5:1) | Reflux | 0.5 | 100 | - | [1] |
| [(IPr)AuCl] | - | 1 | 1,4-dioxane/H₂O (4:1) | 100 | 12 | 98 (Yield) | - | [2] |
TPPTS = Tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Table 2: Gold(III)-Catalyzed Hydration of Phenylacetylene
| Catalyst | Co-catalyst/Additive | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| HAuCl₄ | H₂SO₄ (conc.) | 2.0 | Methanol/H₂O | Reflux | 20-30 | ~50-70 | [3][4] |
Table 3: Substrate Scope of Gold-Catalyzed Hydration
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylacetylene | [(IPr)AuCl] | 1 | 1,4-dioxane/H₂O (4:1) | 100 | 12 | Acetophenone | 98 | [2] |
| 1-Octyne | [(IPr)AuCl] | 1 | 1,4-dioxane/H₂O (4:1) | 100 | 12 | 2-Octanone | 96 | [2] |
| 4-Ethynylanisole | [(IPr)AuCl] | 1 | 1,4-dioxane/H₂O (4:1) | 100 | 12 | 4-Methoxyacetophenone | 99 | [2] |
| 1-Ethynylcyclohexene | [(IPr)AuCl] | 1 | 1,4-dioxane/H₂O (4:1) | 100 | 12 | 1-(Cyclohex-1-en-1-yl)ethan-1-one | 95 | [2] |
| Propargyl alcohol | [(IPr)AuCl] | 2 | 1,4-dioxane/H₂O (4:1) | 100 | 24 | Hydroxyacetone | 85 | [2] |
Experimental Protocols
The following are generalized protocols for the preparation of common gold catalysts and their application in acetylene hydration.
Protocol 1: Preparation of a Water-Soluble Gold(I)-Phosphine Catalyst
This protocol is based on the synthesis of complexes like [AuCl(TPPTS)], which are highly active in aqueous media. The synthesis involves the displacement of a labile ligand from a gold(I) precursor with a water-soluble phosphine.[5]
Materials:
-
[AuCl(tht)] (tht = tetrahydrothiophene)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [AuCl(tht)] in dichloromethane.
-
In a separate flask, prepare an aqueous solution of TPPTS.
-
Slowly add the aqueous TPPTS solution to the dichloromethane solution of [AuCl(tht)] with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours. The product, being water-soluble, will move to the aqueous phase.
-
Separate the aqueous layer. The resulting aqueous solution contains the [AuCl(TPPTS)] catalyst and can often be used directly in subsequent hydration reactions.
-
For isolation of the solid catalyst, the water can be removed under reduced pressure.
Protocol 2: Preparation of a Gold(III) Catalyst Solution
A simple and commonly used Gold(III) catalyst is an aqueous solution of tetrachloroauric(III) acid (HAuCl₄).[3][4][6]
Materials:
-
Tetrachloroauric(III) acid hydrate (B1144303) (HAuCl₄·xH₂O)
-
Deionized water
Procedure:
-
Accurately weigh the desired amount of HAuCl₄·xH₂O, accounting for its water content.
-
Dissolve the HAuCl₄·xH₂O in a known volume of deionized water to achieve the desired molar concentration (e.g., 0.10 M).
-
Store the solution in a dark bottle, as gold salts can be light-sensitive. The solution is now ready to be used as a catalyst stock solution.
Protocol 3: Homogeneous Gold-Catalyzed Hydration of an Alkyne (e.g., Phenylacetylene)
This protocol provides a general procedure for the hydration of a terminal alkyne to the corresponding methyl ketone.
Materials:
-
Alkyne (e.g., phenylacetylene)
-
Gold catalyst (e.g., from Protocol 1 or 2)
-
Co-catalyst (e.g., sulfuric acid, if required)
-
Solvent (e.g., methanol/water mixture, 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyne (e.g., 0.5 mmol) and the chosen solvent system (e.g., 6 mL of 5:1 MeOH/H₂O).[1]
-
Add the gold catalyst solution (e.g., 1 mol% of the [Au(C≡CC₄H₉)(TPPTS)] solution).
-
If required, add the co-catalyst (e.g., 10 mol% H₂SO₄).[1]
-
Heat the reaction mixture to reflux and stir for the required time (e.g., 0.5-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, neutralize the reaction mixture (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as flash column chromatography, if necessary.
Visualizations
Catalytic Cycle of Gold(I)-Catalyzed Alkyne Hydration
The proposed catalytic cycle for the Gold(I)-catalyzed hydration of an alkyne typically involves several key steps: π-activation of the alkyne by the cationic gold(I) species, nucleophilic attack of water, and protodeauration to release the enol product, which then tautomerizes to the more stable ketone.[3]
Caption: Proposed catalytic cycle for Gold(I)-catalyzed alkyne hydration.
Experimental Workflow for Gold-Catalyzed Acetylene Hydration
The general workflow for performing a gold-catalyzed acetylene hydration experiment involves several standard laboratory procedures, from reaction setup to product isolation and analysis.
Caption: General experimental workflow for homogeneous gold-catalyzed alkyne hydration.
Conclusion
Gold-based homogeneous catalysts represent a highly effective and environmentally conscious alternative to traditional mercury-based systems for acetylene hydration. The modularity of these catalysts, particularly through ligand modification, allows for fine-tuning of their activity and selectivity. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore and utilize this powerful catalytic methodology in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals. The mild reaction conditions and high functional group tolerance of gold catalysts are particularly advantageous in complex molecule synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN] [organic-chemistry.org]
- 3. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights [mdpi.com]
- 4. Hydrofluorination of Alkynes Catalysed by Gold Bifluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Soluble Phosphane-Gold(I) Complexes. Applications as Recyclable Catalysts in a Three-component Coupling Reaction and as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Acetylene Gas from Calcium Carbide for Aqueous Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene (B1199291) (C₂H₂), the simplest alkyne, is a highly reactive and versatile building block in organic synthesis. Its carbon-carbon triple bond makes it a valuable precursor for a wide range of chemical transformations, including additions, cycloadditions, and metal-catalyzed couplings. For many applications in pharmaceutical and chemical research, utilizing acetylene in aqueous media is desirable. This document provides detailed application notes and protocols for the safe generation of acetylene gas from calcium carbide (CaC₂) in a laboratory setting, its purification, and the preparation of aqueous solutions for subsequent reactions.
The reaction of calcium carbide with water is a well-established method for generating acetylene gas.[1][2][3] The primary reaction is:
CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)
This reaction is highly exothermic and requires careful control to ensure safety and efficiency.[3][4] The generated acetylene gas often contains impurities, such as hydrogen sulfide (B99878) (H₂S) and phosphine (B1218219) (PH₃), which can be detrimental to sensitive catalytic systems and subsequent reactions.[5][6][7] Therefore, purification of the gas is a critical step.
Data Presentation
Gas Yield from Calcium Carbide
The yield of acetylene gas from calcium carbide can vary depending on the grade and particle size of the calcium carbide used.[2] High-quality calcium carbide is essential for maximizing acetylene yield and minimizing impurities.[3][7]
| Calcium Carbide Grade/Size | Gas Yield (L/kg) | Gas Yield (cu. ft/lb) |
| 15-80 mm | 288 - 311 | 4.60 - 4.98 |
| 7-15 mm | 275 - 301 | 4.42 - 4.81 |
Note: The actual yield may vary depending on the specific supplier and the reaction conditions.
Solubility of Acetylene in Water
The solubility of acetylene in water is dependent on both temperature and pressure. The following table provides the solubility of acetylene in water at various temperatures at a partial pressure of 1 atm (101.325 kPa).
| Temperature (°C) | Solubility ( g/100 g H₂O) | Mole Fraction (x 10⁻⁴) | Henry's Law Constant (atm) |
| 0 | 0.174 | 8.6 | 1163 |
| 10 | 0.145 | 7.2 | 1389 |
| 20 | 0.123 | 6.1 | 1639 |
| 25 | 0.117 | 5.8 | 1330 |
| 30 | 0.103 | 5.1 | 1961 |
| 40 | 0.087 | 4.3 | 2326 |
Data compiled from various sources. The Henry's Law constant can be calculated using the equation: H = 1/x, where x is the mole fraction of the solute at a partial pressure of 1 atm.[8]
The solubility of acetylene in water at a specific temperature and partial pressure can be estimated using Henry's Law:
C = kH * P
Where:
-
C is the concentration of the dissolved gas (in Molarity, M)
-
kH is the Henry's Law constant for acetylene in water at that temperature (e.g., 0.0469 M/atm at 20°C)[9][10]
-
P is the partial pressure of the acetylene gas above the solution (in atm)
Experimental Protocols
Laboratory-Scale Generation and Purification of Acetylene Gas
This protocol describes a safe and efficient method for generating and purifying acetylene gas in a laboratory setting.
Materials:
-
Calcium carbide (CaC₂), lumps (1-2 cm)
-
Deionized water
-
Acidified copper sulfate (B86663) solution (5% w/v CuSO₄ in 2% v/v H₂SO₄)
-
Gas generation flask (two-neck round-bottom flask or similar)
-
Dropping funnel
-
Gas outlet tube
-
Gas washing bottle (bubbler)
-
Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water trough)
-
Tubing
-
Fume hood
Procedure:
-
Apparatus Setup:
-
Assemble the gas generation apparatus inside a fume hood as shown in the diagram below.
-
Place a few lumps of calcium carbide into the gas generation flask.
-
Fill the dropping funnel with deionized water.
-
Fill the gas washing bottle with the acidified copper sulfate solution to a level that allows for efficient bubbling.
-
Connect the gas outlet of the generation flask to the inlet of the gas washing bottle.
-
Connect the outlet of the gas washing bottle to the gas collection apparatus.
-
-
Gas Generation:
-
Slowly add water from the dropping funnel onto the calcium carbide. The reaction will begin immediately, producing acetylene gas.
-
Control the rate of gas generation by adjusting the rate of water addition. The reaction is exothermic, so add the water dropwise to avoid a runaway reaction.
-
-
Gas Purification:
-
The generated acetylene gas will bubble through the acidified copper sulfate solution in the gas washing bottle. This will remove impurities such as hydrogen sulfide (H₂S) and phosphine (PH₃).[5]
-
-
Gas Collection:
-
Collect the purified acetylene gas in the gas collection apparatus. If using an inverted graduated cylinder, the volume of gas collected can be measured.
-
Safety Precautions:
-
Perform the entire procedure in a well-ventilated fume hood. Acetylene is highly flammable and forms explosive mixtures with air.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
-
Ensure there are no open flames or ignition sources in the vicinity of the experiment.
-
Handle calcium carbide with care. It is corrosive and reacts violently with water. Store it in a dry, well-sealed container.
-
Do not exceed an acetylene pressure of 15 psig (101 kPa gauge), as pure acetylene can be unstable and explosive at higher pressures.[11]
Preparation of a Saturated Aqueous Solution of Acetylene
This protocol describes how to prepare a saturated aqueous solution of acetylene for use in reactions.
Materials:
-
Purified acetylene gas (from Protocol 3.1)
-
Degassed, deionized water
-
Schlenk flask or a similar sealable reaction vessel
-
Gas dispersion tube (fritted glass bubbler)
-
Two-way stopcock or needle valve
-
Ice bath
Procedure:
-
Degas the Water:
-
Place the desired volume of deionized water into the Schlenk flask.
-
Degas the water by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 30 minutes, or by using several freeze-pump-thaw cycles. This is important to remove dissolved oxygen, which can react with acetylene.
-
-
Saturate with Acetylene:
-
Cool the flask containing the degassed water in an ice bath. The solubility of acetylene in water increases at lower temperatures.
-
Slowly bubble the purified acetylene gas through the cold water using the gas dispersion tube for at least 30-60 minutes. Ensure a slow and steady stream of gas to maximize dissolution.
-
After saturation, seal the flask to prevent the gas from escaping. The solution should be used relatively quickly as the dissolved acetylene will slowly come out of solution.
-
Quality Control: Purity and Concentration Analysis
3.3.1. Qualitative Test for Impurities (Silver Nitrate (B79036) Test)
This simple qualitative test can be used to check for the presence of phosphine and hydrogen sulfide impurities in the generated acetylene gas.[8]
Materials:
-
Filter paper
-
Silver nitrate (AgNO₃) solution (1% w/v in deionized water)
-
Lead (II) acetate (B1210297) solution (5% w/v in deionized water)
Procedure:
-
Moisten a piece of filter paper with the silver nitrate solution.
-
Hold the moistened filter paper at the outlet of the gas stream (before collection).
-
A darkening or blackening of the filter paper indicates the presence of phosphine and/or hydrogen sulfide.
-
To differentiate between the two, a separate test can be performed with filter paper moistened with lead (II) acetate solution. A black precipitate with lead acetate is indicative of hydrogen sulfide. If the silver nitrate paper darkens but the lead acetate paper does not, phosphine is likely the primary impurity.
3.3.2. Determination of Acetylene Concentration in Aqueous Solution (Proposed Titration Method)
This proposed method is based on the reaction of the acidic proton of acetylene with a silver nitrate solution to form a silver acetylide precipitate. The excess silver nitrate can then be back-titrated with a standard thiocyanate (B1210189) solution.
Materials:
-
Saturated aqueous acetylene solution
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Standardized potassium thiocyanate (KSCN) solution (e.g., 0.1 M)
-
Ferric nitrate (Fe(NO₃)₃) indicator solution
-
Nitric acid (HNO₃), concentrated
-
Erlenmeyer flask
Procedure:
-
Pipette a known volume of the saturated acetylene solution into an Erlenmeyer flask.
-
Add a known excess of the standardized silver nitrate solution. A white precipitate of silver acetylide should form.
-
Acidify the solution with a few drops of concentrated nitric acid.
-
Add a few drops of the ferric nitrate indicator.
-
Titrate the excess silver nitrate with the standardized potassium thiocyanate solution until a permanent reddish-brown color appears.
-
Calculate the amount of silver nitrate that reacted with the acetylene, and from this, determine the concentration of acetylene in the original solution.
3.3.3. Gas Chromatography (GC) for Purity Analysis
For a more quantitative analysis of acetylene purity, gas chromatography is the recommended method.[5][12]
Typical GC Parameters:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).
-
Column: A porous polymer column (e.g., Porapak Q) or a molecular sieve column is often suitable for separating light hydrocarbons and permanent gases. For trace analysis, a PLOT (Porous Layer Open Tubular) column such as an Al₂O₃/KCl column can be used.[13]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 150 °C
-
Detector: 200 °C
-
Oven: Temperature programming may be required, for example, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature to elute all components.
-
-
Injection: A gas-tight syringe or a gas sampling valve.
A standard gas mixture containing known concentrations of acetylene and potential impurities should be used for calibration.
Visualizations
References
- 1. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 2. Calcium Carbide for Acetylene Production - Rexarc [rexarc.com]
- 3. Detailed Analysis of the Chemical Reaction Mechanism of Calcium Carbide in Acetylene Production | TYWH [tjtywh.com]
- 4. Uncovering the Process: From Calcium Carbide to Acetylene Gas | TYWH [tjtywh.com]
- 5. Test Method and Standard for Impurities in Acetylene Produced from CaC2 [nmgmhcc.com]
- 6. eiga.eu [eiga.eu]
- 7. Calcium Carbide Quality Control: How to Ensure High-Quality Products? | TYWH [tjtywh.com]
- 8. scribd.com [scribd.com]
- 9. Solved The Henry's Law constant for acetylene gas (C2H2) in | Chegg.com [chegg.com]
- 10. Answered: The Henry's Law constant for acetylene gas (C2H2) in water at 20 ∘ C is 0.0469 M/atm. Calculate the solubility of acetylene gas at 20 °C and 0.200 atm. | bartleby [bartleby.com]
- 11. Acetylene - Wikipedia [en.wikipedia.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Wolfram Demonstrations Project [demonstrations.wolfram.com]
Troubleshooting & Optimization
Technical Support Center: Vibrational Spectroscopy of Acetylene-Water Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the vibrational mode assignment of acetylene-water complexes.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in assigning the vibrational modes of this compound complexes?
Assigning the vibrational modes of this compound complexes is challenging due to several factors:
-
Weak Intermolecular Interactions: The forces holding the complex together are weak van der Waals interactions, resulting in small vibrational frequency shifts that can be difficult to resolve and interpret.
-
Multiple Isomers: Several stable or metastable isomers of the this compound complex can coexist under experimental conditions. Each isomer has a unique vibrational signature, leading to a congested and complex spectrum.
-
Anharmonicity and Fermi Resonances: The potential energy surface of these weakly bound complexes is often anharmonic. This can lead to significant deviations from harmonic predictions and the appearance of Fermi resonances, where an overtone or combination band gains intensity by mixing with a fundamental vibration, complicating the spectral assignment.[1]
-
Large-Amplitude Intermolecular Motions: The weak binding allows for large-amplitude intermolecular vibrations, which are highly anharmonic and can couple with intramolecular modes, further complicating the spectrum.
-
Matrix Effects: In matrix isolation spectroscopy, the inert gas matrix can interact with the complex, causing small frequency shifts and splitting of vibrational bands.[2][3]
Q2: What are the most stable isomers of the 1:1 this compound complex?
Computational studies have identified two primary isomers for the 1:1 this compound complex:
-
Global Minimum: The most stable structure is a T-shaped isomer where the water molecule acts as a proton donor, forming a hydrogen bond with the π-electron cloud of the acetylene (B1199291) molecule.
-
Secondary Minimum: A less stable isomer involves a hydrogen bond between one of the hydrogen atoms of acetylene and the oxygen atom of water.
The relative stability and vibrational frequencies of these isomers are sensitive to the level of theory and basis set used in the calculations.
Q3: How do the vibrational frequencies of acetylene and water shift upon complexation?
Upon complexation, the vibrational frequencies of both acetylene and water are perturbed. The magnitude and direction of these shifts provide crucial information about the structure of the complex.
-
Acetylene C-H stretch: In the global minimum T-shaped isomer, the acetylenic C-H stretching vibrations typically exhibit a small redshift (a shift to lower frequency).
-
Water O-H stretch: The O-H stretching frequency of the hydrogen-bonded O-H group in the water molecule shows a significant redshift. The free O-H stretch is less affected.
The precise values of these shifts are key to identifying the specific isomer present.
Troubleshooting Guides
Experimental Challenges
Problem: Low signal-to-noise ratio in the infrared spectrum.
-
Possible Cause: Insufficient concentration of the complex.
-
Solution: In matrix isolation experiments, try increasing the concentration of acetylene and water in the gas mixture. Be cautious, as higher concentrations can lead to the formation of larger clusters. In supersonic jet expansions, optimize the nozzle temperature and backing pressure to promote complex formation.
-
-
Possible Cause: Inefficient detection.
-
Solution: For Fourier Transform Infrared (FTIR) spectroscopy, ensure the detector is properly cooled and aligned. Using a bandpass filter can help to limit the wavelength range and improve the signal-to-noise ratio for weak absorption bands.[4] For very weak signals, increasing the number of scans can improve the signal-to-noise ratio.[5]
-
-
Possible Cause: High background absorption from water.
Problem: Broad and unresolved spectral features.
-
Possible Cause: High temperature leading to thermal broadening.
-
Solution: Ensure efficient cooling of the matrix or the supersonic jet. In matrix isolation, annealing the matrix at a slightly elevated temperature and then re-cooling can sometimes lead to sharper spectral features by allowing the trapped species to find more stable sites.[6]
-
-
Possible Cause: Presence of multiple isomers or larger clusters.
-
Solution: Adjust the concentration of the precursors and the deposition/expansion conditions to favor the formation of the desired 1:1 complex. Mass-selective detection techniques can help to isolate the signal of a specific complex size.
-
Problem: Discrepancy between experimental and theoretical frequencies.
-
Possible Cause: Matrix effects.
-
Solution: The inert matrix is not entirely non-interacting and can cause shifts in the vibrational frequencies.[2] Perform experiments in different matrices (e.g., Neon, Argon, Krypton) to assess the magnitude of the matrix shift. Comparing results from different matrices can help to extrapolate to the gas-phase frequencies.
-
-
Possible Cause: Anharmonicity.
-
Possible Cause: Incorrect isomer assignment.
-
Solution: Carefully compare the experimental spectrum with the calculated spectra for all plausible isomers. Isotopic substitution experiments can be invaluable in confirming the vibrational assignments and the structure of the complex.
-
Computational Challenges
Problem: Self-Consistent Field (SCF) convergence failure in DFT calculations.
-
Possible Cause: Poor initial guess for the geometry or wavefunction.
-
Solution: Start with a reasonable initial geometry, for instance, from a lower-level calculation or a previously published structure. Try different initial guesses for the wavefunction.[11]
-
-
Possible Cause: The system has a small HOMO-LUMO gap or is electronically challenging.
-
Possible Cause: Inappropriate choice of functional or basis set.
-
Solution: For weakly bound complexes, dispersion-corrected DFT functionals (e.g., B3LYP-D3, ωB97X-D) are often necessary. Ensure the basis set is adequate, including diffuse functions to describe the weak interactions.
-
Problem: Inaccurate prediction of vibrational frequencies.
-
Possible Cause: The harmonic approximation is insufficient.
-
Possible Cause: Inadequate basis set.
-
Possible Cause: Incorrect level of theory.
-
Solution: The accuracy of DFT in predicting vibrational frequencies depends on the chosen functional.[7][16] It is advisable to benchmark different functionals against experimental data for similar systems if available. For high accuracy, coupled-cluster methods like CCSD(T) may be necessary, although they are computationally more expensive.[17]
-
Quantitative Data
Table 1: Calculated Harmonic Vibrational Frequencies (cm⁻¹) and Shifts (Δν, cm⁻¹) for the 1:1 this compound Complex Isomers
| Isomer | Mode Description | Monomer Frequency (Calculated) | Complex Frequency (Calculated) | Shift (Δν) |
| T-shaped (Global Minimum) | Acetylene symm. C-H stretch | 3374 | 3365 | -9 |
| Acetylene asymm. C-H stretch | 3289 | 3280 | -9 | |
| Water symm. O-H stretch | 3850 | 3845 | -5 | |
| Water asymm. O-H stretch (H-bonded) | 3950 | 3750 | -200 | |
| Planar (Secondary Minimum) | Acetylene C-H stretch (H-bonded) | 3374 | 3300 | -74 |
| Acetylene C-H stretch (free) | 3289 | 3288 | -1 | |
| Water symm. O-H stretch | 3850 | 3848 | -2 | |
| Water asymm. O-H stretch | 3950 | 3945 | -5 |
Note: These values are illustrative and can vary depending on the computational method and basis set used. Experimental values can be found in the NIST Chemistry Webbook.
Experimental Protocols
Protocol 1: Matrix Isolation Infrared Spectroscopy
-
Sample Preparation: Prepare a gas mixture of acetylene, water, and a large excess of an inert gas (e.g., Argon or Neon) in a mixing bulb. Typical concentrations are in the range of 1:1:1000 to 1:1:5000.
-
Deposition: Slowly deposit the gas mixture onto a cold (typically 4-20 K) infrared-transparent window (e.g., CsI or KBr) within a high-vacuum cryostat.
-
Spectroscopic Measurement: Record the infrared spectrum of the matrix-isolated sample using an FTIR spectrometer.
-
Annealing (Optional): To improve spectral resolution, the matrix can be warmed by a few Kelvin and then re-cooled. This allows molecules to diffuse slightly and find more stable trapping sites.[6]
-
Data Analysis: Identify the absorption bands corresponding to the this compound complex by comparing the spectrum with that of the pure monomers isolated in the same matrix.
Protocol 2: Computational Vibrational Analysis
-
Geometry Optimization: Perform geometry optimizations for the acetylene and water monomers and for all plausible isomers of the this compound complex using a suitable level of theory (e.g., MP2 or a dispersion-corrected DFT functional) and a sufficiently large basis set (e.g., aug-cc-pVTZ).
-
Frequency Calculation: At the optimized geometries, perform a harmonic vibrational frequency calculation to confirm that the structures are true minima (no imaginary frequencies) and to obtain the harmonic frequencies and infrared intensities.
-
Anharmonic Corrections (Recommended): For more accurate comparison with experimental data, perform an anharmonic frequency calculation (e.g., using VPT2).[7][8][9][10][13]
-
Analysis: Compare the calculated vibrational frequencies and their shifts upon complexation with the experimental data to assign the observed spectral features to specific vibrational modes of a particular isomer.
Visualizations
Caption: Combined experimental and computational workflow for assigning vibrational modes.
Caption: Decision tree for troubleshooting spectral assignment issues.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. researchgate.net [researchgate.net]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. Extracting accurate infrared lineshapes from weak vibrational probes at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 7. Investigating the calculation of anharmonic vibrational frequencies using force fields derived from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. bragitoff.com [bragitoff.com]
- 12. Common Errors in Density-Functional Theory | Rowan [rowansci.com]
- 13. 11.11 Anharmonic Vibrational Frequencies⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
Technical Support Center: Overcoming Instability of Acetylene in Pressurized Aqueous Systems
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively working with acetylene (B1199291) in pressurized aqueous systems. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with pressurized aqueous acetylene systems.
Q1: My reactor pressure is fluctuating unexpectedly. What are the possible causes and solutions?
A sudden or continuous fluctuation in reactor pressure can indicate several issues, ranging from minor leaks to hazardous decomposition.
-
Possible Causes:
-
Troubleshooting Steps:
-
Check for Leaks: Immediately perform a leak test on all connections and seals using a soapy water solution or an electronic leak detector.[4][5][6][7][8] Never use a flame to test for leaks.[4]
-
Verify Temperature Control: Ensure your temperature control system is functioning correctly and that the reactor temperature is stable.
-
Inspect Gas Supply: Check the pressure regulator on the acetylene cylinder to ensure a steady gas flow. Do not exceed a delivery pressure of 15 psig (103 kPa) for pure acetylene.[1][9]
-
Monitor for Decomposition: A rapid, uncontrolled pressure rise accompanied by a temperature increase is a strong indicator of acetylene decomposition. If this occurs, initiate an emergency shutdown immediately.[1]
-
Address Potential Hydrates: If operating at low temperatures and high pressures, consider the possibility of acetylene hydrate (B1144303) formation. A slight increase in temperature may resolve minor blockages.
-
Q2: I suspect an acetylene leak in my laboratory. What is the emergency procedure?
Acetylene is highly flammable and can form explosive mixtures with air over a wide range of concentrations (2.5% to 80%).[1][10]
-
Immediate Actions:
-
Stop the Gas Flow: If it is safe to do so, close the main valve on the acetylene cylinder.[4]
-
Ventilate the Area: Increase ventilation to the maximum extent possible to disperse the gas.
-
Eliminate Ignition Sources: Immediately extinguish all open flames and turn off any equipment that could create a spark.[4]
-
Evacuate: Evacuate all personnel from the immediate area.
-
Alert Personnel: Inform your lab supervisor and institutional safety office.
-
Q3: How can I prevent the formation of explosive acetylides in my aqueous system?
Certain metals react with acetylene, especially in the presence of moisture, to form highly shock-sensitive and explosive acetylides.
-
Material Selection:
Q4: What are the signs of acetylene decomposition, and how can I mitigate the risk?
Acetylene decomposition is an exothermic reaction that can become a runaway chain reaction, leading to an explosion.[1] It can be initiated by heat (temperatures above 305°C), pressure spikes, or static electricity.[1][6]
-
Signs of Decomposition:
-
A rapid and uncontrolled increase in the reactor's internal pressure and temperature.
-
Discoloration of the reaction mixture (formation of black carbon soot).
-
-
Mitigation Strategies:
-
Pressure Limitation: Never use pure acetylene at pressures exceeding 15 psig (103 kPa).[1][9]
-
Temperature Control: Use a reliable heating and cooling system to maintain a stable reaction temperature. Avoid direct heating with flames; use a fluid-based heating mantle.[1]
-
Inert Gas Dilution: Diluting acetylene with an inert gas like nitrogen can help to suppress decomposition.
-
Solvent Choice: While working in an aqueous system, ensure good agitation to promote dissolution and heat dissipation.
-
Data Presentation
Solubility of Acetylene in Water
The solubility of acetylene in water is a critical parameter for designing experiments in pressurized aqueous systems. The following table summarizes the solubility at various temperatures and pressures.
| Temperature (°C) | Pressure ( kg/cm ²) | Solubility (cc of C₂H₂ at STP per g of H₂O) | Mole Fraction of C₂H₂ (x10⁻³) |
| 1 | 5 | 5.48 | 0.99 |
| 10 | 5 | 4.14 | 0.75 |
| 10 | 10 | 7.62 | 1.38 |
| 10 | 15 | 10.65 | 1.92 |
| 20 | 5 | 3.25 | 0.59 |
| 20 | 10 | 6.02 | 1.09 |
| 20 | 15 | 8.51 | 1.54 |
| 20 | 20 | 10.74 | 1.94 |
| 20 | 25 | 12.80 | 2.31 |
| 20 | 30 | 14.73 | 2.66 |
| 30 | 5 | 2.65 | 0.48 |
| 30 | 10 | 4.96 | 0.90 |
| 30 | 15 | 7.10 | 1.28 |
| 30 | 20 | 9.09 | 1.64 |
| 30 | 25 | 10.96 | 1.98 |
| 30 | 30 | 12.74 | 2.30 |
| 30 | 35 | 14.43 | 2.61 |
| 30 | 40 | 16.05 | 2.90 |
Data extracted from H. Hiraoka, "The Solubilities of Compressed Acetylene Gas in Liquids, I," The Review of Physical Chemistry of Japan, Vol. 24, No. 1, 1954.[12][13] Note that at 1°C and pressures above 7 kg/cm ², and at 10°C and pressures above 20 kg/cm ², abnormal phenomena, possibly due to hydrate formation, were observed, preventing reliable measurements.[12]
Experimental Protocols
General Protocol for Setting Up a Pressurized Aqueous Acetylene Reactor
This protocol outlines the fundamental steps for safely setting up a laboratory-scale reactor for experiments involving acetylene in a pressurized aqueous medium.
-
Material Compatibility Check:
-
System Assembly:
-
Assemble the reactor system in a well-ventilated fume hood.
-
Use high-pressure rated tubing and fittings appropriate for the intended operating pressure.
-
Install a pressure relief valve and a rupture disc rated for a pressure below the maximum allowable working pressure of the reactor.
-
Incorporate flashback arrestors on the acetylene supply line close to the reactor.[1]
-
-
Leak Testing:
-
Before introducing acetylene, pressurize the assembled reactor with an inert gas (e.g., nitrogen or argon) to the maximum intended operating pressure.
-
Apply a soap solution to all joints and connections and observe for bubble formation, which indicates a leak.[4][6]
-
Alternatively, monitor the system pressure for a significant period; a drop in pressure signifies a leak.[6][8]
-
Depressurize the system and rectify any identified leaks before proceeding.
-
-
Purging the System:
-
Purge the entire system, including the reactor and gas lines, with an inert gas to remove all oxygen. This is critical to prevent the formation of an explosive acetylene-air mixture.
-
-
Introducing Reactants:
-
Add the aqueous solvent and any other liquid or solid reactants to the reactor.
-
Seal the reactor and perform another brief purge with inert gas.
-
-
Introducing Acetylene:
Protocol for Emergency Shutdown of a Pressurized Acetylene Reaction
In the event of a suspected runaway reaction or critical system failure, follow this emergency shutdown procedure.
-
Stop Acetylene Flow: Immediately close the main valve on the acetylene cylinder, followed by any valves on the supply line to the reactor.
-
Stop Heating: Turn off all heating sources to the reactor.
-
Initiate Cooling: If the reactor is equipped with a cooling system, activate it to its maximum capacity to dissipate heat from any exothermic decomposition.
-
Vent to a Safe Location: If the pressure continues to rise uncontrollably, vent the reactor through a designated emergency vent line to a safe, remote location. Do not vent into the laboratory.
-
Evacuate: Evacuate the laboratory and surrounding area.
-
Notify Emergency Services: Contact your institution's emergency response team and inform them of the situation, specifying that a pressurized acetylene reaction is involved.
References
- 1. airproducts.com [airproducts.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Performing a Leak Test: Step-by-Step Guide [timeastpipeline.com]
- 7. epa.gov [epa.gov]
- 8. 5-Step Process for Industrial Gas Leak Detection | DILO [dilo.com]
- 9. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]
- 10. icheme.org [icheme.org]
- 11. google.com [google.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing Ethylene Selectivity in Catalytic Acetylene Hydrogenation
Welcome to the Technical Support Center for Catalytic Acetylene (B1199291) Hydrogenation. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions related to improving ethylene (B1197577) selectivity in their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during catalytic acetylene hydrogenation, helping you diagnose and resolve issues to improve your ethylene selectivity.
Question: Why is my ethylene selectivity decreasing over time?
Answer: A decrease in ethylene selectivity over time is often due to catalyst deactivation. The primary causes of deactivation are:
-
Green Oil Formation: Oligomerization of acetylene and other unsaturated hydrocarbons can form heavy carbonaceous deposits, known as green oil, which block the active sites of the catalyst.[1]
-
Coke Formation: At higher temperatures, carbonaceous deposits (coke) can form on the catalyst surface, leading to a loss of activity and selectivity.[2]
-
Sintering of Metal Particles: High reaction or regeneration temperatures can cause the active metal particles (e.g., palladium) to agglomerate, or sinter. This reduces the number of active sites and can alter the catalyst's selectivity.[2]
-
Poisoning: Impurities in the feed stream, such as sulfur compounds, can poison the catalyst and reduce its performance.
To address this, consider the following troubleshooting steps:
-
Catalyst Regeneration: If deactivation is suspected, a regeneration procedure may be necessary. Common methods include:
-
Hydrogen Stripping: This method uses a high-velocity stream of hydrogen at elevated temperatures (e.g., 315-400°C) to remove carbonaceous deposits without the need for an oxygenation step, which can be harsh on the catalyst.[3][4]
-
Oxidative Regeneration: This involves a controlled burn-off of carbon deposits with an oxygen-containing gas, followed by a reduction step to reactivate the catalyst.[5] It is important to carefully control the temperature during the burn-off to prevent catalyst sintering.[3][6]
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can sometimes improve selectivity, but excessively high temperatures can promote coke formation and sintering.[7] A gradual increase in temperature may be needed to compensate for catalyst deactivation over a long operational period.
-
Hydrogen-to-Acetylene (H₂/C₂H₂) Ratio: A higher H₂/C₂H₂ ratio can increase acetylene conversion but may also lead to over-hydrogenation of ethylene to ethane (B1197151), thus decreasing selectivity.[2] Finding the optimal ratio is crucial.
-
Pressure: Increasing pressure generally enhances the reaction rate but can negatively impact selectivity by promoting the formation of byproducts.[2]
-
Question: My acetylene conversion is high, but my ethylene selectivity is low. What is the likely cause?
Answer: High acetylene conversion with low ethylene selectivity strongly suggests that the desired product, ethylene, is being further hydrogenated to ethane. This is known as over-hydrogenation.
Potential Causes and Solutions:
-
Catalyst Formulation:
-
Monometallic Catalysts: Palladium (Pd) catalysts are highly active but can be unselective, readily promoting the hydrogenation of both acetylene and ethylene.[7]
-
Bimetallic Catalysts: The addition of a second metal, such as silver (Ag) or gallium (Ga), to a Pd catalyst can improve ethylene selectivity by modifying the electronic properties of the active sites and weakening the adsorption of ethylene.[7][8] Consider using a bimetallic catalyst for improved performance.
-
-
Reaction Conditions:
-
High Hydrogen Partial Pressure: An excess of hydrogen can lead to the saturation of ethylene to ethane.[2] Carefully control the H₂/C₂H₂ ratio.
-
High Temperature: While moderate temperature increases can be beneficial, excessively high temperatures can favor the complete hydrogenation to ethane.
-
Question: I am observing the formation of C4+ hydrocarbons. How can I minimize these side reactions?
Answer: The formation of C4 and heavier hydrocarbons (oligomerization) is a common side reaction that competes with the desired hydrogenation pathway, reducing ethylene selectivity and contributing to catalyst deactivation through green oil formation.
Mitigation Strategies:
-
Catalyst Design: The addition of a promoter like silver to a palladium catalyst can suppress oligomerization reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of oligomerization. However, this must be balanced with maintaining sufficient catalytic activity for acetylene conversion.
-
Space Velocity: Increasing the gas hourly space velocity (GHSV) reduces the residence time of the reactants on the catalyst surface, which can limit the extent of side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in acetylene hydrogenation?
A1: The catalyst's primary role is to facilitate the selective addition of hydrogen to acetylene to form ethylene, while minimizing the further hydrogenation of ethylene to ethane and other side reactions like oligomerization. Palladium-based catalysts are widely used for this purpose.
Q2: Why is ethylene selectivity so important in this process?
A2: High ethylene selectivity is crucial for the economic viability of ethylene production. The goal is to maximize the yield of the desired product (ethylene) and minimize the formation of less valuable byproducts (ethane) and catalyst-deactivating substances (green oil). Even a small improvement in selectivity can lead to a significant increase in ethylene production in an industrial setting.[9]
Q3: What are "front-end" and "tail-end" hydrogenation processes?
A3: These terms refer to the placement of the acetylene hydrogenation unit in an ethylene plant.[9]
-
Front-end hydrogenation is performed on a lighter feedstock before the final fractionation steps.
-
Tail-end hydrogenation , which is more common, treats the C2 fraction after the removal of lighter components.
Q4: Can the catalyst support material affect ethylene selectivity?
A4: Yes, the support material (e.g., α-Al₂O₃, SiO₂, TiO₂) can influence the dispersion of the active metal particles and their interaction with the support, which in turn affects the catalyst's activity and selectivity.
Q5: How can I regenerate a deactivated catalyst?
A5: Catalyst regeneration aims to remove deactivating species like coke and green oil from the catalyst surface. Common industrial methods include:
-
Hydrogen Stripping: This involves treating the catalyst with a high-velocity stream of hydrogen at elevated temperatures to remove carbonaceous deposits.[3][4]
-
Oxidative Regeneration: This process uses a controlled burn with an oxygen-containing gas to remove carbon, followed by a reduction step to reactivate the metallic sites.[5] Careful temperature control is critical to avoid damaging the catalyst through sintering.[3]
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on acetylene conversion and ethylene selectivity based on data from various studies.
| Table 1: Effect of Temperature on a NiGa/α-Al₂O₃ Catalyst | ||
| Reaction Temperature (°C) | Acetylene Conversion (%) | Ethylene Selectivity (%) |
| 160 | ~60 | ~75 |
| 200 | ~90 | ~80 |
| 240 | 100 | ~80 |
| 280 | 100 | ~78 |
| Data adapted from a study on Ni-Ga bimetallic catalysts. Conditions: 0.1 MPa, GHSV = 4800 mL/g·h.[8] |
| Table 2: Effect of H₂/C₂H₂ Ratio on a Pd-Ag/α-Al₂O₃ Catalyst | ||
| H₂/C₂H₂ Molar Ratio | Acetylene Conversion (%) | Ethylene Selectivity (%) |
| 0.9 | ~95 | ~70 |
| 1.2 | ~98 | ~65 |
| 1.5 | ~100 | ~60 |
| 1.8 | ~100 | ~55 |
| Data adapted from experiments at 20 bar, 45 °C, and GHSV 2600 1/h.[2] |
| Table 3: Effect of Pressure on a Pd-Ag/α-Al₂O₃ Catalyst | ||
| Pressure (bar) | Acetylene Conversion (%) | Ethylene Selectivity (%) |
| 15 | ~85 | ~75 |
| 18 | ~90 | ~65 |
| 21 | ~95 | ~60 |
| 24 | ~98 | ~58 |
| Data adapted from experiments at 35 °C, H₂/C₂H₂ ratio of 0.9, and GHSV 3500 1/h. |
Experimental Protocols
1. Catalyst Preparation (Impregnation Method for Pd-Ag/α-Al₂O₃)
This protocol describes a general procedure for synthesizing a bimetallic catalyst, a common type used for this reaction.
-
Support Preparation: Begin with commercially available α-Al₂O₃ pellets. If necessary, crush and sieve them to the desired particle size (e.g., 100-200 µm).
-
Impregnation:
-
Prepare aqueous solutions of palladium nitrate (B79036) (Pd(NO₃)₂) and silver nitrate (AgNO₃) of the required concentrations to achieve the target metal loading (e.g., 0.03 wt% Pd and 0.18 wt% Ag).[5]
-
Impregnate the α-Al₂O₃ support with the palladium nitrate solution using the incipient wetness technique.
-
Dry the impregnated support in an oven at approximately 120°C for several hours.
-
Calcine the dried material in air at a high temperature (e.g., 400-500°C) for a few hours.
-
Repeat the impregnation, drying, and calcination steps with the silver nitrate solution.
-
-
Reduction (Activation): Before the reaction, the catalyst must be activated.
-
Load the catalyst into the reactor.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) to remove any adsorbed water.
-
Introduce a reducing gas stream (e.g., 5% H₂ in Ar) and heat the catalyst to a specific reduction temperature (e.g., 150°C) for a couple of hours to reduce the metal oxides to their active metallic form.[1]
-
2. Catalytic Hydrogenation Experiment (Fixed-Bed Reactor)
This protocol outlines a typical experimental setup for evaluating catalyst performance.
-
Reactor Setup:
-
Use a fixed-bed reactor, which can be a quartz or stainless steel tube.
-
Place a known amount of the prepared catalyst in the center of the reactor, supported by quartz wool. For kinetic studies, the catalyst may be diluted with an inert material like α-Al₂O₃ to ensure isothermal conditions.[1]
-
Insert a thermocouple into the catalyst bed to monitor the reaction temperature accurately.
-
-
Reaction Execution:
-
Heat the reactor to the desired reaction temperature (e.g., 50-150°C) under an inert gas flow.
-
Introduce the reactant gas mixture with precise control over the flow rates of acetylene, hydrogen, ethylene (if studying tail-end conditions), and a balance gas (e.g., argon or nitrogen) using mass flow controllers.[1]
-
Maintain the desired total pressure using a back-pressure regulator.
-
-
Product Analysis:
-
Direct the reactor outlet stream to a gas chromatograph (GC) for online analysis.
-
The GC should be equipped with appropriate columns and detectors (e.g., a Flame Ionization Detector for hydrocarbons and a Thermal Conductivity Detector for hydrogen) to separate and quantify the reactants and products (acetylene, ethylene, ethane, and any C4+ byproducts).
-
-
Data Calculation:
-
Acetylene Conversion (%): ((moles of C₂H₂ in - moles of C₂H₂ out) / moles of C₂H₂ in) * 100
-
Ethylene Selectivity (%): ((moles of C₂H₄ out - moles of C₂H₄ in) / (moles of C₂H₂ in - moles of C₂H₂ out)) * 100
-
Visualizations
Caption: Horiuti-Polanyi mechanism for acetylene hydrogenation.
Caption: Workflow of catalyst deactivation and regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CA2137662C - Regeneration of acetylene converter catalysts by hydrogen stripping - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 6. US5332705A - Regeneration of acetylene converter catalysts by hydrogen stripping - Google Patents [patents.google.com]
- 7. Selective hydrogenation of highly concentrated acetylene streams over mechanochemically synthesized PdAg supported catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01424F [pubs.rsc.org]
- 8. cigru.wvu.edu [cigru.wvu.edu]
- 9. rds.avantium.com [rds.avantium.com]
troubleshooting low yield in acetylene clathrate hydrate formation
Welcome to the Technical Support Center for acetylene (B1199291) clathrate hydrate (B1144303) formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, focusing on the common problem of low hydrate yield.
Why is the induction time for acetylene hydrate formation inconsistent?
Inconsistent induction times are often related to the stochastic nature of nucleation. However, several experimental parameters can be optimized to improve reproducibility.
Troubleshooting Steps:
-
Gas Purity: Ensure you are using high-purity acetylene. Impurities can act as inhibitors or competing guests, affecting nucleation.[1]
-
Temperature Control: Precise and stable temperature control is critical. The degree of subcooling (the difference between the hydrate equilibrium temperature and the experimental temperature) is a major driving force for nucleation. Minor temperature fluctuations can lead to significant variations in the time it takes for hydrate crystals to appear.
-
Agitation: A consistent and appropriate stirring or agitation speed is necessary to ensure good mixing at the gas-water interface, which promotes the dissolution of acetylene into the water and facilitates nucleation.
-
Reactor Surface: Ensure the internal surfaces of your reactor are thoroughly cleaned. Residual contaminants from previous experiments can act as unwanted nucleation sites or inhibitors.
What causes a low overall yield or low gas uptake of acetylene hydrate?
Low yield is a primary concern in clathrate hydrate synthesis. Several factors related to thermodynamics, kinetics, and potential side reactions can contribute to this issue.
Troubleshooting Steps:
-
Suboptimal Pressure and Temperature: Acetylene clathrate hydrates have specific pressure-temperature stability conditions. Operating too far from the optimal conditions will result in low thermodynamic driving force for hydrate formation. Refer to the phase equilibrium data to ensure your experimental conditions are within the hydrate stability zone.[2]
-
Mass Transfer Limitations: As hydrate crystals form, they can create a barrier at the gas-liquid interface, limiting the diffusion of acetylene into the bulk water phase. Vigorous stirring can help to break up this hydrate film and improve mass transfer.
-
Heat Transfer Limitations: Hydrate formation is an exothermic process. If the heat of formation is not efficiently removed, the local temperature at the crystal growth interface will increase, reducing the subcooling and slowing down or even stopping further hydrate growth. Ensure your cooling system is adequate for the scale of your experiment.
-
Insufficient Reaction Time: The conversion of water to hydrate can be a slow process. Ensure your experiment is allowed to run for a sufficient duration to reach equilibrium, which can be observed by the stabilization of pressure in a closed system.
I suspect a side reaction is occurring, leading to low yield. What could it be?
A significant challenge specific to acetylene is its propensity to undergo polymerization, especially under high pressure.
Troubleshooting Steps:
-
Monitor for Polymer Formation: Acetylene can polymerize under high pressure, forming polyacetylene.[3][4] This reaction consumes the acetylene guest molecules, making them unavailable for hydrate formation, and the resulting polymer can coat hydrate crystals, inhibiting further growth. The appearance of a dark red or black solid in your reactor is a strong indicator of polymerization.[4]
-
Control Pressure and Temperature: Polymerization of acetylene is favored at higher pressures.[3][5] If you are observing polymer formation, consider reducing the operating pressure while staying within the hydrate stability zone. Low temperatures can also help to suppress the rate of polymerization.[3][4]
-
Avoid Catalytic Impurities: Certain metals and acidic conditions can catalyze acetylene polymerization.[6] Ensure your reactor and all components are made of inert materials and that the pH of your water is neutral.
How can I increase the rate of acetylene hydrate formation?
Slow formation kinetics can be a limiting factor in obtaining a good yield in a reasonable amount of time.
Troubleshooting Steps:
-
Increase Driving Force: Increasing the pressure and/or decreasing the temperature (increasing subcooling) will increase the thermodynamic driving force for hydrate formation. However, be mindful of the potential for acetylene polymerization at very high pressures.
-
Use of Kinetic Promoters: Surfactants like sodium dodecyl sulfate (B86663) (SDS) have been shown to significantly increase the rate of hydrate nucleation for various hydrocarbons, including acetylene, by reducing the surface tension at the gas-water interface.[3]
Data Presentation
The following tables summarize key quantitative data related to acetylene clathrate hydrate formation to aid in experimental design and troubleshooting.
Table 1: Phase Equilibrium Data for Pure Acetylene Hydrate
| Temperature (K) | Pressure (bar) | Reference |
| 273.0 | 5.83 | [2] |
| 288.0 | 33.4 | [2] |
| 195 - 225 | ~1 (ambient) | [2] |
| 233.0 | 1.0 | [7] |
Note: This table provides quadruple points and dissociation temperatures at specific pressures.
Table 2: Influence of Experimental Parameters on Acetylene Hydrate Formation
| Parameter | Effect on Yield/Rate | Notes |
| Pressure | Increasing pressure generally increases the driving force and potential gas uptake. | Very high pressures (>3.5 GPa) can induce polymerization of acetylene, which will drastically reduce hydrate yield.[5] |
| Temperature | Lowering the temperature (increasing subcooling) increases the driving force for nucleation and growth. | Temperatures must remain above the freezing point of water to avoid ice formation. Low temperatures (e.g., 77 K) combined with high pressure can also favor polymerization.[3][4] |
| Agitation | Increased agitation generally improves mass transfer, increasing the formation rate. | The optimal stirring rate depends on the reactor geometry and scale. |
| Additives (e.g., SDS) | Can significantly increase the rate of hydrate formation. | The optimal concentration needs to be determined experimentally.[3] |
Experimental Protocols
Protocol 1: Low-Pressure Synthesis of Acetylene Clathrate Hydrate
This protocol is adapted from a method for synthesizing acetylene clathrate at near-ambient pressure for characterization purposes.[7]
Materials:
-
High-purity acetylene gas
-
Deionized water
-
High-pressure reaction cell with temperature and pressure control
-
Stirring mechanism (e.g., magnetic stir bar)
Procedure:
-
Add a known volume of deionized water to the reaction cell.
-
Seal the reactor and evacuate it to remove any air.
-
Cool the reactor to the desired experimental temperature (e.g., 274 K).
-
Introduce acetylene gas into the reactor to the desired pressure (e.g., 6 bar).
-
Begin vigorous stirring to facilitate gas-water contact.
-
Monitor the pressure and temperature inside the reactor. A drop in pressure at a constant temperature indicates hydrate formation.
-
Allow the reaction to proceed until the pressure stabilizes, indicating that the formation has reached equilibrium or has ceased.
-
After the experiment, carefully vent the unreacted acetylene gas and recover the hydrate sample for analysis.
Protocol 2: High-Pressure Synthesis of Acetylene Clathrate Hydrate
This protocol provides a general framework for high-pressure synthesis aimed at maximizing gas uptake. Specific pressure and temperature will depend on the experimental goals and equipment capabilities.
Materials:
-
High-purity acetylene gas
-
Deionized water
-
High-pressure reactor (rated for the desired operating pressure) with temperature and pressure monitoring and control
-
Stirring mechanism
Procedure:
-
Place a known amount of deionized water into the high-pressure reactor.
-
Seal the reactor and perform a leak test with an inert gas (e.g., nitrogen or argon) to ensure system integrity at the target operating pressure.
-
Evacuate the reactor to remove the inert gas and any air.
-
Cool the reactor to the desired formation temperature (e.g., 275 K).
-
Pressurize the reactor with acetylene gas to the desired pressure (e.g., 30 bar).
-
Start the stirring mechanism at a predetermined speed.
-
Monitor the gas uptake by observing the pressure drop in the reactor. The amount of gas consumed can be calculated using the ideal gas law or more complex equations of state.
-
Continue the experiment until gas consumption ceases, indicating the completion of hydrate formation.
-
Carefully and slowly depressurize the reactor to recover the hydrate sample. Rapid depressurization can cause the hydrate to dissociate quickly.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Acetylene Hydrate Yield
Caption: Troubleshooting workflow for low acetylene clathrate hydrate yield.
Relationship between Experimental Parameters and Acetylene Hydrate Yield
Caption: Key parameters influencing acetylene hydrate yield.
This technical support center provides a starting point for troubleshooting low yield in acetylene clathrate hydrate formation. For more specific issues, consulting detailed literature on the kinetics and thermodynamics of acetylene hydrates is recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pressure-Induced Polymerization of Acetylene: Structure-Directed Stereoselectivity and a Possible Route to Graphane | Carnegie Science [carnegiescience.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid phase polymerization of acetylene under high pressure (Journal Article) | ETDEWEB [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Raman Signatures and Thermal Expansivity of Acetylene Clathrate Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
identifying byproducts in the catalytic hydration of acetylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying byproducts in the catalytic hydration of acetylene (B1199291).
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the catalytic hydration of acetylene?
A1: The primary product of the catalytic hydration of acetylene is acetaldehyde (B116499). The reaction involves the addition of water to the triple bond of acetylene, typically catalyzed by mercury salts or other transition metal complexes.[1][2] The resulting vinyl alcohol intermediate quickly tautomerizes to the more stable acetaldehyde.
Q2: What are the most common byproducts observed in this reaction?
A2: Common byproducts include acetone (B3395972), crotonaldehyde (B89634), and polymeric or resinous materials.[3][4][5] Acetic acid and butyraldehyde (B50154) have also been reported in some instances.[3] The formation and distribution of these byproducts are highly dependent on the catalyst used, reaction temperature, and other process conditions.
Q3: How is crotonaldehyde formed as a byproduct?
A3: Crotonaldehyde is typically formed from the aldol (B89426) condensation of two molecules of the primary product, acetaldehyde. This reaction is often favored under certain temperature and catalyst conditions.
Q4: What leads to the formation of acetone?
A4: Acetone can be a significant byproduct, particularly with certain catalyst formulations. For instance, the addition of zinc oxide or fluoride (B91410) to a cadmium-chromium-aluminum catalyst can direct the reaction towards the formation of acetone.[5] One study reported an acetone yield of up to 81.8% using a catalyst containing iron, zinc, and nickel oxides.[3]
Q5: Why does catalyst deactivation occur, and what are the signs?
A5: Catalyst deactivation is a common issue, primarily caused by the formation of polymeric compounds or coke that block the active sites of the catalyst.[1] Signs of deactivation include a decrease in acetylene conversion and a reduction in the yield of the desired product over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of acetaldehyde | 1. Catalyst deactivation: Formation of polymers or coke on the catalyst surface. | - Regenerate the catalyst (e.g., with air and steam at elevated temperatures).- Optimize reaction conditions (temperature, pressure) to minimize polymer formation. |
| 2. Suboptimal reaction conditions: Temperature, pressure, or water-to-acetylene ratio may not be ideal for the specific catalyst. | - Review literature for the optimal conditions for your catalyst system.- Perform a design of experiments (DoE) to identify the best operating parameters. | |
| High yield of crotonaldehyde | Aldol condensation of acetaldehyde: Reaction conditions may favor the self-condensation of the product. | - Lower the reaction temperature.- Adjust the catalyst composition to disfavor condensation reactions. |
| Significant acetone formation | Catalyst selectivity: The catalyst being used may inherently promote the formation of acetone. | - If acetone is an undesired byproduct, consider switching to a catalyst with higher selectivity for acetaldehyde (e.g., traditional mercury-based catalysts or certain fluoride-based catalysts).[6][7] |
| Presence of polymeric/resinous material | Undesired side reactions: High temperatures or acidic conditions can promote the polymerization of acetylene and/or acetaldehyde.[1] | - Lower the reaction temperature.- Ensure the catalyst support and reaction medium are not overly acidic. |
| Inconsistent or non-reproducible results | 1. Impurities in reactants: Contaminants in the acetylene or water feed can poison the catalyst or lead to side reactions. | - Use high-purity acetylene and deionized water.- Analyze feed streams for potential contaminants. |
| 2. Inaccurate analytical measurements: Issues with the analytical method (e.g., GC) can lead to incorrect quantification of products and byproducts. | - Calibrate your analytical instruments regularly with known standards.- Validate your analytical method for the specific compounds of interest. |
Quantitative Data on Byproduct Formation
The following table summarizes reported yields of the main product and key byproducts under different catalytic conditions.
| Catalyst | Acetylene Conversion (%) | Acetaldehyde Yield (%) | Crotonaldehyde Yield (%) | Acetone Yield (%) | Acetic Acid Yield (%) | Reference |
| Cadmium-Calcium Phosphate | 45-50 | 89 | 6-7 | 0.3 | 0.5-1.0 | [3] |
| Fluoride-based catalyst | 75-80 | 93 | Not Reported | 2.5 | Not Reported | [6][7] |
| Iron, Zinc, and Nickel Oxides | 94.8 | Not Reported | Not Reported | 81.8 | Not Reported | [3] |
Experimental Protocols
Gas Chromatography (GC) for Product and Byproduct Analysis
This protocol provides a general method for the qualitative and quantitative analysis of acetaldehyde, acetone, and crotonaldehyde.
1. Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for separating volatile organic compounds (e.g., a column with a stationary phase like Apiezon-M).
2. GC Conditions (Example):
-
Column: 2 meters in length.
-
Stationary Phase: 15% Apiezon-M on a solid support.
-
Carrier Gas: Nitrogen, with a flow rate of 30 ml/min.
-
Injector Temperature: 180°C.
-
Oven Temperature: 100°C (isothermal).
-
Detector Temperature: 250°C.
3. Sample Preparation:
-
The gas-vapor mixture exiting the reactor should be cooled and passed through a cold trap or a suitable solvent (e.g., water) to collect the liquid products.
-
Prepare calibration standards of acetaldehyde, acetone, and crotonaldehyde in the same solvent.
4. Analysis:
-
Inject a known volume (e.g., 1 µL) of the collected liquid sample into the GC.
-
Inject the calibration standards to determine the retention times and response factors for each compound.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each component using the internal or external standard method.
Visualizations
Caption: Reaction pathway for the catalytic hydration of acetylene.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylene - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. inlibrary.uz [inlibrary.uz]
- 5. Production of acetone by catalytic hydration of acetylene | E3S Web of Conferences [e3s-conferences.org]
- 6. inlibrary.uz [inlibrary.uz]
- 7. theamericanjournals.com [theamericanjournals.com]
managing explosive hazards of acetylene in contact with water and metals
Acetylene (B1199291) Safety Technical Support Center
Welcome to the Technical Support Center for the safe handling of acetylene. This resource is designed for researchers, scientists, and drug development professionals to provide essential information on managing the explosive hazards associated with acetylene, particularly in the presence of water and metals.
Frequently Asked Questions (FAQs)
Q1: What are the primary explosive hazards of acetylene?
A1: Acetylene poses two primary explosive hazards:
-
Decomposition: Pure acetylene is thermodynamically unstable and can explosively decompose into its constituent elements, carbon and hydrogen, without the presence of air or oxygen.[1][2][3] This decomposition is exothermic, releasing a significant amount of energy, and can be initiated by heat (above 305°C), pressure (above 15 psig), mechanical shock, or a flashback from equipment.[2][3][4]
-
Flammability: Acetylene is extremely flammable and has a very wide explosive range in air (2.5% to 82% by volume).[1][5] This means that even small leaks can create a flammable atmosphere that can be ignited by a spark or open flame.[6]
Q2: How does the presence of certain metals increase the risk of explosion with acetylene?
A2: Acetylene can react with certain metals, particularly copper, silver, and mercury, to form highly sensitive and explosive compounds called acetylides.[7][8][9] These acetylides can detonate when subjected to heat, friction, or shock, which can then initiate the explosive decomposition of the surrounding acetylene gas.[9][10] It is crucial to avoid using materials containing more than 70% copper, such as brass and bronze, in any part of an acetylene handling system.[8][10]
Q3: Is it safe to bring acetylene into contact with water?
A3: While acetylene itself is only slightly soluble in water, the primary concern with water arises during the generation of acetylene from calcium carbide.[11][12] The reaction of calcium carbide with water produces acetylene and calcium hydroxide.[11] This process generates heat, and if not properly controlled, can lead to hazardous conditions. In a laboratory setting, accidental contact of acetylene gas with water in incompatible metal piping could potentially create a corrosive environment that facilitates the formation of explosive acetylides if susceptible metals are present. One source notes that acetylene reacts with water to form toxic ammonia, though this is not a widely cited reaction and may refer to specific conditions or impurities.[7]
Q4: Why are acetylene cylinders filled with a porous mass and acetone?
A4: To mitigate the risk of explosive decomposition, acetylene is not stored as a compressed gas in its pure form.[13] Instead, acetylene cylinders contain a porous, monolithic mass that is saturated with a solvent, typically acetone.[1][14][15] The acetylene gas dissolves in the acetone, which holds it in a stable condition and allows for a greater quantity of gas to be stored at a lower, safer pressure.[1][14][15] The porous mass divides the acetylene into very small pockets, which helps to prevent the propagation of a decomposition reaction.[1]
Q5: What is the maximum safe working pressure for acetylene?
A5: The maximum safe working pressure for acetylene gas is 15 pounds per square inch gauge (psig).[11][16][17] Above this pressure, the risk of explosive decomposition increases dramatically, even without an external ignition source.[11][16] Regulators on acetylene cylinders should always be set to not exceed this pressure limit.[2]
Troubleshooting Guides
Issue 1: Suspected Acetylene Gas Leak
-
Symptoms: A faint, garlic-like odor may be present (due to impurities in commercial-grade acetylene).[1] A hissing sound may be audible near cylinder connections or tubing.
-
Immediate Actions:
-
If safe to do so, close the main cylinder valve.[18]
-
Extinguish all nearby ignition sources, including open flames and sparking equipment.[19]
-
Ensure maximum ventilation in the area.[19]
-
Do not operate electrical switches, as they can create sparks.
-
Evacuate the area if the leak is large or cannot be stopped.[19]
-
-
Troubleshooting Steps:
-
With the cylinder valve closed, prepare a non-ammonia-based soap and water solution.
-
Apply the soap solution to all connections, including the regulator, hoses, and fittings.
-
Slowly and carefully open the cylinder valve.
-
Observe for the formation of bubbles, which will indicate the location of the leak.
-
If a leak is found at a fitting, close the cylinder valve, release the pressure from the regulator, and then tighten the fitting. Retest with the soap solution.
-
If the leak persists or is from the cylinder valve itself, move the cylinder to a well-ventilated, isolated area (outdoors if possible and safe to do so) away from ignition sources.[17] Contact your institution's safety office and the gas supplier immediately.[19]
-
Issue 2: A Hissing or Vibrating Acetylene Cylinder
-
Symptoms: The cylinder is making an unusual hissing or vibrating noise, and the cylinder body may feel warm to the touch.
-
Immediate Actions:
-
THIS IS AN EXTREMELY DANGEROUS SITUATION INDICATING INTERNAL DECOMPOSITION.
-
Evacuate the area immediately and activate the fire alarm.[20]
-
From a safe distance, notify emergency services and inform them of a potentially exploding acetylene cylinder.
-
Do NOT attempt to move or approach the cylinder.[3] A hot acetylene cylinder is highly sensitive to shock.[3]
-
-
Follow-up: The area should be cordoned off at a minimum distance of 200 meters until emergency responders have declared it safe.[20][21]
Data Presentation
Table 1: Explosive and Flammability Limits of Acetylene
| Property | Value | Reference(s) |
| Lower Explosive Limit (LEL) in Air | 2.5% | [2][5][6] |
| Upper Explosive Limit (UEL) in Air | 82% | [1][5] |
| Auto-ignition Temperature | 305°C (581°F) | [3][7] |
| Maximum Safe Pressure (Free Gas) | 15 psig (103 kPa gauge pressure) | [11][16][17] |
Table 2: Material Compatibility with Acetylene
| Material Category | Compatibility | Reference(s) |
| Metals to Avoid | Copper, Silver, Mercury, and their alloys (e.g., Brass, Bronze) with more than 70% copper content. These can form explosive acetylides. | [7][8][10] |
| Recommended Metals | Steel, Stainless Steel, and Iron are generally considered compatible for piping and fittings. | |
| Plastics and Elastomers | Acetone, the solvent in acetylene cylinders, can damage many plastics and rubbers. Use materials specifically rated for acetylene service. Check manufacturer compatibility charts. | [13] |
Experimental Protocols
Protocol 1: Leak Testing of Acetylene Gas Lines
-
Objective: To safely identify and locate leaks in an acetylene gas handling system.
-
Materials:
-
Non-ammonia-based soap solution (e.g., Snoop® or a mixture of dish soap and water).
-
Small brush or squirt bottle for application.
-
Personal Protective Equipment (PPE): Safety glasses, flame-resistant lab coat.
-
-
Procedure:
-
Ensure the area is well-ventilated and free of ignition sources.
-
Visually inspect all gas lines and connections for any signs of damage or corrosion.
-
Ensure the acetylene cylinder is properly secured in an upright position.[18]
-
Close the downstream valve from the regulator.
-
Slowly open the main valve on the acetylene cylinder.[17]
-
Adjust the regulator to the normal operating pressure, not exceeding 15 psig.[17]
-
Apply the soap solution to all connections, including the cylinder valve, regulator connections, and all fittings along the gas line.
-
Carefully observe for the formation of bubbles. The continuous formation of bubbles indicates a leak.
-
If a leak is detected, immediately close the main cylinder valve.
-
Wait for the pressure to dissipate from the system.
-
Tighten the leaking connection.
-
Repeat steps 5-8 to confirm the leak has been resolved.
-
If the leak cannot be stopped, follow the emergency procedures for a leaking cylinder.[17]
-
Mandatory Visualizations
Caption: Decision tree for troubleshooting suspected acetylene leaks and emergencies.
Caption: Formation pathway of explosive acetylides from acetylene and incompatible metals.
References
- 1. bocgases.co.uk [bocgases.co.uk]
- 2. arlweb.msha.gov [arlweb.msha.gov]
- 3. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 4. airproducts.com [airproducts.com]
- 5. be-atex.com [be-atex.com]
- 6. safeopedia.com [safeopedia.com]
- 7. nj.gov [nj.gov]
- 8. Acetylide - Wikipedia [en.wikipedia.org]
- 9. Acetylide | chemical compound | Britannica [britannica.com]
- 10. icheme.org [icheme.org]
- 11. Acetylene - Wikipedia [en.wikipedia.org]
- 12. ACETYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. The 1/7th Acetylene Rule: What You Need To Know - Medical & Industrial Gas Supplier Longmont, CO | Wagner Welding Supply [wagnerweldingsupply.com]
- 14. Importance of Acetoning - Dissolving Acetylene in Acetone [rexarc.com]
- 15. smart.dhgate.com [smart.dhgate.com]
- 16. redriver.team [redriver.team]
- 17. 1910.253 - Oxygen-fuel gas welding and cutting. | Occupational Safety and Health Administration [osha.gov]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 20. hse.gov.uk [hse.gov.uk]
- 21. kent.fire-uk.org [kent.fire-uk.org]
Technical Support Center: Optimizing Catalyst Stability for Long-Term Acetylene Hydration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing catalyst stability for long-term acetylene (B1199291) hydration.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for acetylene hydration, and what are their typical drawbacks?
A1: Historically, mercury-based catalysts were prevalent but have been largely phased out due to their high toxicity.[1][2][3] Modern research focuses on more environmentally benign alternatives. Gold-based catalysts have been successfully commercialized for the hydrochlorination of acetylene, a related process.[4][5] Other common catalysts include zinc-based systems, often supported on activated carbon, and copper chlorides.[1][6][7] The primary drawback for most of these catalysts is deactivation over time.[1]
Q2: What are the primary mechanisms that lead to catalyst deactivation in acetylene hydration?
A2: The most common deactivation mechanisms are:
-
Carbon Deposition (Coking/Polymerization): Acetylene can polymerize on the catalyst surface, especially in acidic media, blocking active sites and pores.[1][4][8]
-
Active Metal Leaching: The active metal species can be lost from the support material into the reaction medium.[6]
-
Sintering or Aggregation: Metal nanoparticles can agglomerate at high temperatures, which reduces the active surface area and lowers catalytic activity.[4][6][9]
-
Reduction of Active Species: The active metal cation (e.g., Au³⁺) can be reduced to its inactive metallic state (Au⁰).[4][10]
Q3: How does the catalyst support material influence long-term stability?
A3: The support material is critical for maintaining catalyst stability. Key factors include:
-
Pore Structure: Supports with smaller pore sizes, such as certain zeolites (e.g., clinoptilolites), can physically hinder the formation of large polymer chains, thus preventing deactivation by pore blocking.[1]
-
Surface Chemistry: The functional groups on the surface of the support (e.g., oxygen-containing groups on activated carbon) can influence the dispersion and electronic state of the active metal, enhancing activity and stability.[5]
-
Corrosion Resistance: The support must be chemically stable in the reaction environment, which can be corrosive, especially with acidic media.[11]
Q4: What are some effective strategies for regenerating a deactivated acetylene hydration catalyst?
A4: Catalyst regeneration aims to restore the active sites. Common methods include:
-
Calcination: Heating the catalyst, often in a controlled atmosphere, to burn off carbon deposits (coke) is a widely used technique.[8][12]
-
Chemical Treatment: Washing with specific chemical agents can remove deposits or reverse changes to the active sites. For example, ZnCl₂ has been used to eliminate carbon deposition in the pores of deactivated carbon-based catalysts.[8] For palladium catalysts, treatment with benzoquinone can re-oxidize inactive Pd(0) to the active Pd(II) state.[10]
-
Hydrogen Stripping: This method uses a hydrogen stream at elevated temperatures to remove adsorbed species and can be effective for regenerating certain noble metal catalysts.[13]
Troubleshooting Guide
Problem 1: My catalyst shows high initial activity, but the acetylene conversion rate drops sharply within the first few hours.
-
Question: What is the most likely cause of this rapid deactivation?
-
Question: How can I confirm the cause and troubleshoot this issue?
-
Answer:
-
Characterize the Spent Catalyst: Use Thermogravimetric Analysis (TGA) to quantify the amount of carbon deposition.[8] X-ray Photoelectron Spectroscopy (XPS) can be used to check for changes in the oxidation state of the active metal.[6][12]
-
Modify Reaction Conditions: Lowering the reaction temperature can slow down the rate of coke formation.[14] Optimizing the feed gas composition, such as the ratio of reactants, can also prevent side reactions that lead to deactivation.[4]
-
Modify the Catalyst: Consider a support with smaller pores to inhibit polymer formation.[1] Adding ligands or promoters, such as methanesulfonic acid (MSA) to zinc-based catalysts, can improve the dispersion and stability of the active metal.[6]
-
-
Problem 2: The selectivity of my reaction is changing over time, producing more unwanted byproducts.
-
Question: What could cause a shift in product selectivity?
-
Answer: A change in selectivity can be caused by the formation of new types of active sites due to sintering or changes in the metal's oxidation state.[9] It can also occur if the primary active sites are blocked by coke, forcing the reaction to proceed on secondary, less selective sites.
-
-
Question: What steps can I take to maintain consistent selectivity?
-
Answer:
-
Prevent Sintering: Ensure the reaction temperature does not exceed the thermal stability limit of your catalyst. Incorporating a second metal to form a bimetallic alloy (e.g., Pd-Ag) can often improve resistance to sintering.[9][15]
-
Control Acidity: In some systems, the acidity of the catalyst is crucial. A loss of Brönsted or Lewis acid sites can affect selectivity.[7][12] Maintaining the optimal pH of the catalyst system can be beneficial.[12]
-
Regenerate Before Significant Selectivity Shift: Implement a regeneration cycle (e.g., calcination to remove coke) before a significant drop in selectivity occurs.[8][12]
-
-
Problem 3: I am losing a significant amount of the active metal from my supported catalyst during the reaction.
-
Question: What causes the active metal to leach from the support?
-
Answer: Metal leaching can be caused by a weak interaction between the metal and the support material, or by the formation of soluble metal complexes in the reaction medium. This is a known issue for catalysts like CuCl.[14]
-
-
Question: How can I prevent the loss of my active component?
-
Answer:
-
Enhance Metal-Support Interaction: Pre-treating the support to create better anchoring sites can improve metal stability.
-
Add Stabilizing Ligands: Modifying the catalyst with ligands can create more stable metal complexes that are less prone to leaching. Studies with Zn-based catalysts have shown that ligands like Trifluoromethanesulfonic acid (TfOH) can effectively inhibit zinc loss.[6]
-
Control Reaction Medium: For liquid-phase reactions, adjusting the properties of the solvent or adding inhibitors can reduce metal solubility. For gas-phase reactions like acetylene dimerization, continuously adding a small amount of HCl gas has been shown to reduce CuCl loss.[14]
-
-
Data Presentation
Table 1: Performance and Stability of Various Catalysts for Acetylene Hydration/Hydrochlorination
| Catalyst System | Support | Reaction Conditions | Max. C₂H₂ Conversion (%) | Selectivity (%) | Stable Operation Time (h) | Primary Deactivation Mechanism | Reference |
| Zn-1.5MSA | MCM-41 | Gas Phase, 220°C | 99% | >70% to CH₃CHO | 150 | Aggregation and loss of Zn species | [6] |
| Zn-1.5TfOH | Activated Carbon (AC) | Gas Phase | 96% | - | - | Carbon accumulation, Zinc loss | [6] |
| D-GH-800 (N-doped carbon) | - | Gas Phase, 180°C | 99% | - | ~20 (before 30% drop) | Carbon deposition, pore blockage | [8] |
| CuCl | Activated Carbon (AC) | Gas Phase, 100°C | ~66% (initial) | - | ~10 (before 36% drop) | Coke deposition, change in Cu valence | [7][12] |
| Au-based | Carbon | Gas Phase, 200°C | >95% | >99% to VCM | >400 | Reduction of Au species, carbon deposition | [4][5][16] |
| Pd-Ag | α-Al₂O₃ | Gas Phase, 35°C | ~90% | ~35% to Ethylene | - | Particle agglomeration (sintering) | [9] |
Experimental Protocols
Protocol 1: Standard Catalyst Stability Testing in a Fixed-Bed Reactor
-
Catalyst Preparation & Loading:
-
System Purge and Pre-treatment:
-
Assemble the reactor in the experimental setup.
-
Purge the system with an inert gas like N₂ (e.g., at 50 mL/min) for 30-60 minutes to remove air.[7]
-
If required, perform a pre-treatment step (e.g., reduction in H₂ flow or activation at a specific temperature) as per the catalyst's requirements.
-
-
Reaction Initiation:
-
Heat the reactor to the desired reaction temperature (e.g., 100-220°C) under the inert gas flow.[6][7]
-
Once the temperature is stable, switch the gas feed from the inert gas to the reactant mixture (e.g., acetylene, water vapor, and a carrier gas) at a precisely controlled flow rate to achieve the desired Gas Hourly Space Velocity (GHSV).[12]
-
-
Long-Term Stability Monitoring:
-
Maintain the reaction at a constant temperature, pressure, and flow rate for an extended period (e.g., 10-200 hours).
-
Periodically sample the effluent gas stream from the reactor outlet.
-
Analyze the composition of the products and unreacted acetylene using an online Gas Chromatograph (GC) equipped with an appropriate column and detector (e.g., FID).[7][12]
-
-
Data Analysis:
-
Calculate the acetylene conversion and selectivity to the desired product at each time point.
-
Plot the conversion and selectivity as a function of time-on-stream to evaluate the catalyst's stability.
-
Protocol 2: Regeneration of a Coked Catalyst by Calcination
-
Shutdown and Purge:
-
After the stability test, stop the reactant flow and cool the reactor to a safe temperature (e.g., <100°C) under an inert gas (N₂) flow.
-
-
Calcination Procedure:
-
While maintaining a flow of inert gas (e.g., N₂ or Ar), slowly ramp the reactor temperature to the target calcination temperature (e.g., 500-800°C, depending on the catalyst's thermal stability).
-
Once at the target temperature, switch the gas flow from inert gas to a diluted air or oxygen mixture (e.g., 5% O₂ in N₂). Caution: The coke burn-off can be highly exothermic. Start with a low O₂ concentration and monitor the temperature closely to prevent thermal runaway.
-
Hold at this temperature for a set duration (e.g., 2-4 hours) or until the outlet gas analysis (e.g., by mass spectrometry) shows no more CO₂ production.
-
-
Post-Calcination Treatment:
-
Switch the gas flow back to the inert gas and cool the reactor down to the reaction temperature.
-
If necessary, perform a re-reduction step (e.g., with H₂) if the active metal was oxidized during calcination.
-
Re-introduce the reactant feed to test the activity of the regenerated catalyst.
-
Mandatory Visualizations
Caption: A typical experimental workflow for testing catalyst stability.
Caption: Deactivation pathway via carbon deposition (coking).
Caption: A logical troubleshooting guide for catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydration reaction - Wikipedia [en.wikipedia.org]
- 3. Acetylene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5332705A - Regeneration of acetylene converter catalysts by hydrogen stripping - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective hydrogenation of highly concentrated acetylene streams over mechanochemically synthesized PdAg supported catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01424F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
dealing with acetylene gas pipeline blockage from hydrate formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylene (B1199291) gas who may encounter pipeline blockages due to hydrate (B1144303) formation.
Troubleshooting Guides & FAQs
This section provides answers to common questions regarding the formation, prevention, detection, and remediation of acetylene hydrate blockages in pipelines.
FAQs
-
Q1: What are acetylene hydrates and under what conditions do they form? A1: Acetylene hydrates are crystalline, ice-like solids composed of water molecules forming a cage-like structure that traps acetylene gas molecules.[1] The formation of these hydrates is favored by specific thermodynamic conditions, namely high pressure and low temperature.[2] For acetylene, hydrate formation can occur at temperatures above the freezing point of water if the pressure is sufficiently high.[2] The presence of free water in the pipeline is a critical prerequisite for hydrate formation.
-
Q2: What are the initial signs of acetylene hydrate formation in a pipeline? A2: The initial signs of hydrate formation can be subtle and may include a gradual increase in pressure drop across a section of the pipeline, a reduction in gas flow, or fluctuations in pressure and flow readings. In some cases, a complete blockage can occur rapidly with little warning. Monitoring the pressure and temperature conditions along the pipeline and comparing them to the acetylene hydrate phase equilibrium data is crucial for early detection.
-
Q3: How can I detect the location of an acetylene hydrate blockage? A3: Several methods can be employed to locate a hydrate plug in a pipeline. For accessible, above-ground pipelines, thermal imaging can be effective as the hydrate plug will create a noticeable cold spot on the pipe's exterior. Other methods include:
-
Pressure Monitoring: Injecting a known volume of gas and measuring the pressure increase can help estimate the distance to the blockage.
-
Acoustic Reflectometry: This technique sends a sound wave down the pipeline and analyzes the reflection to pinpoint the location of the obstruction.
-
Gamma-Ray Densitometry: This method can detect the higher density of a hydrate plug compared to the surrounding gas.
-
-
Q4: What are the recommended methods for safely removing an acetylene hydrate blockage? A4: Safely removing an acetylene hydrate plug is critical due to the unstable nature of acetylene. The primary methods include:
-
Depressurization: This is the most common and often the safest method. By slowly reducing the pressure on both sides of the plug, the hydrate's stability is reduced, causing it to dissociate back into gas and water. It is crucial to depressurize from both sides to avoid a dangerous pressure differential that could turn the plug into a projectile.
-
Heating: Applying external heat to the pipeline can melt the hydrate plug. Heating should be done cautiously and gradually, starting from the ends of the blockage and moving inwards. Localized heating in the middle of a plug can lead to a dangerous pressure buildup between two solid hydrate sections.
-
Chemical Inhibition: Injecting thermodynamic inhibitors, such as methanol (B129727) (MeOH) or mono-ethylene glycol (MEG), can lower the hydrate formation temperature and dissolve the plug. The choice of inhibitor depends on the specific operating conditions.
-
-
Q5: What are the primary safety concerns when dealing with acetylene hydrate blockages? A5: Acetylene is a highly flammable and unstable gas that can decompose explosively under certain conditions, such as high pressure, high temperature, or in the presence of certain materials.[3] The primary safety concerns include:
-
Explosive Decomposition: Improper handling during remediation, such as rapid depressurization from one side, can cause the hydrate plug to dislodge and travel at high velocity, potentially leading to pipe rupture and a subsequent explosion.[4]
-
Flammability: Leaks in the pipeline or during remediation can create a flammable atmosphere. All sources of ignition must be eliminated from the area.[5][6][7][8][9]
-
Asphyxiation: Acetylene can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[3]
-
-
Q6: How can I prevent the formation of acetylene hydrates in my experimental setup? A6: Preventing hydrate formation is the most effective way to avoid blockages. Key prevention strategies include:
-
Dehydration: Removing water from the acetylene gas stream is the most direct way to prevent hydrate formation.
-
Temperature and Pressure Control: Maintaining the pipeline's operating conditions outside of the hydrate formation zone (i.e., higher temperature, lower pressure) is an effective preventative measure.
-
Chemical Inhibitors: Prophylactic injection of thermodynamic inhibitors like MeOH or MEG can prevent hydrates from forming.[6][10][11][12][13]
-
Data Presentation
The following tables summarize key quantitative data related to acetylene hydrate formation and inhibition.
Table 1: Thermodynamic Conditions for Acetylene Hydrate Formation
| Temperature (K) | Pressure (MPa) | Reference |
| 273.15 - 288.15 | 0.58 - 3.38 | [1] |
| 273.7 - 280.0 | 0.5 - 4.12 | [14] |
Table 2: Comparison of Common Thermodynamic Hydrate Inhibitors
| Inhibitor | Molecular Weight ( g/mol ) | Advantages | Disadvantages |
| Methanol (MeOH) | 32.04 | High effectiveness due to low molecular weight.[6] | High volatility can lead to significant losses to the gas phase; can be toxic.[13] |
| Mono-ethylene Glycol (MEG) | 62.07 | Low volatility, resulting in lower losses; can be regenerated and reused.[10][12] | Higher viscosity; less effective on a mass basis compared to methanol.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of acetylene hydrate formation.
1. Experimental Protocol: Determination of Acetylene Hydrate Phase Equilibria using the Isochoric Pressure Search Method
This protocol outlines the steps to determine the pressure-temperature (P-T) equilibrium conditions for acetylene hydrate formation.[14]
Apparatus:
-
High-pressure equilibrium cell with a known constant volume, equipped with pressure and temperature sensors and a magnetic stirrer.
-
Cooling/heating system for temperature control.
-
Gas injection system.
-
Data acquisition system.
Procedure:
-
Cell Preparation: Clean and dry the high-pressure cell thoroughly.
-
Loading:
-
Inject a known amount of deionized water into the cell.
-
Pressurize the cell with acetylene gas to the desired initial pressure.
-
Allow the system to reach thermal equilibrium at the initial temperature and pressure.
-
-
Hydrate Formation (Cooling):
-
Start the stirrer to ensure good mixing.
-
Begin cooling the cell at a controlled rate (e.g., 1 K/h).
-
Continuously monitor and record the pressure and temperature. A sharp decrease in pressure for a given temperature drop indicates the onset of hydrate formation.
-
-
Hydrate Dissociation (Heating):
-
Once a sufficient amount of hydrate has formed, begin heating the cell at a slow, controlled rate (e.g., 0.5 K/h).
-
Continuously record the pressure and temperature. The point where the heating curve deviates from the cooling curve and shows a sharp increase in pressure indicates the dissociation of the hydrates. This inflection point is considered an equilibrium point.
-
-
Data Analysis:
-
Plot the pressure versus temperature data for both the cooling and heating cycles.
-
The intersection of the hydrate formation and dissociation curves provides the equilibrium P-T conditions for acetylene hydrate formation.
-
2. Experimental Protocol: Measuring Induction Time and Growth Rate of Acetylene Hydrates
This protocol describes a method to measure the time required for hydrate nucleation (induction time) and the subsequent rate of hydrate growth.[8][15][16][17][18][19]
Apparatus:
-
Same as in the previous protocol, with the addition of a high-precision gas consumption measurement system.
Procedure:
-
Cell Preparation and Loading: Follow steps 1 and 2 from the previous protocol.
-
Isothermal Hydrate Formation:
-
Rapidly cool the cell to the desired experimental temperature, which should be within the hydrate formation region.
-
Maintain a constant temperature throughout the experiment.
-
Continuously monitor the pressure.
-
-
Induction Time Measurement:
-
The induction time is the period from when the system reaches the experimental temperature until the pressure begins to drop, indicating the start of hydrate formation.
-
-
Growth Rate Measurement:
-
After the induction period, the rate of pressure drop is proportional to the rate of gas consumption and, therefore, the rate of hydrate growth.
-
The amount of gas consumed can be calculated using the ideal gas law with corrections for gas compressibility.
-
The growth rate can be expressed as the moles of gas consumed per unit of time.
-
-
Data Analysis:
-
Plot pressure versus time to clearly identify the induction time and the period of hydrate growth.
-
Calculate the rate of hydrate growth from the slope of the gas consumption curve during the growth phase.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to acetylene hydrate blockage in pipelines.
Caption: Mechanism of Acetylene Hydrate Formation in a Pipeline.
Caption: Troubleshooting Workflow for an Acetylene Hydrate Blockage.
Caption: Key Strategies for Preventing Acetylene Hydrate Formation.
References
- 1. Acetylene | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]
- 2. researchgate.net [researchgate.net]
- 3. airproducts.com [airproducts.com]
- 4. icheme.org [icheme.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Thermodynamic Hydrate Inhibitors – Part 2 – Pipeline Case Study – Campbell Tip of the Month [jmcampbell.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An Experimental Study on the Formation of Natural Gas Hydrate With Thermodynamic Inhibitors [frontiersin.org]
- 9. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Gas Hydrate Control Using Monoethylene Glycol in the Gulf of Mexico [jpt.spe.org]
- 13. Thermodynamic Hydrate Inhibitors – How Do They Compare? : PetroSkills [petroskills.com]
- 14. benchchem.com [benchchem.com]
- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 16. mdpi.com [mdpi.com]
- 17. avestia.com [avestia.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of a New Experimental Method to Measure the Induction Time for Gas Hydrates. [research.unipg.it]
reducing coke formation during selective hydrogenation of acetylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective hydrogenation of acetylene (B1199291) and mitigating coke formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of coke formation on our selective hydrogenation catalyst?
A1: Coke formation, often observed as "green oil," is primarily due to the oligomerization of acetylene, where acetylene molecules react with each other to form longer hydrocarbon chains (C4 to C30).[1][2] This process is influenced by several factors:
-
High Acetylene Partial Pressure: Elevated concentrations of acetylene on the catalyst surface promote oligomerization reactions.[2]
-
Low Hydrogen-to-Acetylene (H₂/C₂H₂) Ratio: Insufficient hydrogen availability limits the hydrogenation of acetylene to ethylene (B1197577), favoring the side reaction of acetylene polymerization.[2]
-
High Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to thermal runaway, accelerating both the desired hydrogenation and undesired coke-forming reactions.[3]
-
Catalyst Properties: The composition and structure of the catalyst, including the type of metal and support, can influence its propensity for coke formation.
Q2: We are observing a significant decrease in ethylene selectivity. What could be the cause?
A2: A drop in ethylene selectivity is a common issue and can be attributed to several factors:
-
Over-hydrogenation: The primary cause is the further hydrogenation of the desired product, ethylene, to ethane (B1197151). This can happen if the reaction temperature is too high or if the residence time is too long.[3][4]
-
Coke Deposition: The accumulation of coke or "green oil" on the catalyst surface can alter its electronic properties and block active sites, which may favor the over-hydrogenation of ethylene.[5]
-
Non-Optimal H₂/C₂H₂ Ratio: An excessively high H₂/C₂H₂ ratio can lead to an abundance of surface hydrogen, increasing the likelihood of ethylene being hydrogenated to ethane.
-
Catalyst Deactivation: Sintering of the active metal particles at high temperatures can reduce the number of active sites and alter the catalyst's selectivity.[6]
Q3: How can we regenerate our coked catalyst?
A3: Catalyst deactivation by coke is often reversible, and the catalyst's activity can be restored through regeneration.[6] Common methods include:
-
Oxidative Regeneration (Coke Burn-off): This involves carefully controlled heating of the catalyst in the presence of a dilute oxygen stream to burn off the carbonaceous deposits.[4] It is crucial to manage the temperature to prevent thermal damage to the catalyst.
-
Hydrogen Stripping: This method uses a stream of hydrogen at elevated temperatures to hydrogenate and remove the oligomers and coke precursors from the catalyst surface.[7]
Q4: What is "green oil" and how can we minimize its formation?
A4: "Green oil" is a term for the liquid hydrocarbon mixtures, primarily C4 to C20 oligomers, that form during acetylene hydrogenation.[1][8] These oligomers deposit on the catalyst, leading to deactivation.[6] To minimize its formation:
-
Optimize Operating Conditions: Maintain a sufficiently high H₂/C₂H₂ ratio and control the reaction temperature to favor hydrogenation over oligomerization.[2]
-
Catalyst Selection: Employing bimetallic catalysts, such as Pd-Ag or Pd-Co, can enhance selectivity to ethylene and suppress the formation of green oil precursors.[9][10]
-
Reactor Design: In industrial settings, a green oil collecting tank is often installed downstream of the reactor to reduce its impact on the catalyst.[6]
Troubleshooting Guides
Guide 1: Low Ethylene Selectivity and High Ethane Production
This guide addresses the issue of decreased ethylene yield due to over-hydrogenation.
| Symptom | Possible Cause | Corrective Action |
| Increased ethane concentration in the product stream. | Excessive Reaction Temperature: High temperatures accelerate the hydrogenation of ethylene to ethane.[3] | Gradually decrease the reactor temperature in small increments (e.g., 5-10°C) and monitor the product composition. |
| Decreased ethylene selectivity at full acetylene conversion. | Non-Optimal H₂/C₂H₂ Ratio: A high hydrogen concentration can lead to over-hydrogenation. | Reduce the hydrogen flow rate to achieve an optimal H₂/C₂H₂ ratio. Refer to experimental data for your specific catalyst system. |
| Gradual decline in selectivity over time. | Catalyst Deactivation (Sintering): Prolonged operation at high temperatures can cause metal particles to agglomerate, reducing active surface area and altering selectivity.[6] | If temperature and H₂/C₂H₂ ratio adjustments are ineffective, the catalyst may require regeneration or replacement. |
Guide 2: Rapid Catalyst Deactivation and Increased Pressure Drop
This guide focuses on issues arising from significant coke or "green oil" formation.
| Symptom | Possible Cause | Corrective Action |
| A noticeable increase in pressure drop across the reactor bed. | Blockage by Coke/Green Oil: Accumulation of heavy hydrocarbons is physically obstructing the catalyst bed.[6] | Initiate a catalyst regeneration procedure (hydrogen stripping or oxidative burn-off). |
| A rapid decrease in acetylene conversion. | Fouling of Active Sites: Coke deposits are covering the catalyst's active sites.[6] | Increase the H₂/C₂H₂ ratio to help inhibit further oligomerization.[2] If activity is not restored, proceed with regeneration. |
| Visible "green oil" in downstream components. | Excessive Oligomerization: Reaction conditions are heavily favoring the formation of heavy byproducts.[1] | Lower the reaction temperature to reduce the rate of oligomerization.[2] Ensure the acetylene concentration in the feed is within the recommended range. |
Data Presentation
Table 1: Effect of Catalyst Composition on Ethylene Selectivity
| Catalyst | Pd:Modifier Molar Ratio | Reaction Temperature (°C) | Ethylene Selectivity (%) | Reference |
| 0.5% Pd-Co/C | 1:0 | 45 | 60 | [9] |
| 0.5% Pd-Co/C | 1:2 | 45 | 67 | [9] |
| 0.5% Pd-Co/C | 1:4 | 45 | 67 | [9] |
| NiGa/α-Al₂O₃ | - | >100 | ~80 | [11] |
| Pd₇Ag₂/α-Al₂O₃ | 7:2 | >100 | 85 | [11] |
Table 2: Influence of Operating Temperature on Acetylene Conversion and Ethylene Selectivity for a PdAg Catalyst
| Reaction Temperature (°C) | Acetylene Conversion (%) | Ethylene Selectivity (%) | Notes | Reference |
| 50 | Low activity | - | Only slightly active for high Ag content catalysts. | [12] |
| 100 | >95 | >60 | Stable selectivity achieved. | [12] |
| 150 | >95 | >60 (improves over time) | Best ethylene selectivity observed at this temperature. | [12] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing for Selective Acetylene Hydrogenation
Objective: To evaluate the performance (acetylene conversion and ethylene selectivity) of a catalyst under controlled laboratory conditions.
Apparatus:
-
Fixed-bed reactor (e.g., quartz tube with a 4 mm inner diameter).[13]
-
Temperature controller and furnace.
-
Mass flow controllers for reactant gases (acetylene, hydrogen, ethylene, inert gas).
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Loading: Load a pre-determined amount of catalyst (e.g., 0.1 g, sieved to 100-200 µm) into the reactor, diluted with an inert material like α-Al₂O₃ to ensure isothermicity.[13]
-
Catalyst Pre-treatment (Reduction): Heat the catalyst under a flow of hydrogen (e.g., 50% H₂ in Argon) at a specified temperature (e.g., 150-500°C) for a set duration (e.g., 2 hours) to reduce the metal oxide precursors to their active metallic state.[4][13]
-
Reaction:
-
Product Analysis:
-
Periodically sample the reactor effluent and analyze it using a GC to determine the concentrations of acetylene, ethylene, ethane, and other byproducts.
-
-
Data Calculation:
-
Calculate acetylene conversion and ethylene selectivity based on the inlet and outlet gas compositions.
-
Protocol 2: Temperature-Programmed Oxidation (TPO) of Coked Catalysts
Objective: To characterize the amount and nature of carbonaceous deposits (coke) on a deactivated catalyst.
Apparatus:
-
Catalyst characterization system equipped with a microreactor, a furnace with a programmable temperature controller, and a detector (e.g., mass spectrometer or a thermal conductivity detector). An advanced setup may use a methanator and a flame ionization detector (FID) for higher sensitivity.[5]
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the coked catalyst (e.g., 20 mg) into the sample cell.[5]
-
Purging: Purge the system with an inert gas (e.g., helium or nitrogen) at room temperature to remove any adsorbed gases.
-
Oxidation:
-
Detection:
-
Continuously monitor the concentration of CO and CO₂ in the effluent gas using the detector. The area under the resulting peaks is proportional to the amount of coke on the catalyst.
-
-
Analysis:
-
The temperature at which the oxidation peaks occur can provide information about the nature of the coke. Lower temperature peaks correspond to more reactive, "soft" coke, while higher temperature peaks indicate more graphitic, "hard" coke.[15]
-
Visualizations
Caption: Troubleshooting workflow for low ethylene selectivity.
Caption: Reaction pathways in selective acetylene hydrogenation.
Caption: A typical experimental workflow for catalyst evaluation.
References
- 1. pall.com [pall.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in thermocatalytic acetylene selective hydrogenation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01237B [pubs.rsc.org]
- 4. US8158837B2 - Method for selective hydrogenation of acetylene to ethylene - Google Patents [patents.google.com]
- 5. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. US10399914B2 - Green oil removal from ethylene plants - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. cigru.wvu.edu [cigru.wvu.edu]
- 12. Selective hydrogenation of highly concentrated acetylene streams over mechanochemically synthesized PdAg supported catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01424F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. osti.gov [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
resolving overlapping spectral features in acetylene-water spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylene-water spectroscopy. Our goal is to help you resolve common issues, particularly those related to overlapping spectral features.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of overlapping spectral features in this compound spectroscopy?
Overlapping spectral features in the spectroscopy of this compound complexes can arise from several factors:
-
Presence of multiple cluster sizes: The sample may contain a mixture of acetylene (B1199291) monomers, water monomers, this compound dimers, trimers, and larger clusters (C₂H₂)n(H₂O)m. Each of these species will have its own distinct rovibrational spectrum, leading to congestion.
-
Isomeric forms: For a given cluster size (e.g., dimer, trimer), multiple structural isomers may exist with slightly different energies and therefore distinct, but closely spaced, spectral transitions.
-
Hot bands: Transitions originating from vibrationally excited states ("hot bands") can overlap with the fundamental transitions from the vibrational ground state, especially at higher temperatures.
-
Rotational congestion: At the resolution limits of the spectrometer, individual rotational lines within a vibrational band can be so closely spaced that they are not fully resolved, leading to broad, overlapping features.
-
Pressure and temperature broadening: Increased pressure and temperature can lead to the broadening of spectral lines, causing them to merge.[1][2]
-
Instrumental artifacts: The instrument line shape, non-linearity of detectors, and other instrumental factors can contribute to the apparent overlap of spectral features.[3]
Q2: How can I confirm the presence of this compound complexes in my experiment?
Confirming the formation of this compound complexes typically involves a combination of experimental and computational approaches:
-
Mass Spectrometry: Coupling your spectroscopy setup with a mass spectrometer allows for the direct detection of different cluster sizes, confirming their presence in the molecular beam.
-
Concentration Dependence Studies: By systematically varying the concentration of acetylene and water in the gas mixture, you can observe changes in the intensity of spectral features. Features corresponding to this compound complexes will show a dependence on the product of the acetylene and water concentrations.
-
Comparison with Theoretical Predictions: Ab initio and Density Functional Theory (DFT) calculations can predict the vibrational frequencies and rotational constants of different this compound clusters and their isomers.[4][5][6] Comparing your experimental spectrum to these theoretical predictions can help in assigning observed features to specific complexes.
-
Isotopic Substitution: Replacing hydrogen with deuterium (B1214612) in either acetylene (C₂D₂) or water (D₂O) will cause predictable shifts in the vibrational frequencies and changes in the rotational constants.[7] Observing these isotopic shifts can definitively confirm the presence of complexes and aid in vibrational mode assignment.
Troubleshooting Guides
Problem 1: My spectrum shows a broad, unresolved feature where I expect to see distinct rovibrational lines for the this compound dimer.
Possible Cause 1: High Temperature and/or Pressure
-
Explanation: Elevated temperatures populate higher rotational states and increase Doppler broadening, while higher pressures lead to collisional (pressure) broadening. Both effects cause individual spectral lines to widen and merge.[1][2]
-
Solution:
-
Cool the sample: Utilize a supersonic jet expansion to achieve rotational and vibrational cooling of the molecular complexes. This technique significantly reduces spectral congestion by narrowing the rotational population distribution and minimizing Doppler broadening.
-
Reduce sample pressure: Lower the backing pressure of your gas mixture to minimize collisional broadening.
-
Possible Cause 2: Instrumental Resolution is Insufficient
-
Explanation: The intrinsic width of your instrument's line shape may be larger than the spacing between the rotational lines of the this compound complex.
-
Solution:
-
Use a higher-resolution spectrometer: Techniques like cavity ring-down spectroscopy (CRDS) or high-resolution Fourier-transform infrared (FTIR) spectroscopy are often necessary to resolve the fine rotational structure of weakly bound complexes.
-
Optimize instrument settings: Ensure your spectrometer is properly aligned and calibrated. For FTIR instruments, increasing the optical path difference can improve resolution.
-
Possible Cause 3: Predissociation Broadening
-
Explanation: Vibrational predissociation is a process where the complex dissociates upon vibrational excitation. This limits the lifetime of the excited state and, due to the Heisenberg uncertainty principle, leads to a broadening of the spectral lines. The lifetime for C₂H₂–H₂O with Kₐ' = 1 has been estimated to be around 0.8 ns.[7]
-
Solution: This is an intrinsic property of the complex and cannot be easily changed. However, understanding the expected broadening can aid in fitting the spectral profile. Different vibrational modes and rotational levels may have different predissociation rates, leading to variations in linewidths across the spectrum.
Problem 2: I am struggling to distinguish between the spectral features of the acetylene monomer, water monomer, and the this compound complex.
Possible Cause: Overlap of Monomer and Complex Absorptions
-
Explanation: The vibrational frequencies of the C-H stretch in the this compound complex are often shifted only slightly from those of the free acetylene monomer. Similarly, the O-H stretches in the complex are close to those of the free water molecule.
-
Solution:
-
Record reference spectra: Obtain high-quality spectra of pure acetylene and pure water under the same experimental conditions (temperature, pressure, and instrumental setup).
-
Spectral subtraction: Use spectral subtraction software to remove the contributions of the monomers from the spectrum of the mixture. This can help to isolate the features corresponding to the complex. Be cautious with this method, as it can introduce artifacts if the line shapes or intensities are not perfectly matched.
-
Focus on unique spectral regions: Look for new vibrational bands that are only present in the mixed spectrum. These are strong indicators of complex formation. For example, intermolecular vibrational modes of the complex occur at very low frequencies and are unique to the complex.
-
Utilize isotopic substitution: As mentioned in the FAQs, isotopic substitution provides a powerful method for distinguishing between monomer and complex features due to the predictable frequency shifts.
-
Problem 3: My baseline is noisy, drifting, or has unexpected curvatures, making it difficult to accurately identify and integrate peaks.
Possible Cause 1: Instrumental Instability or Contamination
-
Explanation: Baseline problems can stem from various sources including detector noise, temperature fluctuations, contamination in the optical path, or a dirty ATR element if applicable.[8][9][10]
-
Solution:
-
Allow for instrument warm-up: Ensure the light source and detector have reached thermal equilibrium before collecting data.
-
Clean optical components: Regularly inspect and clean mirrors, windows, and other optical elements in the beam path.
-
Purge the spectrometer: For FTIR instruments, purge the sample compartment with dry nitrogen to reduce interference from atmospheric water vapor and carbon dioxide.[11]
-
Perform a background scan with a clean, empty cell: This can help identify if the issue is with the instrument itself or the sample.[10]
-
Possible Cause 2: Inadequate Data Processing
-
Explanation: The raw spectral data may require mathematical correction to establish a flat baseline.
-
Solution:
-
Apply a baseline correction algorithm: Most spectroscopy software includes tools for baseline correction. Common methods include multi-point baseline correction, polynomial fitting, and wavelet-based approaches.
-
Choose the appropriate correction method: The choice of baseline correction method will depend on the nature of the baseline distortion. For a simple linear drift, a two-point correction may suffice. For more complex curvatures, a polynomial fit or a more advanced algorithm might be necessary.
-
Experimental Protocols
High-Resolution Spectroscopy of this compound Complexes using a Supersonic Jet Expansion
This protocol describes the general methodology for obtaining high-resolution infrared spectra of this compound complexes.
-
Gas Mixture Preparation:
-
Prepare a dilute gas mixture of acetylene (typically <1%) and water vapor in a carrier gas such as argon or helium.
-
The concentration of water can be controlled by passing a portion of the carrier gas through a water bubbler.
-
The final concentrations should be optimized to favor the formation of the desired complex (e.g., dimer) while minimizing the formation of larger clusters.
-
-
Supersonic Jet Expansion:
-
Introduce the gas mixture into a high-vacuum chamber through a pulsed nozzle (e.g., a General Valve).
-
The rapid expansion of the gas from high pressure (typically 1-10 atm) to high vacuum results in significant cooling of the internal degrees of freedom (rotation and vibration) of the molecules and complexes to a few Kelvin.
-
-
Spectroscopic Interrogation:
-
A narrow-linewidth, tunable infrared laser is directed through the supersonic jet, perpendicular to the gas flow.
-
The laser frequency is scanned across the spectral region of interest.
-
Commonly used laser sources include tunable diode lasers, difference frequency generation (DFG) lasers, and optical parametric oscillators (OPOs).
-
-
Detection:
-
The absorption of the laser radiation is monitored using a suitable detector.
-
For high-sensitivity measurements, techniques like cavity ring-down spectroscopy (CRDS) can be employed. In CRDS, the supersonic jet is passed through a high-finesse optical cavity, and the absorption is determined by measuring the decay rate of light trapped in the cavity.
-
-
Data Acquisition:
-
The absorption signal is recorded as a function of the laser frequency.
-
A wavemeter is used to accurately calibrate the laser frequency.
-
Data Presentation
Table 1: Spectroscopic Constants for the this compound Dimer
| Parameter | C₂H₂–H₂O | C₂H₂–D₂O | C₂D₂–H₂O | Reference |
| A (cm⁻¹) | - | 7.313 ± 0.007 | - | [7] |
| (B+C)/2 (MHz) | 2999.3 | 2750.9 | 2800.7 | |
| (B-C)/2 (MHz) | 196.4 | 165.7 | 185.1 |
Table 2: Predissociation Lifetimes for Vibrational Bands of this compound Dimers
| Species | Kₐ' | Predissociation Lifetime (ns) | Reference |
| C₂H₂–H₂O | 1 | ~0.8 | [7] |
| C₂H₂–H₂O | 0 | <0.05 | [7] |
| C₂D₂–H₂O | 1 | ~1.6 | [7] |
| C₂D₂–H₂O | 0 | ~0.8 | [7] |
Visualizations
Caption: Experimental workflow for high-resolution spectroscopy of this compound complexes.
Caption: Troubleshooting logic for resolving overlapping spectral features.
Caption: Workflow for spectral deconvolution and fitting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. egusphere.copernicus.org [egusphere.copernicus.org]
- 4. Potential models and local mode vibrational eigenvalue calculations for acetylene: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Predicted compounds of radon with acetylene and water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Ab Initio Rovibrational Spectroscopy of the Acetylide Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. youtube.com [youtube.com]
controlling reaction temperature in exothermic acetylene hydration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic hydration of acetylene (B1199291).
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for acetylene hydration?
A1: The optimal reaction temperature for acetylene hydration is highly dependent on the catalyst system being employed.
-
Mercury-based catalysts: Traditionally, these reactions are conducted at temperatures between 90-95°C.[1]
-
Gold-based catalysts: Gas-phase reactions using gold catalysts on carbon supports typically require temperatures in the range of 160-220°C.[1] However, modifications to the carbon support can lower the light-off temperature to 130-190°C.
-
Zinc-based catalysts: These catalysts often operate at higher temperatures, around 240°C.[2]
-
Copper-based catalysts: Bimetallic copper-zinc systems have been shown to be effective at temperatures between 75-85°C.[2]
-
Ruthenium-based catalysts: Water-soluble ruthenium catalysts can effectively hydrate (B1144303) acetylene at 80°C.[3]
-
Metal-Organic Framework (MOF) catalysts: A Hg(II)-laced MOF has demonstrated the ability to catalyze this reaction at room temperature.[4][5][6]
Q2: Why is temperature control so critical in acetylene hydration?
A2: Acetylene hydration is a highly exothermic reaction.[1] Poor temperature control can lead to several undesirable outcomes:
-
Runaway Reactions: The significant heat release can cause a rapid increase in temperature, potentially leading to a loss of control over the reaction and creating safety hazards.
-
Catalyst Deactivation: High temperatures can accelerate catalyst deactivation through processes like coking and sintering of metal particles.[7]
-
Reduced Selectivity: Elevated temperatures can promote the formation of unwanted byproducts, such as crotonaldehyde, acetone, and polymeric species, thus reducing the selectivity for the desired acetaldehyde (B116499) product.[1][8]
-
Safety Hazards: Acetylene itself is thermodynamically unstable and can decompose explosively at elevated temperatures and pressures.[9]
Q3: What are the advantages of performing acetylene hydration in the liquid phase?
A3: The primary advantage of conducting the reaction in a liquid phase is superior temperature control.[1] The solvent can act as a heat sink, effectively dissipating the heat generated during the exothermic reaction and maintaining a more uniform temperature throughout the reactor. This helps to prevent the formation of hot spots and reduces the risk of runaway reactions.
Q4: My catalyst is deactivating quickly. What are the common causes and solutions?
A4: Catalyst deactivation is a common issue in acetylene hydration. The primary causes include:
-
Coke Formation: At higher temperatures, acetylene can polymerize on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[1]
-
Solution: Optimizing the reaction temperature and pressure can help minimize coke formation. Periodic catalyst regeneration by controlled oxidation (e.g., with air and steam) can also be employed.[8]
-
-
Reduction of Metal Salts: In some catalytic systems, the active metal ions can be reduced to an inactive metallic state during the reaction. For example, mercuric salts can be reduced.
-
Solution: The addition of an oxidizing agent, such as iron(III) sulfate (B86663) in the case of mercury catalysts, can help to reoxidize the reduced metal and maintain catalyst activity.[1]
-
-
Sintering of Metal Particles: At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger, less active particles.
-
Solution: Using catalyst supports with strong metal-support interactions or employing stabilizing ligands can help to prevent sintering.[7]
-
Troubleshooting Guides
Issue 1: Low Conversion of Acetylene
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Verify that the reaction temperature is within the optimal range for your specific catalyst system. Refer to the FAQ on typical temperature ranges. |
| Catalyst Deactivation | Check for signs of catalyst deactivation such as a change in color or the presence of carbon deposits. Consider regenerating or replacing the catalyst. |
| Insufficient Catalyst Loading | Ensure that the amount of catalyst used is appropriate for the scale of your reaction. |
| Poor Mass Transfer | In gas-phase reactions, ensure adequate mixing of reactants. In liquid-phase reactions, ensure efficient bubbling of acetylene through the catalyst solution. |
| Inhibitors in Feedstock | Impurities in the acetylene or water feed can poison the catalyst. Purify the starting materials if necessary. |
Issue 2: Poor Selectivity to Acetaldehyde
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures favor the formation of byproducts. Gradually decrease the reaction temperature to see if selectivity improves. |
| Presence of Hot Spots | Uneven temperature distribution in the reactor can lead to localized areas of high temperature. Improve mixing or use a reactor with better heat transfer characteristics. |
| Incorrect Catalyst Composition | The choice of catalyst and any co-catalysts or promoters can significantly impact selectivity. Verify the catalyst formulation. |
| Incorrect Reactant Ratio | The molar ratio of water to acetylene can influence selectivity. Experiment with adjusting this ratio. |
Quantitative Data Summary
| Catalyst System | Temperature (°C) | Acetylene Conversion (%) | Acetaldehyde Selectivity (%) | Reference |
| CuCl2 in ionic liquid | 180 | ~40 | >90 | [1] |
| Zn-4Bi/MCM-41 | 240 | 90 | 85 | [2] |
| Zn-1.5TfOH/AC | Not Specified | 96 | Not Specified | [2][10] |
| Cu-1.5IL/AC | 240 | 96.8 | 87.1 | [2] |
| Cu-based with HEDP ligand | Not Specified | 99 | >82.9 | [2] |
| (Fe2O3)x:(MoO3)y:(ZnO)z:(Mn2O3)k | 360-440 | - | - | [11] |
| Au/C (standard) | 190 (light-off) | - | - | [7] |
| Au/C (oxidized support) | 130-160 (light-off) | - | - | [7] |
Experimental Protocols
Protocol 1: Gas-Phase Acetylene Hydration using a Fixed-Bed Reactor
This protocol is a general guideline based on typical experimental setups described in the literature.[2][11]
-
Catalyst Preparation: Prepare the desired catalyst (e.g., Zn-based on a support) via impregnation or other suitable methods.
-
Reactor Setup: Load the catalyst into a fixed-bed reactor. The reactor should be equipped with a thermocouple to monitor the catalyst bed temperature and a heating element to control the reaction temperature.
-
Pre-treatment: Before introducing the reactants, purge the reactor with an inert gas (e.g., nitrogen or argon) at an elevated temperature to remove any adsorbed moisture or impurities from the catalyst.
-
Reaction: a. Heat the reactor to the desired reaction temperature (e.g., 240°C for a Zn-based catalyst).[2] b. Introduce a gaseous mixture of acetylene and water vapor into the reactor at a controlled flow rate (defined by the Gas Hourly Space Velocity, GHSV). The molar ratio of water to acetylene should be controlled (e.g., n(H2O)/n(C2H2) = 4).[2] c. Pass the reactant mixture through the catalyst bed.
-
Product Analysis: a. The effluent gas stream from the reactor is passed through a condenser to collect the liquid products. b. Analyze the liquid and gas phases using techniques such as gas chromatography (GC) to determine the conversion of acetylene and the selectivity to acetaldehyde and other products.
Protocol 2: Liquid-Phase Acetylene Hydration
This protocol is a generalized procedure based on descriptions of liquid-phase acetylene hydration.[1][12]
-
Catalyst Solution Preparation: Dissolve the catalyst (e.g., mercury salt or a water-soluble ruthenium complex) in the appropriate solvent (e.g., water or an ionic liquid) in a reaction vessel.
-
Reactor Setup: The reaction vessel should be equipped with a gas inlet tube for bubbling acetylene, a condenser to prevent loss of volatile components, a stirrer for agitation, and a temperature control system (e.g., an oil bath).
-
Reaction: a. Heat the catalyst solution to the desired reaction temperature (e.g., 80-95°C).[1] b. Bubble acetylene gas through the catalyst solution at a controlled rate. c. The acetaldehyde product, being volatile, will exit the reactor as a gas along with unreacted acetylene.
-
Product Recovery and Analysis: a. The exit gas stream is passed through a cold trap or a scrubbing system with chilled water to capture the acetaldehyde.[12] b. The collected product can be analyzed by methods such as GC or NMR to determine the yield.
Visualizations
Caption: Troubleshooting workflow for low acetylene conversion.
Caption: Logical relationships in temperature control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Room-temperature acetylene hydration by a Hg(II)-laced metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Room-temperature acetylene hydration by a Hg(ii)-laced metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. US3095453A - Hydration of acetylene to produce - Google Patents [patents.google.com]
purification of acetaldehyde from acetylene hydration products
Welcome to the Technical Support Center for the Purification of Acetaldehyde (B116499) from Acetylene (B1199291) Hydration Products. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of acetaldehyde.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| AC-T01 | Low Purity of Distilled Acetaldehyde | Inefficient fractionation due to incorrect column packing or temperature control.[1] | - Ensure the use of a high-efficiency fractional distillation column (e.g., Dufton or Hempel column).[1] - Maintain a slow distillation rate and control the temperature at the head of the column to not exceed 30-32°C.[1] - Consider redistillation of the product for higher purity.[1] |
| AC-T02 | Product is Contaminated with Crotonaldehyde (B89634) | Aldol (B89426) condensation of acetaldehyde, often catalyzed by acidic or basic conditions.[2] | - Neutralize the crude acetaldehyde mixture before distillation. Shaking with sodium bicarbonate (NaHCO3) can be effective.[3] - Optimize reaction conditions during acetylene hydration to minimize crotonaldehyde formation, such as controlling temperature and catalyst.[4] |
| AC-T03 | Distillation Column Flooding | Excessive vapor flow rate, causing liquid to be carried up the column.[5] | - Reduce the heating rate to decrease the vapor velocity. - Ensure the column is not fouled or blocked, which can restrict vapor flow.[6] - Check for proper functioning of the condenser to avoid pressure buildup. |
| AC-T04 | Product Yield is Lower Than Expected | - Loss of volatile acetaldehyde (boiling point ~21°C) during transfer or distillation.[1] - Polymerization of acetaldehyde to paraldehyde.[7] | - Use an ice-cooled receiver during distillation to minimize evaporation losses.[1] - Add a polymerization inhibitor like hydroquinone (B1673460) to the acetaldehyde before distillation.[3] - Store purified acetaldehyde at low temperatures (2-8°C) under an inert atmosphere.[8] |
| AC-T05 | Formation of a White Precipitate (Acetaldehyde Ammonia) | Unintentional reaction with ammonia (B1221849) or amine sources. | - For purification, this reaction can be intentionally used by converting acetaldehyde to its crystalline ammonia trimer, which is then separated and carefully treated with sulfuric acid to regenerate pure acetaldehyde.[1][7] |
| AC-T06 | Inconsistent Results from Purity Analysis (GC/HPLC) | - Improper sample preparation for a highly volatile analyte.[9] - Instability of the acetaldehyde-hydrazone derivative in HPLC methods.[10] | - Chill samples to approximately -20°C before handling and preparing standards to reduce evaporation.[9][11] - For HPLC, optimize the derivatization reaction pH (optimal around 4.0), time, and temperature to ensure complete and stable derivative formation.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities found in crude acetaldehyde from acetylene hydration?
A1: The primary impurities include unreacted acetylene, water, ethyl alcohol, acetal, and crotonaldehyde.[1][4] Crotonaldehyde is formed from the self-condensation of acetaldehyde.[2] Historically, processes using mercury-based catalysts could also lead to mercury-containing byproducts.[12][13]
Q2: What is the boiling point of acetaldehyde and why is it challenging to handle?
A2: Pure acetaldehyde has a very low boiling point of approximately 21°C (70°F).[1] This high volatility makes it difficult to handle without significant losses due to evaporation. It requires cooling during distillation and storage to maintain it in a liquid state.[1][8]
Q3: What safety precautions are essential when purifying acetaldehyde?
A3: Acetaldehyde is an extremely flammable liquid and vapor that can form explosive peroxides upon exposure to air.[14][15] It is also a suspected carcinogen and can cause serious eye and respiratory irritation.[8][14] Essential safety precautions include:
-
Working in a certified chemical fume hood.[8]
-
Using explosion-proof equipment and taking measures to prevent static discharge.[8][14]
-
Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[8]
-
Storing acetaldehyde at low temperatures (2-8°C) under an inert gas like nitrogen in a tightly sealed container.[8]
Q4: Can fractional distillation alone achieve high purity?
A4: While fractional distillation is the primary method, achieving very high purity can be difficult due to the potential formation of azeotropes (constant boiling point mixtures).[1] For extremely high purity, a multi-step approach may be necessary. This can include a chemical purification step, such as converting acetaldehyde to its crystalline ammonia trimer, separating the crystals, and then regenerating the acetaldehyde.[1][7]
Q5: What is extractive distillation and can it be used for acetaldehyde purification?
A5: Extractive distillation is a technique used to separate mixtures with close boiling points or azeotropes by introducing a high-boiling solvent.[16][17] This solvent alters the relative volatilities of the components, making them easier to separate.[17] While not the most common method cited for this specific process, it is a powerful technique for difficult separations and could be applied, for example, by using a solvent that selectively interacts with acetaldehyde or its impurities.[18][19]
Q6: How can I prevent acetaldehyde from polymerizing during storage?
A6: Acetaldehyde can trimerize to paraldehyde, especially in the presence of acid traces.[7] To prevent this, store pure acetaldehyde at recommended low temperatures (2-8°C) and consider adding a small amount of a polymerization inhibitor like hydroquinone.[3][8]
Data Presentation
Table 1: Boiling Points of Acetaldehyde and Common Impurities
| Compound | Boiling Point (°C) at 1 atm | Notes |
| Acetaldehyde | 21 | The target product; highly volatile.[1] |
| Crotonaldehyde | 102.1 | A common byproduct from aldol condensation.[20] |
| Ethanol | 78.4 | Can be formed as a side-reaction product.[1] |
| Water | 100 | Present from the hydration reaction. |
| Acetylene | -84 (sublimes) | Unreacted starting material. |
| Paraldehyde | 124 | Trimer of acetaldehyde; can form during storage. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a standard method for purifying acetaldehyde from less volatile impurities.[3]
Objective: To obtain pure acetaldehyde by separating it from higher-boiling impurities like water, ethanol, and crotonaldehyde.
Materials:
-
Crude acetaldehyde mixture
-
Anhydrous calcium sulfate (B86663) (CaSO4) or sodium bicarbonate (NaHCO3)
-
Boiling chips
-
Fractional distillation apparatus (e.g., with a 70cm Vigreux column)[3]
-
Heating mantle
-
Ice bath
-
Receiving flask
-
Dry nitrogen (N2) gas source (optional but recommended)[3]
Procedure:
-
Pre-treatment: If the crude mixture is acidic or contains crotonaldehyde, first shake it with sodium bicarbonate for 30 minutes, then separate the acetaldehyde layer. Dry the acetaldehyde by stirring with anhydrous calcium sulfate.[3]
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. Place boiling chips in the distillation flask. The receiving flask should be placed in an ice bath to minimize loss of the volatile acetaldehyde.
-
Inert Atmosphere (Optional): Purge the apparatus with dry nitrogen gas to prevent potential peroxide formation.[3]
-
Distillation: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at or near 21°C. Discard the initial portion of the distillate, which may contain highly volatile impurities.[3]
-
Stopping the Process: Stop the distillation when the temperature begins to rise significantly above 22-25°C, or when only a small volume of liquid remains in the distillation flask.[1]
-
Storage: Immediately seal the receiving flask and store the purified acetaldehyde at 2-8°C under an inert atmosphere.[8]
Protocol 2: Purification via Acetaldehyde Ammonia Intermediate
This method is useful when fractional distillation is insufficient to remove certain impurities.[1][7]
Objective: To purify acetaldehyde by converting it to a solid derivative, which is then isolated and decomposed to yield pure acetaldehyde.
Materials:
-
Crude acetaldehyde
-
Diethyl ether
-
Ammonia (gas or concentrated solution)
-
Dilute sulfuric acid (e.g., 29%)[7]
-
Simple distillation apparatus
-
Ice-salt bath
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
Formation of the Trimer: Dissolve the crude acetaldehyde in diethyl ether in a flask. Cool the flask in an ice-salt bath.
-
Precipitation: Bubble ammonia gas through the solution (or add concentrated aqueous ammonia) until the solution is saturated. Acetaldehyde ammonia trimer (2,4,6-trimethyl-1,3,5-triazinane) will precipitate as white crystals.[1]
-
Isolation: Allow the precipitation to complete (about 1 hour). Collect the crystals by suction filtration using a Büchner funnel.[7]
-
Washing and Drying: Wash the crystals with a small amount of cold diethyl ether to remove soluble impurities. Dry the crystals in a desiccator.[7]
-
Regeneration of Acetaldehyde: Place the dried crystals (e.g., 10 g) in a distillation flask and dissolve them in a small amount of water (e.g., 10 mL).[7]
-
Acidification and Distillation: Carefully add cold dilute sulfuric acid to the flask. Set up a simple distillation apparatus with the receiving flask cooled in an ice-salt bath.
-
Collection: Gently heat the flask with a water bath. Pure acetaldehyde will distill over and be collected in the cooled receiver.[7]
-
Storage: Seal and store the purified acetaldehyde as described in the previous protocol.
Visualizations
Caption: General Purification Workflow for Acetaldehyde.
Caption: Troubleshooting Decision Tree for Low Purity.
References
- 1. prepchem.com [prepchem.com]
- 2. celanese.com [celanese.com]
- 3. Purification of Acetaldehyde - Chempedia - LookChem [lookchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Acetaldehyde and Paraldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. wcu.edu [wcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. osha.gov [osha.gov]
- 12. [Side reactions in the catalytic hydration of acetylene. 4. Miscellaneous reactions resulting in the synthesis of alkyl-mercury compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. carlroth.com [carlroth.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. grokipedia.com [grokipedia.com]
- 17. youtube.com [youtube.com]
- 18. US3265593A - Removal of acetaldehyde from ethylene oxide by extractive distillation - Google Patents [patents.google.com]
- 19. processingmagazine.com [processingmagazine.com]
- 20. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Rate of Enzymatic Acetylene Hydration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic acetylene (B1199291) hydration. The information is designed to help you overcome common challenges and enhance the rate of your experiments.
Frequently Asked Questions (FAQs)
Q1: My purified acetylene hydratase (AH) shows low or no activity. What are the possible causes and solutions?
A1: Low or no activity in purified acetylene hydratase is a common issue. Here are the primary causes and troubleshooting steps:
-
Oxygen Exposure: Acetylene hydratase is extremely sensitive to oxygen, which can lead to the degradation of its [4Fe-4S] cluster.[1] All purification and experimental steps must be performed under strict anaerobic conditions.
-
Solution: Use an anaerobic chamber or glove box for all manipulations. Ensure all buffers and solutions are thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) and handled using gas-tight syringes.
-
-
Insufficient Reducing Agent: The enzyme requires a strong reducing agent to maintain the tungsten center in its active W(IV) state.[2][3]
-
Solution: Add a fresh solution of a strong reducing agent, such as titanium(III) citrate (B86180) or sodium dithionite (B78146), to your assay buffer immediately before use. The optimal concentration should be determined empirically, but a good starting point is 1-5 mM.
-
-
Improper Enzyme Storage: Although the enzyme can be stable for some time under air, long-term storage without a reducing agent or at improper temperatures will lead to activity loss.
-
Solution: For long-term storage, flash-freeze the purified enzyme in liquid nitrogen and store it at -80°C in an anaerobic atmosphere. Include a cryoprotectant like glycerol (B35011) (10-20%) to prevent damage from ice crystals.
-
-
Incorrect Assay Conditions: The enzyme has optimal pH and temperature ranges for activity.
-
Solution: Ensure your assay is performed at the optimal pH of 6.0-6.5 and a temperature of 50°C.[2]
-
Q2: I am observing a low yield of acetaldehyde (B116499) in my reaction. How can I increase it?
A2: A low yield of the product, acetaldehyde, can be due to several factors beyond enzyme activity:
-
Substrate Limitation: The concentration of acetylene in the aqueous reaction buffer may be low due to its gaseous nature.
-
Solution: Ensure proper sealing of the reaction vessel to prevent acetylene leakage. Vigorous shaking or stirring can enhance the dissolution of acetylene in the reaction buffer. You can also saturate the buffer with acetylene gas before initiating the reaction.
-
-
Product Inhibition: While acetylene hydratase is not significantly inhibited by its product, acetaldehyde, at high concentrations, it can be a limiting factor in downstream applications.[4]
-
Solution: If the experimental setup allows, consider using a system to remove acetaldehyde as it is formed. This is particularly relevant for continuous reaction setups.
-
-
Enzyme Concentration: The amount of active enzyme may be insufficient.
-
Solution: Increase the concentration of the purified enzyme in your assay. If you are using cell lysate, consider optimizing the expression and purification to obtain a more concentrated enzyme stock.
-
Q3: My acetylene hydratase purification results in a low yield. What are the common pitfalls?
A3: Low yield during purification can be frustrating. Here are some common issues and their solutions:
-
Loss of Activity During Purification: As mentioned, oxygen exposure is a major cause of enzyme inactivation.
-
Solution: Maintain anaerobic conditions throughout the purification process. Use degassed buffers and perform chromatography inside an anaerobic chamber.
-
-
Suboptimal Chromatography Conditions: Incorrect buffer pH or salt concentration can lead to poor binding or elution from chromatography columns.
-
Solution: The isoelectric point (pI) of acetylene hydratase is 4.2.[2] For anion-exchange chromatography, use a buffer with a pH well above the pI (e.g., pH 7.5-8.0) to ensure the protein is negatively charged and binds to the column. Elute with a salt gradient (e.g., NaCl).
-
-
Protein Precipitation: High concentrations of ammonium (B1175870) sulfate (B86663) during the initial precipitation step can lead to irreversible protein aggregation if not handled correctly.
-
Solution: Add the ammonium sulfate slowly while gently stirring on ice. After centrifugation, dissolve the protein pellet in a minimal amount of buffer.
-
Troubleshooting Guides
Low Enzyme Activity
| Symptom | Possible Cause | Recommendation |
| No or very low activity in a fresh enzyme prep | Oxygen contamination during purification or assay setup. | Ensure all buffers are thoroughly degassed. Perform all steps under strictly anaerobic conditions. |
| Absence or degradation of the reducing agent. | Add fresh titanium(III) citrate or sodium dithionite to the assay buffer immediately before use. | |
| Incorrect assay pH or temperature. | Verify that the assay is performed at pH 6.0-6.5 and 50°C.[2] | |
| Activity decreases over time | Gradual oxidation of the enzyme. | Keep the enzyme in an anaerobic environment and in the presence of a reducing agent at all times. |
| Instability of the [4Fe-4S] cluster. | Avoid repeated freeze-thaw cycles. Store the enzyme at -80°C in an anaerobic atmosphere. |
Low Product Yield
| Symptom | Possible Cause | Recommendation |
| Low acetaldehyde concentration despite active enzyme | Insufficient acetylene in the reaction mixture. | Ensure the reaction vessel is sealed tightly. Increase shaking or stirring to improve gas dissolution. |
| Inaccurate quantification of acetaldehyde. | Verify the calibration of your gas chromatograph or the accuracy of your coupled enzyme assay. | |
| Enzyme concentration is the limiting factor. | Increase the concentration of acetylene hydratase in the reaction. |
Experimental Protocols
Purification of Acetylene Hydratase from Pelobacter acetylenicus
This protocol is a summary of the method described by Rosner and Schink (1995).[2] All steps should be performed under strict anaerobic conditions.
-
Cell Lysis: Resuspend cell paste in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a reducing agent) and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-60%. Stir on ice for 30 minutes and then centrifuge to collect the precipitated protein.
-
Anion-Exchange Chromatography:
-
Dissolve the pellet in a minimal volume of anaerobic buffer and load it onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with the same buffer.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.
-
Collect fractions and assay for acetylene hydratase activity.
-
-
Size-Exclusion Chromatography:
-
Pool the active fractions from the anion-exchange step and concentrate them.
-
Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) equilibrated with an anaerobic buffer containing a moderate salt concentration (e.g., 150 mM NaCl).
-
Collect fractions and assay for activity. The expected molecular weight is approximately 73 kDa.[2]
-
-
Purity Check and Storage: Analyze the purity of the final sample by SDS-PAGE. For storage, add glycerol to 10-20%, flash-freeze in liquid nitrogen, and store at -80°C under anaerobic conditions.
Table 1: Purification of Acetylene Hydratase from P. acetylenicus
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
| Crude Extract | 1500 | 300 | 0.2 | 100 | 1 |
| Ammonium Sulfate Ppt. | 450 | 240 | 0.53 | 80 | 2.7 |
| Anion-Exchange | 30 | 180 | 6.0 | 60 | 30 |
| Size-Exclusion | 15 | 108 | 7.2 | 36 | 36 |
Note: These values are illustrative and can vary between preparations.
Coupled Enzymatic Assay for Acetylene Hydratase Activity
This assay couples the production of acetaldehyde to the consumption of NADH by yeast alcohol dehydrogenase (ADH), which can be monitored spectrophotometrically at 340 nm.
-
Prepare Assay Mixture: In an anaerobic cuvette, prepare the following reaction mixture (final volume 1 mL):
-
50 mM Tris-HCl buffer, pH 7.5
-
0.2 mM NADH
-
5 units of yeast alcohol dehydrogenase
-
1-5 mM titanium(III) citrate or sodium dithionite
-
Purified acetylene hydratase (e.g., 10-50 µg)
-
-
Equilibrate: Seal the cuvette and incubate at 50°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Inject a known concentration of acetylene-saturated buffer into the cuvette to start the reaction.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of acetaldehyde production.
-
Calculate Activity: Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to calculate the rate of reaction. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde per minute.
Visualizations
Catalytic Mechanism of Acetylene Hydratase
Caption: Proposed catalytic mechanism of acetylene hydration by acetylene hydratase.
Experimental Workflow for Acetylene Hydratase Studies
Caption: Overall workflow for the purification and activity assay of acetylene hydratase.
Troubleshooting Logic for Low Enzyme Activity
References
- 1. Exploring the Active Site of the Tungsten, Iron-Sulfur Enzyme Acetylene Hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of acetylene hydratase of Pelobacter acetylenicus, a tungsten iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylene hydratase: a non-redox enzyme with tungsten and iron-sulfur centers at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Acetylene-Water Interaction Potentials for Molecular Simulations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Common Force Fields for Simulating Acetylene-Water Systems.
The accurate modeling of interactions between small molecules and water is a cornerstone of computational chemistry, with profound implications for fields ranging from materials science to drug discovery. Acetylene (B1199291), with its simple yet characteristic triple bond, presents an interesting case for studying hydrophobic and weak hydrogen-bonding interactions. The choice of an appropriate interaction potential, or force field, is critical for obtaining reliable results in molecular simulations. This guide provides a comparative overview of common force fields used to model the this compound system, supported by high-level quantum mechanical calculations and experimental data.
Benchmarking the this compound Interaction
To evaluate the performance of various force fields, it is essential to have a reliable benchmark. For the this compound dimer, high-level ab initio quantum mechanical calculations and experimental spectroscopic data provide this ground truth. These studies have established that the most stable configuration involves a hydrogen bond between a hydrogen atom of acetylene and the oxygen atom of water.
A key study provides a benchmark interaction energy for the this compound complex. After correcting for basis set superposition error (BSSE) and zero-point energy (ZPE), the interaction energy (ΔE₀) is calculated to be -2.04 kcal/mol, with an electronic interaction energy (ΔEₑ) of -2.87 kcal/mol.[1] The equilibrium distance for this interaction is also a critical parameter for validation.
Comparison of this compound Interaction Potentials
Several classical force fields are commonly used for molecular simulations. These force fields differ in their parameterization strategies and functional forms. Here, we focus on the non-bonded interaction parameters, which consist of Lennard-Jones potentials and partial atomic charges, as these govern the intermolecular forces between acetylene and water.
For this guide, we will consider acetylene parameters from widely used force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement), in conjunction with common water models like TIP3P and SPC/E. The performance of these combinations in reproducing benchmark data is paramount for their selection in simulation studies.
Data Presentation: A Comparative Table
The following table summarizes the non-bonded parameters for acetylene from different force fields and compares their performance against benchmark data where available. The interaction energy of the this compound dimer, a critical metric, would be a key point of comparison.
| Force Field | Acetylene Atom Type | Charge (e) | σ (Å) | ε (kcal/mol) | Water Model | This compound Interaction Energy (kcal/mol) |
| Benchmark (Ab Initio) | - | - | - | - | - | -2.04 |
| OPLS-AA | HC (sp-hybridized C) | -0.115 | 3.55 | 0.07 | TIP3P | Data to be populated from simulations |
| H (on sp C) | +0.115 | 2.50 | 0.03 | |||
| CHARMM | C (alkyne) | -0.24 | 3.74 | 0.07 | TIP3P | Data to be populated from simulations |
| H (on alkyne C) | +0.24 | 2.00 | 0.046 | |||
| AMBER (GAFF) | ca (sp-hybridized C) | -0.2158 | 3.40 | 0.086 | TIP3P | Data to be populated from simulations |
| ha (H on sp C) | +0.2158 | 2.64 | 0.0157 |
Note: The interaction energies for the force fields need to be calculated through molecular simulations and are presented here as placeholders to illustrate the intended comparison.
Experimental Protocols for Validation
The validation of an interaction potential relies on comparing simulated properties with experimental data. The primary experimental techniques for characterizing the this compound complex are spectroscopic methods.
Microwave Spectroscopy: This technique provides highly accurate information about the rotational constants of the complex. From these constants, the geometry of the dimer, including the intermolecular distance and angles, can be precisely determined. This structural information is a direct and crucial test of the potential energy surface generated by a force field.
Infrared Spectroscopy: Infrared spectroscopy probes the vibrational modes of the complex. The shifts in the vibrational frequencies of the acetylene and water monomers upon complexation provide information about the strength and nature of the intermolecular interaction. For a robust validation, molecular dynamics simulations should be able to reproduce these frequency shifts.
Logical Workflow for Potential Validation
The process of validating an this compound interaction potential involves a systematic comparison of simulation results with benchmark data. This workflow can be visualized as follows:
Conclusion
The selection of an appropriate interaction potential is a critical decision in planning molecular simulations. For the this compound system, while several well-established force fields provide parameters for acetylene, their performance in reproducing high-level theoretical and experimental data can vary. Researchers should carefully consider the properties they aim to study. For instance, if accurate geometries and interaction energies of small clusters are paramount, a force field that has been explicitly validated against ab initio data for the dimer is preferable. For bulk properties, such as solvation free energy, the combination of the acetylene parameters with a suitable water model becomes crucial, and validation against experimental thermodynamic data is necessary. This guide serves as a starting point for researchers to navigate the choices of interaction potentials and to emphasize the importance of validation against reliable benchmark data for predictive and accurate molecular simulations.
References
A Comparative Analysis of Acetylene Solubility in Aqueous and Organic Media
A comprehensive guide for researchers and drug development professionals on the solubility characteristics of acetylene (B1199291), detailing its behavior in water versus common organic solvents. This report provides quantitative solubility data, in-depth experimental methodologies, and a visual representation of solubility principles.
Acetylene (C₂H₂), the simplest alkyne, exhibits significantly different solubility profiles in water compared to organic solvents, a critical consideration in its industrial applications, chemical synthesis, and for safety protocols. This guide provides a detailed comparison of acetylene's solubility, supported by experimental data and methodologies, to inform researchers in their selection of appropriate solvent systems.
Enhanced Solubility in Organic Solvents
Acetylene is characterized by its nonpolar nature, which governs its solubility behavior. In aqueous solutions, its solubility is notably low due to the high polarity of water and the strong hydrogen bonding network between water molecules. Conversely, acetylene demonstrates significantly higher solubility in a range of organic solvents, particularly those with lower polarity or the ability to engage in favorable intermolecular interactions.
Acetone (B3395972), a polar aprotic solvent, is exceptionally effective at dissolving acetylene. This high solubility is attributed to the dipole-induced dipole interactions between the acetone and acetylene molecules. At room temperature and atmospheric pressure, the solubility of acetylene in acetone is approximately 27.9 grams per kilogram.[1] Other organic solvents such as dimethylformamide (DMF), benzene, and ethanol (B145695) also exhibit a greater capacity for dissolving acetylene compared to water. For instance, 1 liter of acetone can dissolve approximately 25 liters of acetylene at 15°C and atmospheric pressure, while 1 liter of water under the same conditions can only dissolve about 1.1 liters.[2]
The influence of pressure on solubility is also more pronounced in organic solvents. For example, at a pressure of 1.2 MPa, one liter of acetone can dissolve up to 300 liters of acetylene.[2] This property is commercially exploited in the safe storage and transportation of acetylene in cylinders, where it is dissolved in acetone or DMF absorbed onto a porous material.
Quantitative Solubility Data
The following table summarizes the solubility of acetylene in water and selected organic solvents at various temperatures and pressures. The data has been collated from multiple sources and standardized for comparative analysis.
| Solvent | Temperature (°C) | Pressure (atm) | Solubility ( g/100 g solvent) | Reference(s) |
| Water | 15 | 1 | ~0.118 | [2] |
| 20 | 1 | 0.12 | ||
| 25 | 1 | 0.12 | [3] | |
| Acetone | 0 | 1 | 5.67 | |
| 5 | 1 | 5.05 | ||
| 15 | 1 | ~2.5 | [2] | |
| Room Temp. | 1 | 2.79 | [1] | |
| Room Temp. | 20.26 | 68.9 | [1] | |
| Dimethylformamide (DMF) | Room Temp. | 1 | 5.1 | [1] |
| Room Temp. | 20.26 | 62.8 | [1] | |
| Ethanol | - | - | Moderately Soluble | |
| Benzene | - | - | Soluble |
Note: Solubility values can vary slightly depending on the experimental method and purity of substances.
Experimental Determination of Acetylene Solubility
The solubility of gases in liquids can be determined through various experimental techniques. The most common methods include volumetric, gravimetric, and saturation methods. Below is a generalized protocol for a volumetric method, often used to determine the Bunsen coefficient, which can then be converted to other solubility units.
Experimental Protocol: Volumetric Method
Objective: To determine the volume of acetylene gas absorbed by a known volume of a solvent at a specific temperature and pressure.
Apparatus:
-
Gas burette
-
Absorption pipette or flask
-
Thermostatic bath to maintain constant temperature
-
Manometer to measure pressure
-
Gas source of pure acetylene
-
Vacuum pump
Procedure:
-
Degassing the Solvent: The solvent is first thoroughly degassed to remove any dissolved air, which would interfere with the measurement. This is typically achieved by boiling the solvent under reduced pressure and then cooling it while maintaining the vacuum.
-
Apparatus Setup: The gas burette and absorption pipette are connected and placed in a thermostatic bath set to the desired experimental temperature. The entire apparatus is then evacuated using a vacuum pump.
-
Introducing the Solvent: A precisely measured volume of the degassed solvent is introduced into the absorption pipette.
-
Introducing Acetylene: Acetylene gas is introduced into the gas burette, and its initial volume is recorded at a known temperature and pressure (usually atmospheric pressure, corrected for the vapor pressure of the solvent).
-
Absorption: The gas from the burette is brought into contact with the solvent in the absorption pipette. The mixture is agitated or shaken to facilitate the dissolution of the gas and to ensure equilibrium is reached.
-
Volume Measurement: Once no more gas is absorbed (i.e., the volume in the burette remains constant over time), the final volume of the gas in the burette is recorded.
-
Calculation: The volume of acetylene absorbed is the difference between the initial and final volumes in the gas burette. This absorbed volume is then corrected to standard temperature and pressure (STP) to calculate the Bunsen coefficient or other solubility units.
Visualization of Solubility Principles
The following diagram illustrates the logical relationship between the properties of acetylene and the solvents that determine its solubility.
Caption: Factors influencing acetylene solubility in different solvents.
References
A Comparative Analysis of Acetylene and Carbon Dioxide Clathrate Hydrates
An Objective Guide for Researchers in Physical Chemistry and Drug Development
Clathrate hydrates, crystalline ice-like solids where guest gas molecules are trapped within a lattice of water molecules, are of significant interest for applications ranging from gas storage and separation to understanding planetary compositions. This guide provides a detailed comparison of the physical and chemical properties of acetylene (B1199291) (C₂H₂) and carbon dioxide (CO₂) clathrate hydrates, offering experimental data and protocols to inform research and development.
Structural and Thermodynamic Properties
Both acetylene and carbon dioxide form a structure I (sI) clathrate hydrate (B1144303) under appropriate temperature and pressure conditions.[1][2] This structure is composed of two small dodecahedral cages (5¹²) and six large tetrakaidecahedral cages (5¹²6²) per unit cell.[1][3] Despite this structural similarity, their formation conditions and thermodynamic stability exhibit notable differences.
| Property | Acetylene (C₂H₂) Hydrate | Carbon Dioxide (CO₂) Hydrate |
| Crystal Structure | Cubic Structure I (sI)[1] | Cubic Structure I (sI)[2][3] |
| Unit Cell Composition | 2(5¹²) ⋅ 6(5¹²6²)[1] | 2(5¹²) ⋅ 6(5¹²6²)[3] |
| Quadruple Points | 273 K / 5.83 bar; 288 K / 33.4 bar[1] | 273.1 K / 12.56 bar; 283.0 K / 44.99 bar[2] |
| Dissociation Enthalpy (ΔHd) | Data not readily available in cited sources. | 57.7 to 67.9 kJ/mol (varies with T & P)[4][5][6][7] |
| Guest Molecule Distribution | Occupies both large and small cages.[1] | Primarily occupies large cages; can occupy small cages.[8] |
| Density (Calculated) | 0.985 g/cm³ (at 195 K) to 0.976 g/cm³ (at 225 K)[1][9][10] | Data not readily available in cited sources. |
Table 1: Comparative Properties of Acetylene and Carbon Dioxide Hydrates.
Phase Stability and Formation Conditions
The stability of a clathrate hydrate is represented by its pressure-temperature (P-T) phase diagram. The equilibrium curve indicates the conditions under which the hydrate can form. Carbon dioxide hydrates generally require higher pressures to form at equivalent temperatures compared to acetylene hydrates. For instance, at 273.1 K, CO₂ hydrate is stable at 12.56 bar, while acetylene hydrate is reported to be stable at a lower pressure of 5.83 bar at 273 K.[1][2]
The following diagram illustrates the conceptual phase stability regions for both hydrates.
Caption: Conceptual phase diagram for C₂H₂ and CO₂ hydrates.
Spectroscopic Signatures for Characterization
Raman spectroscopy is a powerful non-destructive technique for identifying the presence of guest molecules within the hydrate cages and determining their local environment. The vibrational frequencies of the guest molecules shift upon enclathration, providing a unique fingerprint for the hydrate phase.
-
Acetylene Hydrate : The most diagnostic Raman peaks for acetylene trapped in the large 5¹²6² cages are observed at 1966 cm⁻¹ for the C≡C stretch (ν₂) and 3353 cm⁻¹ for the symmetric C-H stretch (ν₁).[1][10] The ν₂ mode for acetylene in the small 5¹² cages is found at 1972.5 cm⁻¹.[1][10]
-
Carbon Dioxide Hydrate : The Fermi diad of CO₂ is characteristic. For CO₂ in the large sI cages, peaks are typically observed around 1277 cm⁻¹ and 1381 cm⁻¹.[11] When CO₂ occupies the small cages of a structure II (sII) hydrate (often formed with a helper molecule), these peaks shift to approximately 1274 cm⁻¹ and 1381 cm⁻¹.[11]
| Vibrational Mode | Gas Phase (cm⁻¹) | C₂H₂ in sI Large Cage (cm⁻¹) | C₂H₂ in sI Small Cage (cm⁻¹) | CO₂ in sI Large Cage (cm⁻¹) |
| C≡C Stretch (ν₂) / CO₂ Fermi Dyad | 1974 (C₂H₂) | 1966[1][10] | 1972.5[1][10] | 1277 & 1381[11] |
| **C-H Symmetric Stretch (ν₁) (C₂H₂) ** | 3374 | 3353[1][10] | N/A | N/A |
Table 2: Comparative Raman Shifts for Acetylene and Carbon Dioxide in Clathrate Hydrates.
Experimental Protocols
A. Hydrate Synthesis
A common method for synthesizing gas hydrates in a laboratory setting is the isochoric pressure method in a high-pressure stirred reactor.
Caption: Workflow for isochoric gas hydrate synthesis.
-
Reactor Preparation : A high-pressure stainless steel reactor equipped with a magnetic stirrer, temperature probe, and pressure transducer is cleaned and dried.
-
Loading : A specific volume of deionized, degassed water is added to the reactor.
-
Sealing and Purging : The reactor is sealed and purged multiple times with the guest gas (acetylene or carbon dioxide) to remove any residual air.
-
Thermostating : The reactor is submerged in a temperature-controlled bath and cooled to the desired experimental temperature (e.g., 274 K).
-
Pressurization : The guest gas is introduced into the reactor until the initial target pressure, well within the hydrate stability region, is reached.
-
Formation : Stirring is initiated to enhance gas-water contact and promote hydrate formation. The formation process is monitored by observing a drop in pressure as gas is consumed to form the solid hydrate.
-
Equilibration : The system is left to equilibrate for several hours after the pressure stabilizes, ensuring maximum hydrate conversion.
B. Characterization Techniques
-
Phase Equilibrium Measurement : The hydrate stability curve is determined by slowly heating the formed hydrate in a stepwise manner. At each temperature step, the system is allowed to equilibrate, and the corresponding pressure is recorded. The dissociation point at a given temperature is identified by a sharp change in the pressure trend.
-
Raman Spectroscopy : In-situ characterization is performed using a Raman spectrometer coupled with a fiber-optic probe inserted into the high-pressure cell. Spectra are collected from the solid hydrate phase to identify the guest molecules and their cage occupancy, as detailed in the spectroscopic signatures section.
-
Powder X-ray Diffraction (PXRD) : To confirm the crystal structure, hydrate samples can be synthesized from ice powder, and PXRD patterns are collected at cryogenic temperatures.[12] This technique provides information on the unit cell parameters and crystal system.
Conclusion
While both acetylene and carbon dioxide form structure I clathrate hydrates, their thermodynamic and spectroscopic properties show distinct differences. Acetylene hydrate forms at milder pressure conditions compared to carbon dioxide hydrate. These differences are crucial for developing applications in gas separation and storage, where selective hydrate formation is desired. The experimental protocols and comparative data presented here provide a foundational guide for researchers to further explore the unique characteristics of these fascinating compounds.
References
- 1. Raman Signatures and Thermal Expansivity of Acetylene Clathrate Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon dioxide clathrate - Wikipedia [en.wikipedia.org]
- 3. Properties of CO2 clathrate hydrates formed in the presence of MgSO4 solutions with implications for icy moons | Astronomy & Astrophysics (A&A) [aanda.org]
- 4. aidic.it [aidic.it]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Raman Signatures and Thermal Expansivity of Acetylene Clathrate Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. scilit.com [scilit.com]
Tungsten vs. Molybdenum Selectivity in Acetylene Hydratase Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tungsten and molybdenum selectivity in acetylene (B1199291) hydratase enzymes, offering insights into their catalytic performance, underlying mechanisms, and the experimental protocols used for their characterization.
Introduction
Acetylene hydratase is a unique enzyme that catalyzes the non-redox hydration of acetylene to acetaldehyde (B116499).[1] It is one of the few known enzymes that utilizes tungsten (W) as its catalytic metal, coordinated by a molybdopterin cofactor.[2][3] While tungsten is the native and more efficient metal for this enzyme, molybdenum (Mo) can be substituted, resulting in a significant decrease in catalytic activity.[2][4] This guide delves into the specifics of this metal selectivity, presenting quantitative data, detailed experimental methodologies, and a visualization of the catalytic pathway to aid researchers in understanding this fascinating tungstoenzyme.
Performance Comparison: Tungsten vs. Molybdenum
The native tungsten-containing acetylene hydratase from Pelobacter acetylenicus exhibits significantly higher catalytic efficiency compared to its molybdenum-substituted counterpart. While precise kinetic parameters for the molybdenum variant are not consistently reported in the literature, a notable decrease in activity is consistently observed. One study reports that the molybdenum variant retains about 60% of the activity of the tungsten-containing enzyme, whereas another indicates it is as much as 10 times less active.[2][4]
Below is a summary of the available quantitative data:
| Parameter | Tungsten Acetylene Hydratase | Molybdenum Acetylene Hydratase | Reference(s) |
| Michaelis Constant (Km) for Acetylene | 14 µM | Not reported | [1][4] |
| Maximum Velocity (Vmax) | 69 µmol·min-1·mg-1 | Significantly lower than W-form | [1][4] |
| Relative Activity | 100% | ~10% - 60% | [2][4] |
Catalytic Mechanism
The proposed catalytic mechanism for acetylene hydratase involves the direct participation of the tungsten (or molybdenum) center. The reaction is thought to proceed through the following key steps:
-
Substrate Binding: Acetylene binds to the W(IV) center in the active site.
-
Nucleophilic Attack: A water molecule, activated by a nearby aspartate residue (Asp13), performs a nucleophilic attack on the bound and activated acetylene.[5]
-
Intermediate Formation: This attack leads to the formation of a vinyl anion intermediate that is stabilized by the metal center.
-
Protonation and Tautomerization: The vinyl anion is subsequently protonated, and the resulting enol tautomerizes to form the final product, acetaldehyde.
The superior performance of the tungsten-containing enzyme is attributed to the relativistic effects of the heavier tungsten atom, which influences the electronic properties of the active site and enhances the binding and activation of acetylene.[6]
Experimental Protocols
Preparation of Molybdenum-Substituted Acetylene Hydratase
The molybdenum-containing form of acetylene hydratase can be produced by manipulating the growth conditions of Pelobacter acetylenicus.[1]
Protocol:
-
Growth Medium: Cultivate Pelobacter acetylenicus in a defined mineral medium.
-
Metal Supplementation: To obtain the molybdenum-substituted enzyme, supplement the growth medium with molybdate (B1676688) (e.g., Na2MoO4) and maintain a very low concentration of tungstate. One study suggests that a molybdenum-dependent active form of the enzyme could be obtained by cultivating the organism on 2 µM molybdate in the presence of nanomolar concentrations of tungstate.
-
Cell Harvest and Lysis: After sufficient growth, harvest the bacterial cells by centrifugation. Lyse the cells using standard methods such as sonication or French press to release the cellular contents.
-
Purification: The molybdenum-substituted acetylene hydratase can then be purified from the cell lysate using a combination of chromatographic techniques, similar to the protocol for the native tungsten enzyme.[1] This typically involves anion-exchange and size-exclusion chromatography.[1]
Acetylene Hydratase Activity Assay
The activity of both tungsten and molybdenum-containing acetylene hydratase is commonly determined using a coupled photometric assay with yeast alcohol dehydrogenase (ADH).[1]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a sealed cuvette under an anaerobic atmosphere (e.g., N2/H2). The mixture should contain:
-
50 mM Tris-HCl buffer (pH 7.5)
-
A strong reducing agent, such as 1.5 mM Ti(III)-citrate or sodium dithionite, to maintain the active W(IV) state of the enzyme.[3]
-
10 mM NADH
-
Yeast alcohol dehydrogenase (e.g., 20 units)
-
-
Enzyme Addition: Add a known amount of purified acetylene hydratase (either the tungsten or molybdenum form) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by injecting a known concentration of acetylene into the sealed cuvette.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by ADH as it reduces the acetaldehyde produced by acetylene hydratase to ethanol.
-
Calculation of Activity: The rate of NADH oxidation is directly proportional to the rate of acetaldehyde formation and thus the activity of acetylene hydratase. The specific activity can be calculated using the Beer-Lambert law and is typically expressed in µmol of product formed per minute per milligram of enzyme (µmol·min-1·mg-1).
Visualizations
Catalytic Cycle of Acetylene Hydratase
Caption: Proposed catalytic cycle of acetylene hydratase.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing W- and Mo-acetylene hydratase.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and Reactivity of a Bioinspired Molybdenum(IV) Acetylene Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of acetylene hydratase of Pelobacter acetylenicus, a tungsten iron-sulfur protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relativistic effect behind the molybdenum vs. tungsten selectivity in enzymes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Acetylene hydratase of Pelobacter acetylenicus. Molecular and spectroscopic properties of the tungsten iron-sulfur enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
catalytic versus enzymatic hydration of acetylene efficiency
A Comparative Guide to Catalytic and Enzymatic Hydration of Acetylene (B1199291)
The conversion of acetylene to acetaldehyde (B116499) through hydration is a fundamental chemical transformation with applications in various industrial processes. This guide provides a detailed comparison of the efficiency and methodologies of two primary approaches: traditional chemical catalysis and biocatalysis using the enzyme acetylene hydratase. This information is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these systems.
Efficiency and Performance: A Quantitative Comparison
The efficiency of acetylene hydration can be evaluated through several key performance indicators, including conversion rates, selectivity towards acetaldehyde, and the conditions required for optimal activity. Below is a summary of these metrics for both catalytic and enzymatic systems.
| Parameter | Catalytic Hydration | Enzymatic Hydration (Acetylene Hydratase) |
| Catalyst/Enzyme | Various metal-based catalysts (e.g., Zn, Cd, Ru, Au, Cu) | Acetylene Hydratase from Pelobacter acetylenicus |
| Acetylene Conversion | Up to 99% with certain zinc-based catalysts.[1] | High, implied by the enzyme's catalytic efficiency |
| Selectivity to Acetaldehyde | Generally high, >70-89% depending on the catalyst and conditions.[1][2] | Highly specific to acetaldehyde formation. |
| Maximum Velocity (Vmax) | Not typically reported in this form. | 69 µmol·min⁻¹·mg⁻¹ of protein.[3][4] |
| Michaelis Constant (Km) for Acetylene | Not applicable. | 14 µM.[3][4] |
| Optimal Temperature | Wide range, often elevated (e.g., 350-400 °C for some catalysts).[2] | 50 °C.[3][5] |
| Optimal pH | Dependent on the specific catalytic system. | 6.0 - 6.5.[3][5] |
| Cofactors/Additives | Often requires acidic conditions or specific ligands. | Requires a strong reducing agent (e.g., titanium(III) citrate (B86180) or dithionite) for activity.[3][6] |
Reaction Mechanisms and Pathways
The underlying mechanisms for catalytic and enzymatic hydration of acetylene differ significantly, which influences their respective efficiencies and selectivities.
Catalytic Hydration: In a simplified view, metal-catalyzed hydration typically involves the activation of the acetylene triple bond by the metal center, making it susceptible to nucleophilic attack by a water molecule. The precise mechanism can vary depending on the metal and ligands involved.
Figure 1: Generalized workflow for catalytic hydration of acetylene.
Enzymatic Hydration: Acetylene hydratase, a tungsten-containing enzyme, catalyzes the non-redox hydration of acetylene.[6][7] The proposed mechanism involves the binding of acetylene to the tungsten center within the enzyme's active site. A nearby aspartate residue (Asp13) is thought to play a crucial role in activating a water molecule for nucleophilic attack on the bound acetylene.[5][8]
Figure 2: Signaling pathway for enzymatic acetylene hydration.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
Catalytic Hydration of Acetylene
A common experimental setup for gas-phase catalytic hydration involves a fixed-bed reactor.
Materials and Methods:
-
Catalyst Preparation: A zinc-containing catalyst, for example, is prepared and loaded into a stainless-steel fixed-bed reactor (e.g., 25 mm diameter, 1000 mm height).[9]
-
Reaction Setup: The reactor is heated to the desired temperature (e.g., 360 °C).[2][10]
-
Reactant Feed: Acetylene gas is saturated with water vapor at a controlled temperature (e.g., 70-80 °C) to achieve a specific water-to-acetylene molar ratio (e.g., 3:1 to 5:1).[10]
-
Reaction Execution: The gas-vapor mixture is passed through the catalyst bed at a defined space velocity (e.g., 180-200 h⁻¹).[2][10]
-
Product Collection and Analysis: The product stream exiting the reactor is cooled, and the condensable products are collected. The composition of the products is then analyzed, typically using gas chromatography, to determine the conversion of acetylene and the selectivity to acetaldehyde.
Enzymatic Hydration of Acetylene: Activity Assay
The activity of acetylene hydratase is often measured using a coupled photometric assay.
Materials and Methods:
-
Enzyme Preparation: Acetylene hydratase is purified from a source such as Pelobacter acetylenicus.[3] The purification can be achieved through methods like ammonium (B1175870) sulfate (B86663) precipitation and various chromatography techniques.[3]
-
Reaction Mixture: The assay mixture typically contains a suitable buffer to maintain the optimal pH (6.0-6.5), a strong reducing agent (e.g., titanium(III) citrate or dithionite) to activate the enzyme, NADH, and yeast alcohol dehydrogenase.[3]
-
Initiation of Reaction: The reaction is initiated by the addition of a known concentration of acetylene to the reaction mixture.
-
Measurement: The hydration of acetylene by acetylene hydratase produces acetaldehyde. The yeast alcohol dehydrogenase present in the mixture then reduces the acetaldehyde to ethanol, a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to the consumption of NADH is monitored spectrophotometrically.
-
Data Analysis: The rate of NADH consumption is directly proportional to the rate of acetaldehyde formation, and thus the activity of acetylene hydratase. The specific activity is calculated and expressed in units such as µmol of product formed per minute per milligram of enzyme.[3]
Comparison of Key Performance Indicators
The choice between a catalytic and an enzymatic approach for acetylene hydration depends on the specific requirements of the application, including desired operating conditions, product purity, and catalyst/enzyme stability.
Figure 3: Key performance indicator comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Purification and characterization of acetylene hydratase of Pelobacter acetylenicus, a tungsten iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Active Site of the Tungsten, Iron-Sulfur Enzyme Acetylene Hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetylene hydratase: a non-redox enzyme with tungsten and iron-sulfur centers at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylene hydratase - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Raman and FTIR Spectroscopy for Acetylene-Water Analysis
For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of dissolved gases in aqueous solutions is a critical task. Acetylene (B1199291) (C₂H₂), a simple alkyne, serves as a fundamental building block in organic synthesis and can be an important analyte in various chemical processes. This guide provides an objective comparison of two powerful vibrational spectroscopy techniques, Raman and Fourier-Transform Infrared (FTIR) spectroscopy, for the quantitative analysis of acetylene-water mixtures. We will delve into the principles of each technique, present a comparative analysis of their performance, and provide detailed experimental protocols.
Principles of Analysis: Raman vs. FTIR Spectroscopy
Both Raman and FTIR spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and quantification. However, they are based on different physical phenomena.
FTIR spectroscopy is an absorption technique. It measures the amount of infrared light absorbed by a sample at different wavelengths. For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment.[1] Water has a very strong IR absorption profile due to the large change in dipole moment during its O-H bond vibrations, which can often interfere with the analysis of aqueous samples.[2]
Raman spectroscopy , on the other hand, is a light-scattering technique. A monochromatic laser interacts with the sample, and the scattered light is analyzed. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational modes of the molecules. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.[2] The symmetrical C≡C triple bond in acetylene is highly polarizable, resulting in a strong Raman signal.[2] Conversely, water is a very weak Raman scatterer, making Raman spectroscopy exceptionally well-suited for analyzing aqueous solutions.[3]
Comparative Analysis
The choice between Raman and FTIR spectroscopy for this compound analysis depends on several factors, including the required sensitivity, the concentration range of interest, and the experimental setup. The following table summarizes a comparison of the two techniques for this specific application.
| Feature | Raman Spectroscopy | FTIR Spectroscopy |
| Principle | Inelastic light scattering | Infrared light absorption |
| Interaction with Acetylene | Strong signal from the symmetric C≡C stretch (~1974 cm⁻¹) | Weaker signals from asymmetric C-H stretch (~3287 cm⁻¹) and bending modes (~729 cm⁻¹) |
| Interaction with Water | Very weak signal, minimal interference | Very strong absorption, significant interference |
| Sample Preparation | Minimal, can analyze through glass vials | Requires ATR accessory for aqueous solutions to minimize water interference |
| Sensitivity | Generally lower than FTIR, but excellent for symmetric bonds | Generally higher, especially for polar functional groups |
| Potential Interferences | Fluorescence from impurities or sample matrix | Strong water absorption bands can obscure analyte signals |
| Advantages for this compound | - Excellent for aqueous samples- Strong signal for acetylene's C≡C bond- Non-invasive measurements | - Can be highly sensitive with appropriate setup (ATR)- Not susceptible to fluorescence |
| Disadvantages for this compound | - Potential for fluorescence interference- Generally lower sensitivity than optimized FTIR | - Strong water interference is a major challenge- Requires direct contact with ATR crystal |
| Reported LOD (Gas Phase) | ~500 ppm in a flame at 1750 K[4] | 0.2 ppm for acetylene gas[5] |
| Estimated LOD (Aqueous) | Low ppm range (inferred from other dissolved gases)[6] | Sub-ppm to low ppm with ATR (inferred from other aqueous analyses)[1] |
Experimental Protocols
Accurate quantitative analysis requires careful preparation of standards and consistent measurement procedures.
Preparation of this compound Standard Solutions
Due to the gaseous nature and limited solubility of acetylene in water, preparing accurate standards requires a specific procedure.[2][7]
-
Deoxygenate Water: Purge deionized water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can interfere with the analysis and potentially react with acetylene.
-
Prepare a Saturated Stock Solution: In a sealed container with a septum, bubble high-purity acetylene gas through a known volume of the deoxygenated water at a controlled temperature and pressure (e.g., 20°C and 1 atm). The solubility of acetylene in water at 293 K (20°C) and 1 atm is approximately 1.17 g/L.[8]
-
Create a Calibration Curve: Prepare a series of dilutions from the saturated stock solution in sealed, headspace-free vials. This should be done by transferring specific volumes of the stock solution to vials already containing a known volume of deoxygenated water and sealing them immediately to prevent gas escape.
-
Determine Exact Concentration (Optional but Recommended): The concentration of the stock solution and the dilutions can be verified using a primary method such as headspace gas chromatography.[9]
Quantitative Analysis Using Raman Spectroscopy
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser appropriate for minimizing fluorescence (e.g., 785 nm).
-
Focus the laser into the center of the sample vial to avoid signal from the glass.
-
Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio. A typical starting point would be an integration time of 10 seconds with 5 accumulations.[10]
-
-
Data Acquisition:
-
Acquire a spectrum of a blank sample (deoxygenated water) to serve as a background.
-
Acquire spectra for each of the prepared this compound standards.
-
Acquire the spectrum of the unknown sample using the same parameters.
-
-
Data Analysis:
-
Subtract the blank spectrum from each of the standard and unknown sample spectra.
-
Identify the characteristic Raman peak for the C≡C stretch of dissolved acetylene (around 1960-1974 cm⁻¹).[4]
-
Measure the area or height of this peak for each standard.
-
Construct a calibration curve by plotting the peak area/height against the known acetylene concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area/height on the calibration curve.[11]
-
Quantitative Analysis Using ATR-FTIR Spectroscopy
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, typically with a diamond or zinc selenide (B1212193) crystal.
-
Ensure the ATR crystal is clean before each measurement.
-
-
Data Acquisition:
-
Acquire a background spectrum with a clean, dry ATR crystal.
-
Acquire a spectrum of a blank sample (deoxygenated water). This will be used for spectral subtraction.
-
For each standard and the unknown sample, apply a small volume to the ATR crystal to ensure full coverage and acquire the spectrum.
-
-
Data Analysis:
-
Subtract the water spectrum from the spectra of the standards and the unknown sample to minimize the interference from water absorption bands.
-
Identify a characteristic absorption band for dissolved acetylene that is minimally obscured by residual water peaks. The C-H bending mode around 730 cm⁻¹ is a potential candidate.
-
Measure the area or height of the selected peak for each standard.
-
Construct a calibration curve by plotting the peak area/height against the known acetylene concentration.[1]
-
Determine the concentration of the unknown sample by interpolating its peak area/height on the calibration curve.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for both Raman and FTIR analysis.
Conclusion
Both Raman and FTIR spectroscopy are viable techniques for the quantitative analysis of this compound mixtures, each with distinct advantages and disadvantages.
Raman spectroscopy is arguably the more straightforward technique for this specific application due to the minimal interference from water.[3] Its ability to perform non-invasive measurements through sealed containers is also a significant advantage when dealing with a volatile analyte like acetylene.
FTIR spectroscopy , when coupled with an ATR accessory, can also be a powerful tool, potentially offering high sensitivity. However, the analysis is more complex due to the need to meticulously subtract the strong water absorption spectrum, which can introduce errors.
For researchers prioritizing ease of use, minimal sample preparation, and a robust method for aqueous solutions, Raman spectroscopy is the recommended choice . If high sensitivity is the primary concern and the instrumentation is available, ATR-FTIR can be a suitable alternative , provided that careful experimental procedures are followed to account for water interference. Ultimately, the selection of the technique will depend on the specific requirements of the analysis, available instrumentation, and the desired balance between sensitivity and experimental simplicity.
References
- 1. agilent.com [agilent.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Underwater In Situ Dissolved Gas Detection Based on Multi-Reflection Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is acetylene dissolved in water more stable than gaseous acetylene?_Chemicalbook [chemicalbook.com]
- 8. Solubilities of Gases in Water at 293 K [wiredchemist.com]
- 9. Discuss the laboratory preparation of Acetylene? [doubtnut.com]
- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 11. static.horiba.com [static.horiba.com]
A Comparative Guide to the Experimental and Theoretical Structures of Acetylene Clathrate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimentally determined and theoretically predicted structures of acetylene (B1199291) clathrate hydrate (B1144303). By presenting quantitative data, detailed experimental protocols, and logical visualizations, this document aims to offer a clear and objective overview for researchers in the fields of materials science, chemistry, and drug development.
Introduction to Acetylene Clathrate Hydrate
Clathrate hydrates are crystalline, ice-like solids in which guest molecules are trapped within a hydrogen-bonded network of water molecules. Acetylene clathrate hydrate, first reported in 1888, adopts a cubic structure I (sI). This structure is composed of two types of polyhedral cavities: two small dodecahedral cages (5¹²) and six large tetrakaidecahedral cages (5¹²6²). The inclusion of acetylene within these water cages modifies the physical and chemical properties of the resulting hydrate, making its structural characterization a subject of significant research interest. Understanding the precise structure of acetylene clathrate hydrate is crucial for its potential applications, including in planetary science and as a model system for gas storage.
Data Presentation: A Comparative Analysis
The structural parameters of acetylene clathrate hydrate have been investigated through both experimental techniques and theoretical calculations. The following table summarizes the key quantitative data obtained from these complementary approaches.
| Parameter | Experimental Value | Theoretical Value | Experimental Method | Theoretical Method |
| Crystal Structure | Cubic Structure I (sI)[1] | Cubic Structure I (sI)[2][3] | X-ray Diffraction[1] | Molecular Dynamics Simulations[2][3] |
| Unit Cell Composition | 2(5¹²) ⋅ 6(5¹²6²)[1] | 2(5¹²) ⋅ 6(5¹²6²)[2] | X-ray Diffraction[1] | Molecular Dynamics Simulations[2] |
| Lattice Parameter (Å) | 11.967(2) at 195 K; 12.003(2) at 225 K[1] | Varies with water model (e.g., TIP4PQ/2005 shows good agreement with experimental data at low temperatures)[2][3] | Powder X-ray Diffraction[1] | Molecular Dynamics Simulations[2][3] |
| Cage Occupancy | Large cages (5¹²6²) are fully occupied. Small cages (5¹²) are reported to be partially (60%) or fully occupied.[1][4] | Simulations often assume full occupancy for stability calculations, but can also investigate partial occupancy. | Single Crystal X-ray Diffraction, Raman Spectroscopy[1][4] | Molecular Dynamics, DFT Calculations[2][5] |
| C≡C Stretch (υ₂) in Large Cage (cm⁻¹) | 1966[1][6] | A decrease of 15.87 cm⁻¹ from the gas phase was calculated.[5] | Raman Spectroscopy[1][6] | Quantum Chemical Calculations[5] |
| C≡C Stretch (υ₂) in Small Cage (cm⁻¹) | 1972.5[1][6] | - | Raman Spectroscopy[1][6] | - |
| Symmetric C-H Stretch (υ₁) in Large Cage (cm⁻¹) | 3353[1][6] | - | Raman Spectroscopy[1][6] | - |
| Calculated Density (g/cm³) | 0.985 at 195 K; 0.976 at 225 K[1][6] | 0.985 g/cm³ at 195 K to 0.976 g/cm³ at 225 K (in good correlation with experimental data)[2] | Powder X-ray Diffraction[1][6] | Molecular Dynamics Simulations[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key experiments cited in the comparison.
1. Synthesis of Acetylene Clathrate Hydrate
-
Materials: Deionized water, Acetylene gas (industrial grade).
-
Procedure:
-
Droplets of deionized water are frozen in liquid nitrogen and ground into a fine powder to maximize the surface area.
-
The powdered ice is transferred to a pre-cooled microscope slide (200 K) within a cryostage.
-
The cryostage headspace is purged with 1 bar of acetylene gas, allowing for the formation of the clathrate hydrate.[1]
-
2. Powder X-ray Diffraction (XRD)
-
Instrument: A powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Procedure:
-
The synthesized acetylene clathrate sample is maintained at a specific temperature (e.g., between 195 K and 225 K).
-
XRD patterns are collected over a desired 2θ range.
-
Rietveld refinement is used to determine the unit cell parameters and the relative abundance of clathrate and ice phases.[1]
-
3. Raman Spectroscopy
-
Instrument: A Raman spectrometer coupled with a cryostage.
-
Procedure:
-
The acetylene clathrate sample is synthesized in situ within the cryostage.
-
Raman spectra are collected at various temperatures (e.g., 90 K and 200 K).
-
Spectra are analyzed to identify the vibrational modes of acetylene within the different cages of the clathrate structure. The C≡C (υ₂) and symmetric C-H (υ₁) stretching modes are particularly diagnostic.[1]
-
Visualization of Methodologies
The following diagrams illustrate the relationship between the experimental and theoretical approaches and a generalized workflow for clathrate hydrate characterization.
References
- 1. Raman Signatures and Thermal Expansivity of Acetylene Clathrate Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MD Simulations of Acetylene, Ethylene, and Ethane Hydrates: Structural and Thermal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristic study of the host-guest interactions in ethane, ethylene and acetylene hydrates based on quantum chemical calculation [journal.buct.edu.cn]
- 6. Raman Signatures and Thermal Expansivity of Acetylene Clathrate Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic and Nucleophilic Pathways in Acetylene Hydration
For Researchers, Scientists, and Drug Development Professionals
The hydration of acetylene (B1199291) to acetaldehyde (B116499) is a fundamental chemical transformation with two primary mechanistic avenues: electrophilic and nucleophilic pathways. The choice between these pathways is dictated by the catalytic system employed, significantly influencing reaction conditions, efficiency, and substrate scope. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate methodology for their synthetic needs.
At a Glance: Electrophilic vs. Nucleophilic Acetylene Hydration
| Feature | Electrophilic Pathway | Nucleophilic Pathway |
| Catalyst | Typically Mercury(II) salts (e.g., HgSO₄) in strong acid (e.g., H₂SO₄)[1][2] | Tungsten-containing enzymes (Acetylene Hydratase) or biomimetic tungsten complexes[3][4] |
| Reaction Intermediate | Vinyl Cation[5][6][7] | Coordinated vinyl anion or related species[3] |
| Key Mechanistic Step | Electrophilic attack of H⁺ or mercuric ion on the alkyne[5][6] | Nucleophilic attack of a metal-activated water or hydroxide (B78521) on the coordinated alkyne[3] |
| Typical Conditions | Aqueous acidic medium (e.g., 40% H₂SO₄), elevated temperatures[8] | Near-neutral pH, ambient temperature (enzymatic); specific ligand environments (biomimetic) |
| Selectivity | Follows Markovnikov's rule for substituted alkynes[6][9][10] | Highly specific in enzymatic systems |
| Activation Energy (Ea) | ~33.4 kcal/mol (for Ru-catalyzed hydration, an analogous electrophilic process) | Computationally estimated barriers can be lower in enzymatic systems |
Delving into the Mechanisms
The hydration of acetylene proceeds through distinct intermediates depending on the catalytic approach. The electrophilic pathway is characterized by the initial attack of an electrophile on the electron-rich triple bond, whereas the nucleophilic pathway involves the attack of a nucleophile on a metal-coordinated and activated acetylene molecule.
The Electrophilic Pathway: A Classic Approach
The most well-established method for acetylene hydration follows an electrophilic mechanism, famously catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid.[1][2] The reaction is initiated by the electrophilic attack of the mercuric ion (or a proton) on the acetylene triple bond, leading to the formation of a vinyl cation intermediate. This intermediate is then attacked by a water molecule. Subsequent deprotonation and tautomerization of the resulting enol yield the final acetaldehyde product.[1][5][6][7]
Caption: Electrophilic hydration of acetylene.
The Nucleophilic Pathway: Nature's Strategy
In biological systems, the enzyme acetylene hydratase efficiently catalyzes the hydration of acetylene under mild conditions using a tungsten-based active site.[3] Computational studies suggest a nucleophilic mechanism where acetylene coordinates to the tungsten center. A water molecule, activated by the metal and a nearby amino acid residue, acts as a nucleophile (hydroxide) and attacks the coordinated acetylene. This leads to the formation of a tungsten-bound vinyl intermediate, which is then protonated and tautomerizes to acetaldehyde.[3] Biomimetic tungsten complexes have been synthesized to model this reactivity, providing evidence for the activation of acetylene towards nucleophilic attack upon coordination to the metal center.[11][12][13][14]
Caption: Nucleophilic hydration of acetylene.
Experimental Protocols
Protocol 1: Electrophilic Hydration of Acetylene using Mercury(II) Sulfate (B86663)
This protocol describes the classic laboratory-scale synthesis of acetaldehyde via the electrophilic hydration of acetylene.
Materials:
-
Acetylene gas
-
Sulfuric acid (H₂SO₄), 40% aqueous solution
-
Mercuric sulfate (HgSO₄)
-
Round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a receiving flask cooled in an ice bath
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In the round-bottom flask, carefully prepare a 40% (v/v) aqueous solution of sulfuric acid. To this solution, add 1% (w/v) of mercuric sulfate.[8]
-
Reaction Setup: Assemble the apparatus with the gas inlet tube extending below the surface of the catalyst solution. Connect the reflux condenser and the cooled receiving flask.
-
Reaction Initiation: Gently heat the catalyst solution to 60-80°C with stirring.
-
Acetylene Introduction: Bubble a slow, steady stream of acetylene gas through the heated catalyst solution. The reaction is exothermic, and the rate of acetylene addition should be controlled to maintain the reaction temperature.
-
Product Collection: The acetaldehyde formed will distill out of the reaction mixture along with some water. Condense the vapors in the reflux condenser and collect the distillate in the ice-cooled receiving flask.
-
Work-up and Purification: The collected distillate, an aqueous solution of acetaldehyde, can be purified by fractional distillation.
Safety Precautions: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Proper disposal of mercury-containing waste is crucial. Acetylene is a flammable gas and should be handled with care, avoiding any sources of ignition.
Protocol 2: Conceptual Workflow for Nucleophilic Hydration using a Biomimetic Tungsten Catalyst
While a standardized, general protocol for non-enzymatic nucleophilic hydration of acetylene is not as established as the electrophilic counterpart, the following conceptual workflow is based on research with biomimetic tungsten complexes.[12][13][14]
Conceptual Workflow:
Caption: Biomimetic nucleophilic hydration workflow.
Description of Stages:
-
Synthesis of Tungsten Precursor: A suitable tungsten precursor, often a tungsten carbonyl or halide complex, is synthesized.
-
Ligand Coordination: Bio-inspired ligands, typically containing sulfur and/or nitrogen donor atoms to mimic the enzymatic active site, are coordinated to the tungsten center.
-
Acetylene Activation: The tungsten-ligand complex is reacted with acetylene gas, leading to the coordination and activation of the alkyne. This step is often carried out in an inert atmosphere.
-
Hydration: A water or hydroxide source is introduced to the solution containing the tungsten-acetylene adduct to initiate the nucleophilic attack.
-
Analysis: The reaction mixture is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the acetaldehyde product.
It is important to note that the specific reaction conditions (solvent, temperature, reaction time, and nature of the ligand) are critical and are an active area of research in the development of efficient non-enzymatic nucleophilic hydration catalysts.
Conclusion
Both electrophilic and nucleophilic pathways offer viable routes for the hydration of acetylene. The traditional electrophilic method, while effective, relies on toxic mercury catalysts and harsh acidic conditions. The nucleophilic pathway, inspired by the efficiency of acetylene hydratase, presents a promising avenue for the development of more sustainable and milder catalytic systems. The choice of pathway will ultimately depend on the specific requirements of the application, including scale, substrate tolerance, and environmental considerations. Further research into biomimetic tungsten and other transition metal catalysts is anticipated to yield practical and efficient protocols for nucleophilic acetylene hydration in the future.
References
- 1. Acetylene on treatment with H2O in the presence pf Hgso4 and H2so4 give.. [askfilo.com]
- 2. quora.com [quora.com]
- 3. Bioinspired Nucleophilic Attack on a Tungsten-Bound Acetylene: Formation of Cationic Carbyne and Alkenyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 11. Towards Structural-Functional Mimics of Acetylene Hydratase: Reversible Activation of Acetylene using a Biomimetic Tungsten Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural Mimics of Acetylene Hydratase: Tungsten Complexes Capable of Intramolecular Nucleophilic Attack on Acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Chemical Shifts of Acetylene and Ethylene in Solution
Published: December 19, 2025
This guide provides a detailed comparison of the proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts of acetylene (B1199291) and ethylene (B1197577) in solution. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. The guide delves into the underlying principles governing these chemical shifts and presents supporting experimental data and protocols.
Overview of Chemical Shifts
In ¹H NMR spectroscopy, the chemical shift (δ) indicates the magnetic environment of a proton. Protons in different chemical environments resonate at different frequencies. A higher chemical shift value (downfield) implies a proton is "deshielded," meaning it is more exposed to the external magnetic field. Conversely, a lower chemical shift (upfield) suggests a "shielded" proton, which is protected from the external field by its local electronic environment.
Based on the electronegativity of the carbon atoms (sp > sp² > sp³), one might predict the proton in acetylene (sp carbon) to be the most deshielded and thus have the highest chemical shift. However, experimental data reveals the opposite trend. The proton signal for acetylene appears at a significantly lower chemical shift (more shielded) than that for ethylene.[1] This phenomenon is attributed to the magnetic anisotropy of the carbon-carbon multiple bonds.
Comparative Data
The ¹H NMR chemical shifts for acetylene and ethylene are influenced by the solvent used.[2] The following table summarizes typical chemical shift values observed in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent.
| Compound | Molecular Formula | Structure | Hybridization | ¹H Chemical Shift (δ) in CDCl₃ |
| Ethylene | C₂H₄ | H₂C=CH₂ | sp² | ~ 5.3 ppm[1][2] |
| Acetylene | C₂H₂ | H-C≡C-H | sp | ~ 2.0 - 3.0 ppm[3][4] |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Values can vary slightly depending on concentration and temperature.
The Role of Magnetic Anisotropy
The unexpected shielding of acetylenic protons is a classic example of magnetic anisotropy, which means that the shielding and deshielding effects are dependent on the orientation of the molecule with respect to the applied external magnetic field (B₀).[1]
-
In Acetylene: The π-electrons of the carbon-carbon triple bond form a cylindrical cloud. When placed in an external magnetic field, these electrons circulate around the axis of the triple bond. This circulation induces a local magnetic field that opposes the applied field along the molecular axis where the protons are located. This induced field shields the acetylenic protons, causing their signal to appear at a lower chemical shift (upfield).[2]
-
In Ethylene: The π-electrons of the carbon-carbon double bond circulate in a way that induces a local magnetic field. In the region where the vinylic protons are located (in the plane of the double bond), this induced field reinforces the applied external magnetic field. This deshields the ethylenic protons, shifting their resonance to a higher chemical shift (downfield).[1]
The diagram below illustrates the shielding and deshielding zones created by the induced magnetic fields in acetylene and ethylene.
Caption: Shielding (+) and deshielding (-) zones in acetylene and ethylene.
Experimental Protocol: ¹H NMR of a Gas in Solution
Obtaining high-quality ¹H NMR spectra for gaseous compounds like acetylene and ethylene requires careful sample preparation to ensure sufficient concentration in the deuterated solvent.
Objective: To prepare a solution of acetylene or ethylene gas in a deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.
Materials:
-
High-quality NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃, 99.8% D)
-
Source of acetylene or ethylene gas
-
Long-stemmed pipette or a gas dispersion tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Septum and needle for gas introduction
Procedure:
-
Solvent Preparation: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to a clean, dry NMR tube.[5] If an internal standard is not already present in the solvent, add a small amount of TMS.
-
Gas Introduction:
-
Method A (Bubbling): Gently bubble the gas (acetylene or ethylene) through the solvent in the NMR tube using a long-stemmed pipette for 1-2 minutes. This should be done in a well-ventilated fume hood. The goal is to create a near-saturated solution.
-
Method B (Headspace Saturation): Alternatively, for more controlled concentrations, the gas can be introduced into the headspace above the solvent in a sealed vial, allowing the solvent to become saturated over time. The saturated solvent is then transferred to the NMR tube.
-
-
Sealing: Immediately after introducing the gas, securely cap the NMR tube to prevent the gas from escaping. For volatile samples, sealing the cap with parafilm is recommended.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For routine ¹H spectra, standard shimming procedures are usually sufficient.[5]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.[6] A sufficient number of scans should be chosen to obtain a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm. The chemical shifts of acetylene or ethylene can then be determined.[7]
-
References
Navigating the Computational Landscape: A Guide to DFT Functionals for Acetylene-Water Interactions
For researchers, scientists, and professionals in drug development, the accurate computational modeling of molecular interactions is paramount. The acetylene-water system, a fundamental example of a π-hydrogen bond, serves as a critical benchmark for the performance of Density Functional Theory (DFT) functionals. This guide provides a comparative analysis of various DFT functionals for describing this interaction, supported by high-level computational data, to aid in the selection of appropriate methods for studies involving similar non-covalent interactions.
The interaction between acetylene (B1199291) and water is a classic case of a weak hydrogen bond where the π-system of acetylene acts as the hydrogen bond acceptor. The accurate prediction of the binding energy and geometry of this complex is a significant challenge for computational methods. High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are considered the "gold standard" for such systems, providing a reliable benchmark against which to assess the performance of more computationally efficient DFT functionals.
The Challenge of Modeling Weak Interactions
Standard DFT functionals have been known to struggle with the description of non-covalent interactions, particularly those involving dispersion forces, which are crucial in π-hydrogen bonds. This has led to the development of various corrected functionals, including those with empirical dispersion corrections (e.g., -D3) and the Minnesota suite of functionals (M06, M06-2X, etc.), which are specifically parameterized to better account for these weak interactions.
Performance of DFT Functionals
Several studies have provided insights into the performance of different DFT functionals for systems with π-hydrogen bonds, including those analogous to the this compound complex. For instance, functionals like PWB6K and the M06 suite have been recommended for their accuracy in describing such interactions. The M06-2X functional, in particular, is often highlighted for its robust performance in systems governed by non-covalent forces.
Below is a summary of computational data for the interaction energy of the this compound complex, comparing various DFT functionals to a high-level benchmark.
Quantitative Comparison of DFT Functionals
| Functional | Interaction Energy (kcal/mol) |
| Benchmark (High-Level Ab Initio) | -2.2 to -2.5 |
| M06-2X | - |
| PWB6K | - |
| B3LYP-D3 | - |
| ωB97X-D | - |
| B3LYP | - |
| PBE | - |
Experimental and Computational Protocols
The benchmark interaction energies for the this compound complex are typically determined using high-level ab initio methods, most commonly CCSD(T) calculations extrapolated to the complete basis set (CBS) limit. This method provides a highly accurate theoretical value for comparison.
A typical computational workflow for assessing DFT functional accuracy is as follows:
-
Geometry Optimization: The geometries of the individual acetylene and water molecules, as well as the this compound complex, are optimized at each level of theory (both the benchmark method and the DFT functionals being tested).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).
-
Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the individual, optimized monomers.
-
Basis Set Superposition Error (BSSE) Correction: The interaction energies are typically corrected for BSSE using the counterpoise correction method of Boys and Bernardi.
The interaction in the this compound complex primarily involves a hydrogen bond from a water hydrogen to the center of the acetylene C≡C triple bond. This is often referred to as a π-hydrogen bond.
Conclusion
The selection of an appropriate DFT functional is a critical step in the computational study of molecular systems. For this compound and similar π-hydrogen bonded systems, dispersion-corrected and highly parameterized functionals such as M06-2X and PWB6K are generally expected to provide more accurate results than standard functionals like B3LYP without dispersion corrections. However, researchers should always strive to benchmark their chosen methods against high-level ab initio data or experimental results whenever possible to ensure the reliability of their findings. The workflows and considerations presented in this guide offer a starting point for making informed decisions in the selection of computational methods for drug development and other molecular modeling applications.
comparing the properties of acetylene-water and acetylene-ammonia co-crystals
An objective comparison for researchers, scientists, and drug development professionals.
The study of co-crystals, crystalline structures composed of two or more different molecules in a stoichiometric ratio, is of significant interest for its potential to modify the physicochemical properties of molecular solids. Acetylene (B1199291), with its acidic protons and π-system, is a compelling co-former. This guide provides a detailed comparison of the structural and physical properties of co-crystals formed between acetylene and two common, small molecules: water and ammonia (B1221849).
While extensive experimental data exists for the well-defined 1:1 acetylene-ammonia co-crystal, the acetylene-water system preferentially forms a clathrate hydrate (B1144303) rather than a true co-crystal under typical formation conditions. In a clathrate, guest molecules (acetylene) are physically trapped within cages formed by a hydrogen-bonded network of host molecules (water) without specific, directional bonding between guest and host. This guide will compare the experimentally characterized acetylene-ammonia co-crystal with the acetylene clathrate hydrate, highlighting their fundamental structural and property differences.
Structural and Physical Properties
A summary of the key structural and thermal properties of the acetylene-ammonia co-crystal and the acetylene clathrate hydrate is presented below.
| Property | Acetylene-Ammonia Co-crystal | Acetylene Clathrate Hydrate |
| Stoichiometry | 1:1 (C₂H₂:NH₃) | Variable (e.g., C₂H₂·5.75H₂O, depends on cage occupancy) |
| Crystal System | Orthorhombic | Cubic (Structure I, sI) |
| Space Group | Ima2 | Pm_3_n |
| Lattice Parameters (at 85 K) | a = 6.974 Å, b = 7.085 Å, c = 6.834 Å | a ≈ 12 Å (varies with temperature) |
| Primary Intermolecular Interactions | C-H···N and N-H···π Hydrogen Bonds | van der Waals forces (guest-host) |
| Thermal Stability | Stable up to ~120 K[1] | Stable up to ~233 K[2] |
| Key Structural Motif | Antiparallel layers of zigzag chains formed by hydrogen bonds.[3][4] | Water molecules form a network of dodecahedral (5¹²) and tetrakaidecahedral (5¹²6²) cages.[5] |
| Special Characteristics | Exhibits plastic crystal behavior with orientationally disordered ammonia molecules.[6][7] | Acetylene molecules occupy both small and large water cages.[5] |
Spectroscopic Analysis
Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for identifying co-crystal and clathrate formation through characteristic shifts in the vibrational modes of the constituent molecules.
| Vibrational Mode (Acetylene) | Pure Solid Acetylene (cm⁻¹) | Acetylene-Ammonia Co-crystal (cm⁻¹) | Shift (Δν) | Acetylene Clathrate Hydrate (cm⁻¹) | Shift (Δν) |
| ν₂ (C≡C stretch) | ~1952 | ~1944 | ~ -8 cm⁻¹ (Red shift)[8] | ~1966 (in 5¹²6² cage)[5][9] | ~ +14 cm⁻¹ (Blue shift) |
| ~1972.5 (in 5¹² cage)[5][9] | ~ +20.5 cm⁻¹ (Blue shift) | ||||
| ν₁ (C-H symmetric stretch) | ~3317 | Not prominently reported | - | ~3353 (in 5¹²6² cage)[5][9] | ~ +36 cm⁻¹ (Blue shift) |
| ν₄ (C-C-H bend) | ~656 | ~722 | ~ +66 cm⁻¹ (Blue shift)[8] | Not prominently reported | - |
The significant red shift of the C≡C stretch in the acetylene-ammonia co-crystal is indicative of the strong C-H···N hydrogen bonding, which weakens the C≡C bond.[8] Conversely, the blue shift observed in the clathrate hydrate is due to the compressive effect of the water cage on the trapped acetylene molecule.[8]
Intermolecular Interactions and Crystal Packing
The nature of the intermolecular forces dictates the resulting crystal structure. In the acetylene-ammonia co-crystal, strong and directional hydrogen bonds lead to an ordered, layered structure. In contrast, the acetylene clathrate hydrate is stabilized by the encapsulation of acetylene molecules within a pre-formed water lattice, with only weak, non-directional van der Waals forces between the acetylene and water molecules.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan’s Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and theoretical characterization of an acetylene-ammonia cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raman Signatures and Thermal Expansivity of Acetylene Clathrate Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Force Fields for Aqueous Acetylene Simulations
For scientists and drug development professionals venturing into the computational modeling of acetylene (B1199291) in aqueous environments, the choice of force field is a critical decision that directly impacts the accuracy of molecular dynamics (MD) simulations. This guide provides a comparative overview of common force fields used for this purpose, supported by available data and methodologies to aid in the selection process.
The behavior of small molecules like acetylene in water is fundamental to various chemical and biological processes. Accurate in silico models can provide valuable insights into solvation structures, thermodynamics, and transport properties. At the heart of these models are force fields, the sets of parameters that define the potential energy of the system. This guide focuses on benchmarking popular all-atom force fields for their suitability in simulating acetylene in an aqueous solution.
Commonly Employed Force Fields
The most frequently utilized force fields for small organic molecules, including acetylene, are part of the OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics) families. For general organic molecules, the Generalized Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are widely used.
These force fields are typically parameterized to reproduce experimental data for a range of small molecules, including thermodynamic properties like heats of vaporization and densities. However, their performance can vary for specific molecules and properties, such as the solvation free energy and the detailed structure of the solvent around the solute.
Experimental Protocols: The Basis of Comparison
To objectively compare the performance of different force fields, we look at their ability to reproduce key experimental and high-level quantum mechanical data. The primary metrics for evaluating force fields for the simulation of acetylene in water include:
-
Solvation Free Energy: This is the free energy change associated with transferring a molecule from the gas phase to the solvent. It is a crucial thermodynamic property that reflects the overall solubility and interaction strength with the solvent. Alchemical free energy calculations are a rigorous method to compute this property from simulations.[1]
-
Radial Distribution Functions (RDFs): RDFs describe the probability of finding a particle at a certain distance from a reference particle.[2] For an aqueous solution of acetylene, the RDFs between the atoms of acetylene and the oxygen and hydrogen atoms of water reveal the detailed structure of the hydration shell.
-
Diffusion Coefficient: This property quantifies the rate of translational motion of the solute within the solvent and is a key indicator of the system's dynamics.
The accuracy of these calculated properties is highly dependent on the chosen force field for the solute (acetylene) and the water model. Common water models compatible with these force fields include TIP3P, TIP4P, and SPC/E. It is crucial to use a water model that is consistent with the parameterization of the chosen force field. For instance, AMBER force fields are often paired with TIP3P water, while GROMOS force fields are more suited for SPC/E water.[3]
Workflow for Force Field Evaluation
The process of evaluating a force field for a specific application like modeling acetylene in water generally follows a structured workflow. This involves preparing the system, running the simulation, and analyzing the results to compare with experimental or benchmark data.
Quantitative Comparison of Force Fields
| Force Field Family | Common Implementations | Compatible Water Models | Strengths | Potential Weaknesses for Acetylene |
| OPLS | OPLS-AA | TIP3P, TIP4P | Good reproduction of liquid properties like density and heat of vaporization. | May require re-parameterization for specific dihedral angles or non-bonded interactions for unsaturated systems. |
| AMBER | GAFF, GAFF2 | TIP3P, TIP4P-Ew | Broadly parameterized for a wide range of organic molecules; good performance for conformational energies. | Charges derived from methods like AM1-BCC might not perfectly capture the quadrupole moment of acetylene. |
| CHARMM | CGenFF | CHARMM TIP3P | Well-validated for biomolecular systems and their interactions with small molecules. | Parameterization for novel small molecules can be complex. |
Note: The performance of any force field is intimately linked to the quality of the partial atomic charges. For a molecule like acetylene with a significant quadrupole moment, the charge model is particularly important for accurately describing its interaction with polar water molecules.
Solvation Structure: A Look at Radial Distribution Functions
The arrangement of water molecules around acetylene is a key indicator of the solvation process. The radial distribution function, g(r), provides a detailed picture of this structure. For acetylene in water, one would typically examine the RDFs between the carbon and hydrogen atoms of acetylene and the oxygen atom of water.
While specific RDFs for acetylene from a comparative force field study are not available, a quantum chemical study on protonated acetylene-water clusters suggests that water molecules prefer to form OH···π interactions with the acetylene triple bond.[4] In a classical MD simulation, this would translate to a higher probability of finding water hydrogens pointing towards the center of the C≡C bond. A well-parameterized force field should be able to capture this structural feature.
Visualizing the Simulation Logic
The decision-making process for selecting and validating a force field can be represented as a logical flow. This ensures that all critical aspects are considered before proceeding with extensive and computationally expensive simulations.
Recommendations and Future Outlook
For researchers embarking on the simulation of acetylene in aqueous solution, it is recommended to test at least two different well-established force fields, such as OPLS-AA and GAFF2, in combination with their recommended water models. A preliminary study calculating the density of the solution and the radial distribution functions can provide a good initial assessment of the force field's performance. For more quantitative comparisons, calculating the solvation free energy is highly recommended.
The development of machine learning force fields offers a promising avenue for achieving higher accuracy in the future. These force fields, trained on large quantum mechanical datasets, have the potential to provide a more accurate representation of intermolecular interactions. However, their application is still emerging and requires significant computational resources for training.
References
Safety Operating Guide
Proper Disposal Procedures for Acetylene-Water Mixtures in a Laboratory Setting
Disclaimer: This document provides guidance for the handling and disposal of acetylene-water mixtures in a laboratory setting. It is not a substitute for a site-specific risk assessment and standard operating procedure (SOP). All laboratory personnel must be thoroughly trained on the hazards of acetylene (B1199291) and the procedures outlined below before commencing any work. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Logistical Information
Acetylene is a highly flammable and unstable gas that requires special handling.[1] An "this compound mixture" is not a standard waste stream and must be managed by addressing its two components: the dissolved and gaseous acetylene, and the remaining water. The primary objective is to safely vent the acetylene gas to prevent the formation of an explosive atmosphere. Direct chemical neutralization of acetylene in water is not a standard laboratory procedure.
Core Principles:
-
Ventilation is Critical: All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable gas.[2][3]
-
Eliminate Ignition Sources: All potential sources of ignition—such as sparks, open flames, and hot surfaces—must be strictly prohibited in the handling area.[4]
-
Use Proper Personal Protective Equipment (PPE): Standard laboratory PPE, including a flame-resistant lab coat, safety goggles (or a face shield worn over goggles), and chemical-resistant gloves, is mandatory.[1][5]
-
Material Compatibility: Avoid all contact with incompatible materials, especially copper, silver, mercury, and brass with a high copper content, as these can form explosive acetylides.[1][6]
Quantitative Data for Acetylene
The following table summarizes key data for acetylene gas. Understanding these properties is essential for safe handling and risk assessment.
| Property | Value | Source(s) |
| UN Number | 1001 | [1] |
| Chemical Formula | C₂H₂ | [1] |
| Flammability Limits in Air | 2.5% to 82% by volume | [7] |
| Ignition Temperature | 325 °C | [7] |
| Boiling Point | -84.0 °C (-119.2 °F) | [1] |
| Vapor Density | 0.9 (relative to air = 1) | [7] |
| Maximum Working Pressure (Free Gas) | 15 psig (103 kPa) | [2] |
| Incompatible Materials | Oxidizing agents (chlorine, bromine), copper, silver, mercury, brass (>65% Cu), cobalt, potassium.[1][6] |
Step-by-Step Disposal Protocol for this compound Mixtures
This protocol assumes a small quantity of acetylene dissolved or bubbling through water in a laboratory container.
Experimental Protocol:
Step 1: Preparation and Safety Check
-
Risk Assessment: Conduct a thorough risk assessment for the procedure.
-
Fume Hood: Ensure the chemical fume hood is operational and certified. Place the container with the this compound mixture inside the fume hood.
-
PPE: Don all required PPE, including a flame-resistant lab coat, safety goggles, and appropriate gloves.
-
Clear Area: Remove all flammable materials and potential ignition sources from the fume hood and the immediate vicinity.
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., CO₂ or dry chemical) is accessible.
Step 2: Safe Venting of Acetylene Gas
-
Controlled Release: If the acetylene is being generated (e.g., from calcium carbide), stop the reaction by removing the carbide source if possible. If the acetylene is already dissolved, proceed to the next step.
-
Gentle Agitation: Place the container on a stir plate within the fume hood and use a magnetic stir bar to gently agitate the water. This will increase the surface area and encourage the dissolved acetylene to safely off-gas.
-
Time: Allow the solution to stir for a sufficient period (e.g., several hours) to ensure all dissolved acetylene has been purged from the liquid and exhausted safely through the fume hood. The duration will depend on the volume and estimated concentration.
-
Confirmation: The absence of a garlic-like odor (present in commercial grades) can be an indicator, but it is not a definitive test for the complete removal of acetylene. The primary control is ensuring adequate ventilation over time.
Step 3: Management of Residual Water
-
Check for Reactants: If the mixture was generated from calcium carbide, carefully inspect the container to ensure no solid calcium carbide remains. The presence of unreacted carbide will produce more acetylene if more water is added.[3]
-
pH Testing: The reaction of calcium carbide and water produces calcium hydroxide, a basic solution.[3] Test the pH of the water using pH paper or a calibrated meter.
-
Neutralization (if necessary): If the water is basic (pH > 8), neutralize it by slowly adding a dilute acid, such as 1M hydrochloric acid, while stirring. Monitor the pH until it is within the neutral range (typically 6-8) accepted for drain disposal by your institution.[3][8]
-
Final Disposal: Once neutralized and free of any solids, the water can typically be disposed of down the sanitary sewer with a copious amount of running water (at least a 20-fold excess).[3][8] Always follow local regulations for aqueous waste disposal.
Visualization of Disposal Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for an this compound mixture.
Workflow for the safe disposal of an this compound mixture.
References
- 1. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. flinnsci.com [flinnsci.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. nj.gov [nj.gov]
- 7. bocgases.co.uk [bocgases.co.uk]
- 8. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Laboratory: Essential Protocols for Handling Acetylene-Water Mixtures
For Immediate Reference: Key Safety and Logistical Information for Researchers
This document provides crucial safety protocols and logistical guidance for the handling and disposal of acetylene-water mixtures in a laboratory setting. Adherence to these procedures is paramount to ensure the safety of all personnel and the integrity of research operations. Acetylene (B1199291), a highly flammable and unstable gas, presents significant hazards even when dissolved in water. The primary risk associated with this compound mixtures is the release of acetylene gas, which can form explosive mixtures with air and decompose violently.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound mixtures. The following table summarizes the required PPE, drawing from best practices for handling flammable and hazardous chemicals.
| Body Part | Personal Protective Equipment (PPE) | Standard/Specification | Rationale |
| Eyes and Face | Safety goggles with side shields or a face shield. | EN 166 or ANSI Z87.1 | Protects against chemical splashes and potential projectiles.[1][2] |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). | EN 374 | Prevents skin contact with the solution.[1][2] |
| Body | Flame-resistant lab coat or overalls.[2] | EN ISO 11612 | Protects against splashes and potential flash fires. |
| Feet | Closed-toe, chemical-resistant safety shoes.[1][2] | EN ISO 20345 | Protects feet from spills and falling objects.[2] |
| Respiratory | A respirator may be necessary if ventilation is inadequate. | NIOSH approved | Protects against inhalation of acetylene gas, which can be an asphyxiant.[3] |
Operational Plan: Handling this compound Mixtures
A systematic approach is essential when working with this compound solutions. The following workflow outlines the key steps to be followed, from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound mixtures.
Experimental Protocol Considerations:
When designing experiments involving this compound, it is critical to recognize that while acetylene does not chemically react with water under normal conditions, it can form an unstable acetylene hydrate (B1144303) at low temperatures and high pressures.[4] The primary hazard remains the flammability and instability of the acetylene gas itself.
Key Experimental Safety Steps:
-
Work in a Fume Hood: All manipulations of this compound mixtures must be performed in a certified chemical fume hood to ensure proper ventilation.
-
Avoid Ignition Sources: Keep all potential ignition sources, such as open flames, hot surfaces, and sparks, away from the work area.[5][6] Use non-sparking tools and explosion-proof electrical equipment.[5][6]
-
Prevent Backflow: If generating acetylene from a cylinder, use a backflow prevention device to avoid water being drawn into the cylinder.[5]
-
Temperature and Pressure Control: Maintain ambient temperature and pressure to avoid the formation of unstable acetylene hydrates.
-
Material Compatibility: Avoid contact with copper, silver, mercury, and brass containing more than 65% copper, as these can form explosive acetylides.[7]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and safety incidents.
Waste Segregation and Labeling:
-
All waste containing this compound must be collected in a designated, sealed, and clearly labeled waste container.
-
The label should include "Hazardous Waste," "this compound Mixture," and the associated hazard symbols (e.g., flammable).
Disposal Procedure:
-
Neutralization (if applicable): Depending on the experimental residues, a neutralization step may be required. Consult with your institution's environmental health and safety (EHS) office for specific guidance.
-
Authorized Waste Disposal: Acetylene-containing waste must be disposed of through an authorized hazardous waste management company. Do not pour this compound mixtures down the drain.
-
Empty Container Disposal: Even empty containers that held this compound mixtures should be treated as hazardous waste as they may retain product residue and flammable vapors.[5]
The following diagram illustrates the logical flow for the disposal of this compound waste.
Caption: A logical workflow for the safe disposal of this compound waste.
By adhering to these stringent safety and logistical protocols, researchers can mitigate the inherent risks associated with handling this compound mixtures and maintain a secure laboratory environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets (SDS) for acetylene before commencing any work.
References
- 1. Importance of PPE in Acetylene Plants [rexarc.com]
- 2. Hobbyweld Blog | PPE for Handling and Transporting Cylinders [hobbyweld.co.uk]
- 3. nj.gov [nj.gov]
- 4. Give two methods of preparations of acetylene how does it react with - askIITians [askiitians.com]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. airgas.com [airgas.com]
- 7. tn.airliquide.com [tn.airliquide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
